molecular formula C5H5IN2O B1337877 2-Iodo-3-methoxypyrazine CAS No. 58139-04-1

2-Iodo-3-methoxypyrazine

Cat. No.: B1337877
CAS No.: 58139-04-1
M. Wt: 236.01 g/mol
InChI Key: PDMRYBKGSOJHJJ-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxypyrazine is a useful research compound. Its molecular formula is C5H5IN2O and its molecular weight is 236.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodo-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMRYBKGSOJHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450523
Record name 2-Iodo-3-methoxypyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-04-1
Record name 2-Iodo-3-methoxypyrazine
Source EPA DSSTox
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Record name 58139-04-1
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-3-methoxypyrazine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazine rings are prevalent scaffolds in biologically active molecules, and the introduction of a methoxy group and an iodine atom provides versatile handles for further chemical modification. The iodine atom, in particular, serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This guide provides a detailed, field-proven methodology for the synthesis of this compound, a comprehensive characterization protocol, and the scientific rationale underpinning the experimental choices.

Synthetic Strategy: The Sandmeyer Reaction

The most reliable and efficient pathway to synthesize this compound is through a Sandmeyer-type reaction, starting from the readily available precursor, 2-amino-3-methoxypyrazine. The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert an aromatic amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[1][2]

Causality of a Two-Step, One-Pot Process:

  • Diazotization: The primary amine on the pyrazine ring is not a good leaving group. To facilitate its substitution, it is first converted into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid). The resulting diazonium group is an exceptionally good leaving group due to the high stability of the nitrogen gas (N₂) molecule that is liberated upon its departure.[2]

  • Iodide Displacement: The resulting diazonium salt is highly reactive and is immediately treated with a source of iodide ions, typically potassium iodide (KI). Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination of diazonium salts proceeds readily without a catalyst.[3] The iodide ion acts as a nucleophile, attacking the carbon atom of the pyrazine ring and displacing the dinitrogen molecule to yield the final iodo-substituted product.[1]

The overall synthetic workflow is visualized below.

G cluster_0 Synthesis & Purification cluster_1 Validation Start 2-Amino-3-methoxypyrazine Step1 Step 1: Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Step1 Intermediate Intermediate: 2-Diazonium-3-methoxypyrazine Salt Step1->Intermediate Step2 Step 2: Iodination (KI solution) Intermediate->Step2 Workup Work-up & Purification (Extraction, Chromatography) Step2->Workup End Final Product: This compound Workup->End Char1 NMR Spectroscopy End->Char1 Char2 Mass Spectrometry End->Char2 Char3 IR Spectroscopy End->Char3

Figure 1: Overall workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles and should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • 2-Amino-3-methoxypyrazine (Precursor)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography elution)

Procedure:

  • Preparation of the Diazonium Salt Solution (Step 1):

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-3-methoxypyrazine (1.0 eq).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add a pre-chilled mixture of concentrated H₂SO₄ (2.0 eq) and deionized water (5 mL per gram of amine) while maintaining the internal temperature between 0 and 5 °C. Stir until all the amine salt has dissolved.

    • Separately, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine salt solution via the dropping funnel. Crucial: Maintain the temperature below 5 °C throughout the addition to prevent premature decomposition of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue). Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination (Step 2):

    • In a separate beaker, dissolve potassium iodide (1.5 eq) in deionized water (5 mL per gram of KI).

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous bubbling (N₂ gas evolution) will be observed. The addition should be controlled to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove any residual iodine, indicated by the disappearance of a brown color), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a dark oil or solid. Purify the crude material using flash column chromatography on silica gel, typically with a hexanes/ethyl acetate gradient, to yield the pure this compound.

Mechanism of the Sandmeyer Reaction

The conversion of the diazonium salt to the aryl iodide follows a radical-nucleophilic aromatic substitution (SRNAr) pathway. A simplified representation of this mechanism is provided below.

G cluster_0 Sandmeyer-type Iodination Mechanism Ar-N2+ Pyrazine-N₂⁺ Ar. Pyrazine• (Aryl Radical) Ar-N2+->Ar. Single Electron Transfer (SET) from I⁻ N2 N₂ Ar-N2+->N2 Loss of N₂ I- I⁻ I. I• Ar-I This compound Ar.->Ar-I Radical Combination I.->Ar-I

Sources

Physicochemical properties of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-3-methoxypyrazine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound. As a functionalized pyrazine, this heterocyclic compound represents a valuable building block for medicinal chemistry and drug discovery programs. Pyrazine derivatives are integral to numerous FDA-approved therapeutics, and understanding the characteristics of novel analogues like this compound is crucial for the development of next-generation pharmaceuticals.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and utilization.

Introduction: The Significance of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of bioactive molecules. Clinically significant drugs such as the proteasome inhibitor Bortezomib and the essential medicine Pyrazinamide feature this core structure, highlighting its therapeutic versatility.[1]

This compound (C₅H₅IN₂O) is a halogenated derivative that combines the established pyrazine scaffold with two key functional groups: a methoxy group, which can modulate solubility and electronic properties, and an iodine atom. The iodo-substituent is particularly significant as it serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures. This guide will elucidate the fundamental properties of this compound, providing a technical foundation for its application in research.

Physicochemical and Computational Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in experimental settings, from reaction setup to formulation and biological assays. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₅IN₂OPubChemLite[3]
Molecular Weight 236.01 g/mol ChemScene[4]
Monoisotopic Mass 235.94466 DaPubChemLite[3]
IUPAC Name This compoundPubChemLite[3]
CAS Number 10977417 (Related CID)PubChemLite[3]
SMILES COC1=NC=CN=C1IPubChemLite[3]
InChIKey PDMRYBKGSOJHJJ-UHFFFAOYSA-NPubChemLite[3]
Predicted XlogP 1.5PubChemLite[3]
Topological Polar Surface Area (TPSA) 35.01 ŲChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Hydrogen Bond Donors 0ChemScene[4]
Rotatable Bonds 1ChemScene[4]

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Pathway

The proposed synthesis involves the condensation of an α-amino acid amide with glyoxal to form the pyrazinone core, followed by halogenation and subsequent O-methylation. This approach provides a controlled and efficient route to the target molecule.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination cluster_2 Step 3: O-Methylation A Glycinamide C 3-Hydroxypyrazine-2(1H)-one A->C Condensation B Glyoxal B->C E 2-Iodo-3-hydroxypyrazine C->E Electrophilic Iodination D N-Iodosuccinimide (NIS) D->E H This compound (Final Product) E->H Williamson Ether Synthesis F Methyl Iodide (CH3I) F->H G Base (e.g., NaH) G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Hydroxypyrazine-2(1H)-one

  • Dissolve glycinamide hydrochloride in a minimal amount of water and neutralize with a base (e.g., sodium bicarbonate) to free the amine.

  • In a separate flask, add an aqueous solution of glyoxal (40 wt. % in H₂O).

  • Slowly add the glycinamide solution to the glyoxal solution at room temperature with stirring. The reaction is often mildly exothermic.

  • Maintain the pH of the reaction mixture around 7-8 using a suitable buffer or by periodic addition of a mild base.

  • Stir the reaction for 12-24 hours. The formation of the pyrazinone product can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Causality: This condensation reaction is a classic method for forming the pyrazine ring. Maintaining a neutral to slightly basic pH is critical to ensure the nucleophilicity of the amine groups while preventing side reactions of the dicarbonyl compound.

Step 2: Synthesis of 2-Iodo-3-hydroxypyrazine

  • Dissolve the 3-Hydroxypyrazine-2(1H)-one from Step 1 in a suitable aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.

  • Add N-Iodosuccinimide (NIS) in a 1.1 molar equivalent.

  • Stir the reaction mixture at room temperature, protecting it from light, as iodination reagents can be light-sensitive.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product into an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic systems. The pyrazinone ring is sufficiently activated for this transformation. Protecting the reaction from light prevents the formation of radical iodine species that could lead to undesired side products.

Step 3: Synthesis of this compound

  • Dissolve the 2-Iodo-3-hydroxypyrazine from Step 2 in a dry, aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in a 1.2 molar equivalent portion-wise. Allow the hydrogen gas evolution to cease.

  • Add methyl iodide (CH₃I) in a 1.5 molar equivalent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product using column chromatography on silica gel.

Causality: This is a classic Williamson ether synthesis. An inert atmosphere and dry solvent are essential because sodium hydride is highly reactive with water and oxygen. Using NaH, a strong non-nucleophilic base, ensures complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide, which then readily attacks the methyl iodide.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of mass spectrometry and NMR spectroscopy is the standard approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile pyrazine derivatives, providing both retention time for purity assessment and a mass spectrum for structural confirmation.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 236, corresponding to the molecular weight of the compound. The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean M⁺ peak.

  • Key Fragments:

    • m/z 221: Loss of a methyl group (-CH₃) from the methoxy moiety.

    • m/z 109: Loss of the iodine atom.

    • m/z 81: Further fragmentation of the pyrazine ring.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified compound (~100 ppm) in a volatile organic solvent like DCM or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer operating in electron ionization (EI) mode.

  • GC Column: A non-polar capillary column, such as a 5% phenyl methylsilicone (e.g., DB-5 or BP5), is suitable.[7]

  • Injection: Inject 1 µL of the sample using a split/splitless injector.

  • GC Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

G A Prepare Sample (100 ppm in DCM) B Inject 1 µL into GC-MS A->B C Separation on DB-5 Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (m/z 40-300) D->E F Data Interpretation (Retention Time & Mass Spectrum) E->F

Caption: Standard workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • ~4.0 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group (-OCH₃). It will be a sharp singlet as there are no adjacent protons.

  • ~7.8-8.2 ppm (doublet, 1H & doublet, 1H): These two signals correspond to the two protons on the pyrazine ring. They will appear as doublets due to coupling to each other. Based on the spectrum of 2-methoxypyrazine, the protons are expected in this downfield region.[8] The specific chemical shifts will be influenced by the electron-withdrawing iodine atom.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • ~55 ppm: The carbon of the methoxy group.

  • ~90-100 ppm: The carbon atom bearing the iodine atom (C-I bond). The heavy atom effect of iodine typically shifts the signal of the directly attached carbon upfield.

  • ~135-155 ppm: The remaining three carbon atoms of the pyrazine ring, with the carbon attached to the methoxy group being the most downfield.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its iodo-substituent. This group makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at the 2-position of the pyrazine ring, rapidly generating libraries of novel compounds for biological screening.

Given the prevalence of the pyrazine scaffold in bioactive molecules, this compound is a promising starting material for developing inhibitors for various biological pathways.[9] The pyrazine nitrogens can act as hydrogen bond acceptors, interacting with protein active sites, while the substituents at the 2- and 3-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties. Its derivatives could be explored as potential kinase inhibitors, GPCR modulators, or antibacterial agents, among other therapeutic areas.[1]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its physicochemical properties make it amenable to standard laboratory procedures, and its functional handles—the reactive iodine and the modulating methoxy group—provide a solid platform for the design and synthesis of novel, complex molecules. The protocols and data presented in this guide offer a robust starting point for researchers aiming to leverage this compound in their drug discovery and development endeavors.

References

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  • 2-Isobutyl-3-methoxypyrazine-d3 | Stable Isotope. MedchemExpress.com.
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Sources

An In-Depth Technical Guide to 2-Iodo-3-methoxypyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-3-methoxypyrazine (CAS No. 58139-03-0), a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, synthesis strategies, spectroscopic characterization, and its burgeoning role as a versatile intermediate in the development of novel therapeutics. Particular emphasis is placed on its reactivity in modern cross-coupling reactions, which are foundational to the construction of complex molecular architectures in drug discovery programs. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The introduction of an iodo group at the 2-position and a methoxy group at the 3-position imparts unique reactivity and physicochemical properties to the molecule, making it a valuable synthon for further chemical elaboration.

Nomenclature Clarification: It is important to note that this compound is frequently referred to in chemical supplier catalogs and some literature as 2-Iodo-6-methoxypyrazine . This alternative nomenclature arises from different numbering conventions of the pyrazine ring. For the purpose of this guide, and to maintain consistency with IUPAC naming conventions where substituents are given the lowest possible locants, the name This compound will be used. Researchers should be aware of both names when searching databases and literature.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 58139-03-0[4][5]
Molecular Formula C₅H₅IN₂O[4][5]
Molecular Weight 236.01 g/mol [4][5]
IUPAC Name This compoundPubChem
Synonyms 2-Iodo-6-methoxypyrazine[4][5]
SMILES COC1=NC=CN=C1I[6]
InChI InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3[6]
Physical Form Solid
Melting Point 36.6 - 38.1 °C
Boiling Point 258 °C[4]
Flash Point 36.6 °C[4]

Synthesis of this compound

The synthesis of substituted pyrazines is a cornerstone of heterocyclic chemistry, with various methods developed to access this important scaffold.[7] While a specific, detailed experimental protocol for the synthesis of this compound from readily available starting materials is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a multi-step sequence starting from a commercially available chloropyrazine derivative.

Proposed Synthetic Pathway:

A logical synthetic route would involve the initial synthesis of 2-methoxy-3-aminopyrazine, followed by a Sandmeyer-type reaction to introduce the iodo group.

Synthesis_Pathway A 2-Chloro-3-nitropyrazine B 2-Methoxy-3-nitropyrazine A->B 1. NaOMe, MeOH C 3-Amino-2-methoxypyrazine B->C 2. Reduction (e.g., H2, Pd/C or SnCl2, HCl) D This compound C->D 3. Diazotization (NaNO2, H2SO4) 4. Iodination (KI)

Caption: Proposed synthetic pathway to this compound.

Conceptual Experimental Protocol:

  • Step 1: Methoxylation. 2-Chloro-3-nitropyrazine can be treated with sodium methoxide in methanol. The electron-withdrawing nitro group activates the adjacent chloro-substituted carbon towards nucleophilic aromatic substitution.

  • Step 2: Reduction. The nitro group of the resulting 2-methoxy-3-nitropyrazine is then reduced to an amine. This can be achieved through various standard methods, such as catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or by using a reducing agent like tin(II) chloride in hydrochloric acid.

  • Step 3: Diazotization and Iodination. The final step involves the conversion of the amino group of 3-amino-2-methoxypyrazine to the iodo group. This is typically accomplished via a Sandmeyer-type reaction, where the amine is first treated with a diazotizing agent, such as sodium nitrite in a strong acid (e.g., sulfuric acid), to form a diazonium salt. Subsequent treatment of the diazonium salt with a solution of potassium iodide yields the desired this compound.

This proposed pathway is based on well-established transformations in heterocyclic chemistry and provides a logical approach for the laboratory-scale synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset of its spectra is limited, the expected spectral features can be predicted based on its molecular structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons on the pyrazine ring will appear as two distinct signals, likely doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing iodo group, as well as the ring nitrogen atoms. The methoxy group will present as a singlet, typically in the range of 3.8-4.2 ppm. The exact chemical shifts of the aromatic protons would require experimental determination or computational prediction.[8][9][10]

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted aromatic heterocycle. The carbon bearing the iodo group will likely appear at a relatively low field (high ppm value) due to the heavy atom effect of iodine. The carbon attached to the methoxy group will be shifted downfield by the oxygen atom. The methoxy carbon itself will appear as a signal in the aliphatic region, typically around 55-60 ppm.[9][10]

3.2. Mass Spectrometry (MS)

The mass spectrum of this compound will provide key information about its molecular weight and fragmentation pattern.

  • Molecular Ion (M+): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (236.01). The presence of iodine will be indicated by its characteristic isotopic pattern.

  • Fragmentation: Common fragmentation pathways for such molecules may involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at M-15. Loss of the entire methoxy group (•OCH₃) would result in a fragment at M-31. Cleavage of the carbon-iodine bond could lead to the loss of an iodine radical (•I), resulting in a fragment at M-127. The pyrazine ring itself can also undergo characteristic fragmentation.[6][11][12][13][14][15]

3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹.

  • C=N and C=C stretching: The aromatic ring vibrations will give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region.

  • C-O stretching: The C-O stretching of the methoxy group is expected to show a strong absorption band in the region of 1250-1000 cm⁻¹.

  • C-I stretching: The C-I stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹, and may not be observed in a standard mid-IR spectrum.[16][17]

Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the reactivity of the iodo substituent, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of the pyrazine core and the synthesis of complex molecular libraries for biological screening.[1][2][18][19]

4.1. Cross-Coupling Reactions

The carbon-iodine bond in this compound is the most labile of the carbon-halogen bonds, making it highly reactive in cross-coupling reactions. This allows for selective functionalization at the 2-position of the pyrazine ring.

Cross_Coupling_Reactions Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd catalyst, Base Buchwald Buchwald-Hartwig Amination (R2NH) Start->Buchwald Pd catalyst, Base Product_Suzuki 2-Aryl-3-methoxypyrazine Suzuki->Product_Suzuki Product_Sonogashira 2-Alkynyl-3-methoxypyrazine Sonogashira->Product_Sonogashira Product_Heck 2-Alkenyl-3-methoxypyrazine Heck->Product_Heck Product_Buchwald 2-Amino-3-methoxypyrazine derivative Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazine ring and a variety of aryl or vinyl boronic acids or esters. This is a widely used method for the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

  • Sonogashira Coupling: The Sonogashira reaction allows for the coupling of this compound with terminal alkynes, providing access to alkynyl-substituted pyrazines. These can be further elaborated or may themselves possess biological activity.

  • Heck Coupling: This reaction facilitates the formation of a carbon-carbon bond with alkenes, leading to the synthesis of alkenyl-substituted pyrazines.

  • Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrazine ring. This is particularly valuable in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound.

4.2. Role as a Building Block in Medicinal Chemistry

The pyrazine nucleus is a key component of several marketed drugs, including the anti-tuberculosis agent pyrazinamide and the anti-cancer drug bortezomib.[1][2] The ability to functionalize the pyrazine ring at specific positions is crucial for the development of new drug candidates. This compound, with its reactive iodo group, serves as a versatile starting material for the synthesis of libraries of substituted pyrazines. These libraries can then be screened against various biological targets, such as kinases, proteases, and G-protein coupled receptors, to identify novel hits and leads for drug discovery programs. For instance, substituted pyrazines have been investigated as inhibitors of various kinases, including CK2 and PIM kinases, which are implicated in cancer.[18][19][20]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard and Precautionary Statements

CategoryInformationSource(s)
GHS Pictograms Corrosion, Harmful[21]
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[21]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the high reactivity of the iodo substituent in a range of powerful cross-coupling reactions, makes it an ideal starting material for the synthesis of diverse libraries of substituted pyrazines. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of synthons like this compound is set to increase. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in both academic and industrial settings.

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Biological Activity Screening of Novel Pyrazine Derivatives: A Strategic Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of novel pyrazine derivatives. Moving beyond a simple recitation of protocols, we delve into the causal logic behind the experimental design, outlining a hierarchical screening cascade from initial computational evaluation to detailed mechanism-of-action studies. This document is intended to serve as a practical and strategic resource for researchers in drug discovery, providing validated protocols, data interpretation insights, and a clear roadmap for identifying and advancing promising therapeutic candidates.

The Pyrazine Core: A Versatile Scaffold for Therapeutic Innovation

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions.[3][5] This arrangement confers unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions, which are critical for molecular recognition and binding to biological targets.[2] The pyrazine nucleus is present in several FDA-approved drugs, such as the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the proteasome inhibitor Bortezomib, used in cancer therapy.[1][5] This clinical success underscores the therapeutic potential of this scaffold and provides a strong rationale for the continued exploration of novel derivatives.[1][6] The diverse pharmacological profiles reported for pyrazine compounds necessitate a robust and multi-faceted screening strategy to efficiently identify and characterize their biological activities.[3][4]

A Hierarchical Screening Strategy: From In Silico Triage to In Vitro Validation

To maximize efficiency and conserve resources, a tiered or hierarchical approach to screening is indispensable. This strategy allows for the rapid evaluation of large numbers of compounds in broad, cost-effective primary assays, with subsequent, more complex and targeted assays reserved for a smaller number of validated "hits." This workflow ensures that experimental effort is focused on the most promising molecules.

Our proposed framework is structured into two principal stages:

  • Part 1: In Silico and Primary Screening Cascade: This initial phase focuses on computational prediction and high-throughput experimental screening to identify compounds with general cytotoxic or antimicrobial activity.

  • Part 2: Secondary and Mechanism-of-Action (MoA) Elucidation: This phase involves more detailed in vitro assays to confirm the initial findings, determine the specific molecular targets, and understand the underlying mechanisms of action.

G cluster_0 Screening Workflow InSilico In Silico Screening (ADMET, Docking) Primary Primary In Vitro Assays (Cytotoxicity, Antimicrobial) InSilico->Primary Prioritize Compounds Hits Hit Identification Primary->Hits Identify Active Compounds Secondary Secondary / MoA Assays (Enzyme Inhibition, Apoptosis) Hits->Secondary Confirm & Characterize SAR Structure-Activity Relationship (SAR) Secondary->SAR Optimize Structure Lead Lead Candidate SAR->Lead Select for Preclinical Studies

Caption: A hierarchical workflow for screening novel pyrazine derivatives.

Part 1: In Silico and Primary Screening Cascade

The goal of this initial stage is to efficiently filter a library of novel pyrazine derivatives to identify compounds that warrant more intensive investigation.

In Silico Screening: The First Line of Filtration

Before embarking on resource-intensive chemical synthesis and wet-lab experiments, computational (in silico) methods serve as a critical triage step.[7][8] These approaches predict a compound's potential for success by modeling its pharmacokinetic properties and its interaction with biological targets.[9]

  • ADMET Prediction: A primary reason for late-stage drug failure is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[10] In silico models can predict these characteristics based on a molecule's structure, allowing for the early deselection of compounds likely to have poor bioavailability or high toxicity.[11][] This significantly reduces the risk and cost associated with advancing unsuitable candidates.[13][14]

  • Virtual Screening and Molecular Docking: If a specific biological target (e.g., a protein kinase) is intended, molecular docking simulations can predict the binding affinity and orientation of pyrazine derivatives within the target's active site.[9] This helps prioritize compounds with the highest predicted potency for synthesis and experimental validation.[8]

  • QSAR Analysis: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[15][16] For pyrazine derivatives, QSAR can help predict the antiproliferative activity and guide the design of new analogs with improved potency.[17]

Primary In Vitro Cytotoxicity Assessment: The MTT/XTT Assay

A fundamental first step in experimental screening is to assess the general cytotoxicity of the novel compounds against relevant cell lines.[18][19] The MTT and XTT assays are reliable, cost-effective, and high-throughput colorimetric methods for this purpose.[20][21] They measure the metabolic activity of cells, which serves as an indicator of cell viability.[22] In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[18][22] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[23]

  • Compound Preparation: Prepare a 10 mM stock solution of each pyrazine derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[18]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the pyrazine derivatives. Include wells for a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).[23] Incubate the plate for 24 to 48 hours.[19]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

Data Presentation: Cytotoxicity of Novel Pyrazine Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM) ± SDSelectivity Index*
PY-001MCF-7488.4 ± 0.75.2
PY-002MCF-74821.5 ± 2.11.8
PY-003MCF-748>100-
DoxorubicinMCF-7481.2 ± 0.211.3

*Selectivity Index = IC₅₀ in normal cell line (e.g., HEK293) / IC₅₀ in cancer cell line. A higher value indicates greater selectivity for cancer cells.[21]

Broad-Spectrum Antimicrobial Screening

Pyrazine derivatives have shown significant promise as antimicrobial agents.[23][24] Initial screening for antibacterial activity can be efficiently performed using the Kirby-Bauer disk diffusion test, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard.[23]

  • Plate Inoculation: Uniformly streak the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.[25]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the pyrazine derivatives. Place the disks onto the agar surface. Include a positive control (a standard antibiotic like Ciprofloxacin) and a negative control (solvent only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[26]

  • Data Acquisition: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacteria did not grow) in millimeters.[25] The size of the zone corresponds to the sensitivity of the bacteria to the compound.[27][28]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).[23]

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[23] Colorimetric indicators like Alamar Blue can also be used for a more precise endpoint, where a color change indicates bacterial growth.[23]

Part 2: Secondary and Mechanism-of-Action (MoA) Studies

Compounds that demonstrate promising activity in primary screens ("hits") are advanced to secondary assays to confirm their activity and elucidate their mechanism of action.

Target-Based Screening: Enzyme Inhibition Assays

Many biologically active pyrazine derivatives function by inhibiting specific enzymes, particularly protein kinases.[4][6] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[4][29] Assays to screen for kinase inhibition are crucial for target validation.[30]

G cluster_0 Generic Kinase Signaling Pathway Ligand Growth Factor (e.g., HGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Ligand->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation Pyrazine Pyrazine Derivative (Inhibitor) Pyrazine->Receptor Inhibition ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream

Caption: Inhibition of a receptor tyrosine kinase by a pyrazine derivative.

Experimental Protocol: General Kinase Inhibition Assay (e.g., for a Tyrosine Kinase)

  • Assay Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated product can be quantified using various methods (e.g., fluorescence, luminescence, radioactivity).

  • Reagents: Prepare an assay buffer containing the purified kinase enzyme, a specific substrate peptide, and ATP.

  • Inhibition Setup: In a 384-well plate, add the kinase and the pyrazine derivative at various concentrations. Allow them to incubate briefly to permit binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate peptide and ATP mixture.

  • Reaction Termination and Detection: After a set incubation period, stop the reaction. Add a detection reagent that specifically recognizes either the phosphorylated product or the remaining ATP.

  • Data Acquisition: Read the signal (e.g., fluorescence) on a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Similar principles apply to other enzyme classes, such as proteases, where a substrate is cleaved instead of phosphorylated.[31][32]

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

For compounds exhibiting cytotoxicity, it is crucial to determine whether they induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[18]

  • Annexin V: This protein binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): This fluorescent dye can only enter cells that have lost their membrane integrity, a hallmark of late apoptosis and necrosis.

By co-staining treated cells with fluorescently-labeled Annexin V and PI, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[18]

Structure-Activity Relationship (SAR) Studies

Once active compounds with a defined mechanism are identified, SAR studies are initiated.[33] This involves synthesizing and testing a series of structurally related analogs to determine which parts of the molecule are essential for its biological activity.[24] For example, SAR studies on pyrazine derivatives have helped identify specific substitutions that enhance antimycobacterial activity or the ability to bind to specific cancer targets.[24][33] This iterative process of chemical modification and biological testing is fundamental to optimizing a "hit" compound into a "lead" candidate with improved potency, selectivity, and drug-like properties.[17]

Conclusion and Future Directions

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An In-Depth Technical Guide to the Reactivity and Stability of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged heterocycle, integral to the structure of numerous pharmaceuticals. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a cornerstone of rational drug design. Within this class of compounds, 2-iodo-3-methoxypyrazine emerges as a particularly versatile building block. The strategic placement of the iodo and methoxy groups provides a powerful handle for synthetic diversification while modulating the electronic character of the pyrazine ring. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the reactivity and stability of this key intermediate. By synthesizing technical data with field-proven insights, we aim to equip you with the knowledge to effectively leverage this compound in your synthetic campaigns, accelerating the journey from concept to clinical candidate.

Core Physicochemical & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its successful application. The electron-deficient nature of the pyrazine ring, further influenced by the inductive effect of the methoxy group, renders the C-I bond highly susceptible to oxidative addition by transition metal catalysts.

PropertyValue
Molecular Formula C₅H₅IN₂O
Molecular Weight 236.01 g/mol
Appearance Typically an off-white to pale yellow solid
Key Reactivity Highly amenable to palladium-catalyzed cross-coupling reactions

Synthetic Utility: A Gateway to Diverse Pyrazine Scaffolds

The reactivity of the C-I bond is the cornerstone of this compound's synthetic utility. This section details its application in three of the most powerful cross-coupling reactions in the medicinal chemist's toolbox: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds, enabling the introduction of a vast array of aryl and heteroaryl substituents onto the pyrazine core.

Expertise in Action: Causality Behind Protocol Design

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of catalyst, base, and solvent.

  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ is a workhorse, more advanced pre-catalysts or catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ with a suitable phosphine ligand are often employed to achieve higher yields and faster reaction times.

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Na₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution to facilitate the reaction.

  • Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

Caption: General workflow for Suzuki-Miyaura coupling.

Self-Validating Protocol: Synthesis of 2-Aryl-3-methoxypyrazines

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.

  • Vessel Preparation: To a flame-dried reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inerting: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 eq) followed by the degassed solvent system (e.g., dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a direct route to 2-alkynyl-3-methoxypyrazines, which are valuable intermediates for further transformations or as final products in their own right.

Expertise in Action: Causality Behind Protocol Design

The Sonogashira reaction is distinguished by its dual-catalyst system.

  • Palladium Catalyst: As with other cross-coupling reactions, a Pd(0) species is the primary catalyst.

  • Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is crucial for activating the terminal alkyne, facilitating its deprotonation and subsequent transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves both as the base to deprotonate the alkyne and often as the solvent.

  • Anhydrous/Anaerobic Conditions: The reaction is sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, strict inert atmosphere techniques are essential.

Caption: General workflow for Sonogashira coupling.

Self-Validating Protocol: Synthesis of 2-Alkynyl-3-methoxypyrazines

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and the copper(I) iodide (0.04-0.10 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Ar) three times.

  • Reagent Addition: Add anhydrous amine base (e.g., TEA) as the solvent, followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Construction of C-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds, allowing for the synthesis of a wide range of N-substituted 2-aminopyrazines.[1][2]

Expertise in Action: Causality Behind Protocol Design

This reaction's success is highly dependent on the ligand and base used.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are critical.[1] These ligands facilitate the reductive elimination step, which is often rate-limiting in C-N bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, though other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can also be effective.[1]

  • Strictly Anhydrous Conditions: The strong bases and the catalyst system are sensitive to moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques, often performed in a glovebox.

G Start Stability Assessment of This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress Analyze Analyze by HPLC-UV/MS at Time Points Stress->Analyze Degradation Is Degradation 5-20%? Analyze->Degradation Stable Compound is Stable Under These Conditions Degradation->Stable No Identify Identify Degradation Products Degradation->Identify Yes Pathway Propose Degradation Pathway Identify->Pathway

Sources

The Strategic Utility of 2-Iodo-3-methoxypyrazine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of clinically significant molecules.[3] Within the diverse landscape of functionalized pyrazines, 2-iodo-3-methoxypyrazine emerges as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a reactive iodine atom and an electron-donating methoxy group, unlocks a wide array of synthetic transformations, enabling the efficient construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, from its synthesis to its application in key cross-coupling reactions. As a senior application scientist, the following content is curated to offer not just procedural details, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Physicochemical Properties and Synthesis of this compound

Before delving into its applications, a foundational understanding of the physical and chemical characteristics of this compound is essential.

PropertyValueReference
CAS Number 10977417[4]
Molecular Formula C₅H₅IN₂O[4]
Molecular Weight 236.01 g/mol [5]
Appearance Off-white to yellow solid (predicted)-
SMILES COC1=NC=CN=C1I[4]
InChI InChI=1S/C5H5IN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3[4]

A plausible and efficient synthesis of this compound, while not extensively detailed in publicly available literature for this specific isomer, can be logically devised from common precursors and established synthetic methodologies for substituted pyrazines. A likely synthetic strategy involves a multi-step sequence commencing with the construction of a 2-hydroxypyrazine intermediate, followed by methylation and subsequent iodination.

Proposed Synthetic Pathway

A logical synthetic approach would begin with the condensation of an appropriate α-amino acid amide with a 1,2-dicarbonyl compound, a common strategy for constructing the pyrazine core.[6][7] Subsequent methylation of the resulting hydroxypyrazine, followed by a regioselective iodination, would yield the target molecule. The iodination of electron-rich aromatic systems can be achieved using various reagents, such as iodine in the presence of an oxidizing agent.[8][9]

Synthetic_Pathway cluster_0 Pyrazine Core Formation cluster_1 Functional Group Interconversion Amino_Acid_Amide α-Amino Acid Amide Hydroxypyrazine 2-Hydroxy-3-substituted-pyrazine Amino_Acid_Amide->Hydroxypyrazine Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Hydroxypyrazine Methoxypyrazine 2-Methoxy-3-substituted-pyrazine Hydroxypyrazine->Methoxypyrazine Methylation (e.g., CH3I, base) Iodomethoxypyrazine This compound Methoxypyrazine->Iodomethoxypyrazine Iodination (e.g., I2, oxidant)

Caption: Proposed synthetic workflow for this compound.

The Power of Palladium: Cross-Coupling Reactions with this compound

The true synthetic utility of this compound lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in such transformations, allowing for milder reaction conditions and broader substrate scope.[10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl-aryl structures.[11] The coupling of this compound with various boronic acids or their derivatives provides a direct route to a diverse array of 2-substituted-3-methoxypyrazines.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[12][13][14]

Catalyst SystemBaseSolventTemperature (°C)Typical Yields
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O90-100Good to Excellent
PdCl₂(dppf)K₂CO₃Dioxane/H₂O100-110Good to Excellent
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane80-100Excellent

digraph "Suzuki_Miyaura_Cycle" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Pd0" [label="Pd(0)Ln"]; "OxAdd" [label="Oxidative Addition\n(Py-I)"]; "PdII_Complex" [label="Py-Pd(II)-I(Ln)"]; "Transmetalation" [label="Transmetalation\n(R-B(OH)2)"]; "PdII_R_Complex" [label="Py-Pd(II)-R(Ln)"]; "RedElim" [label="Reductive Elimination"]; "Product" [label="Py-R", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pd0" -> "OxAdd" [style=invis]; "OxAdd" -> "PdII_Complex"; "PdII_Complex" -> "Transmetalation"; "Transmetalation" -> "PdII_R_Complex"; "PdII_R_Complex" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Pd0" [label="Catalyst\nRegeneration"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the direct formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrazines.[10][16] These products can serve as precursors for further transformations or as key components in functional materials.

General Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).

  • Solvent Addition: Add a degassed solvent such as THF or DMF.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[17][18][19]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-50
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF40-60
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful method for the formation of carbon-nitrogen bonds.[20][21] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrazine ring, a critical transformation in the synthesis of many pharmaceutical agents.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, or SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature typically between 80 and 120 °C. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.[22][23][24]

Catalyst/Ligand SystemBaseSolventTemperature (°C)
Pd₂(dba)₃ / BINAPNaOt-BuToluene100-110
Pd(OAc)₂ / XPhosK₃PO₄Dioxane90-110

digraph "Buchwald_Hartwig_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inert_Atmosphere" [label="Establish Inert\nAtmosphere (Ar/N2)"]; "Add_Reagents" [label="Add Py-I, Amine,\nBase, Pd Catalyst,\nand Ligand"]; "Add_Solvent" [label="Add Degassed\nAnhydrous Solvent"]; "Heat_Stir" [label="Heat and Stir\n(80-120 °C)"]; "Monitor_Reaction" [label="Monitor Progress\n(TLC/LC-MS)"]; "Workup" [label="Aqueous Workup\nand Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="Pure Aminated\nPyrazine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Inert_Atmosphere"; "Inert_Atmosphere" -> "Add_Reagents"; "Add_Reagents" -> "Add_Solvent"; "Add_Solvent" -> "Heat_Stir"; "Heat_Stir" -> "Monitor_Reaction"; "Monitor_Reaction" -> "Workup" [label="Upon Completion"]; "Workup" -> "Purification"; "Purification" -> "Product"; }

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

The Role of this compound Derivatives in Drug Discovery

The pyrazine nucleus is a common feature in a wide range of bioactive molecules, including anticancer, antibacterial, and antiviral agents.[25][26] The ability to readily functionalize the pyrazine core using building blocks like this compound is therefore of paramount importance to medicinal chemists. The diverse substituents that can be introduced via the cross-coupling reactions described above allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[27] For instance, the introduction of aryl groups via Suzuki-Miyaura coupling can modulate lipophilicity and introduce key binding interactions, while the installation of amino groups through Buchwald-Hartwig amination can introduce hydrogen bond donors and acceptors, crucial for target engagement.

Conclusion

This compound stands as a powerful and versatile building block in the synthetic chemist's toolkit. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the construction of a vast array of complex, N-heterocyclic compounds. For researchers and professionals in drug discovery and development, a thorough understanding of the synthetic potential of this reagent is crucial for the rapid and innovative generation of new chemical entities with therapeutic potential. The protocols and insights provided in this guide are intended to serve as a practical resource to facilitate and inspire further exploration of the rich chemistry of substituted pyrazines.

References

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • ScienceDirect. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine | Request PDF. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (2020). Donor–Acceptor 1,2,4,5-Tetrazines Prepared by the Buchwald–Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-On Property by Inverse Electron Demand Diels–Alder Reaction. Retrieved January 18, 2026, from [Link]

  • McMaster Experts. (2003). Preparation of labelled.... Retrieved January 18, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved January 18, 2026, from [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Retrieved January 18, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved January 18, 2026, from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. Retrieved January 18, 2026, from [Link]

  • Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Retrieved January 18, 2026, from [Link]

  • Durham e-Theses. (2023). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). US2396066A - Preparation of 2-chloropyrazine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 18, 2026, from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Retrieved January 18, 2026, from [Link]

  • MDPI. (2025). Nature-Inspired Molecules as Inhibitors in Drug Discovery. Retrieved January 18, 2026, from [Link]

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Theoretical Framework for Analyzing the Electronic Properties of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Senior Application Scientist, Gemini Division

Abstract

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their unique electronic characteristics.[1] 2-Iodo-3-methoxypyrazine, a substituted pyrazine, presents a compelling case for theoretical investigation to unlock its potential in drug development and organic electronics. This guide outlines a robust computational methodology for a comprehensive analysis of its electronic properties. We detail a multi-faceted approach employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic characteristics. The protocols described herein are designed to be self-validating, providing a clear pathway from initial geometry optimization to the prediction of reactivity and spectral behavior. This document serves as a technical blueprint for researchers and scientists aiming to perform predictive analysis on novel heterocyclic compounds.

Introduction: The Significance of Substituted Pyrazines

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in pharmacology.[1] Its derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The electronic nature of the pyrazine ring—characterized by low-lying unoccupied π-molecular orbitals—is fundamental to its function, enabling it to participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking.[1][2]

The introduction of substituents, such as an iodine atom and a methoxy group in this compound, dramatically modulates the electronic landscape of the parent ring. The electron-donating methoxy group and the electron-withdrawing, yet polarizable, iodine atom create a unique electronic push-pull system. Understanding the precise effects of these substitutions on the molecule's frontier molecular orbitals, charge distribution, and reactivity is paramount for rational drug design and the development of new functional materials.

Theoretical and computational chemistry offers a powerful, cost-effective, and non-destructive means to probe these properties with high precision.[3] This guide establishes a first-principles-based workflow to predict and analyze the electronic behavior of this compound, providing insights that can directly inform and guide synthetic and application-focused research.

Core Theoretical Methodology: A Validated Computational Workflow

To ensure scientific rigor and reproducibility, a multi-step computational protocol grounded in Density Functional Theory (DFT) is employed. DFT has been repeatedly validated for its ability to accurately predict the electronic properties of halogenated and other substituted pyrazine systems.[4][5] The workflow is designed to build a comprehensive electronic and structural profile of the molecule.

Rationale for Method Selection: DFT and TD-DFT

The choice of DFT, specifically with a hybrid functional like B3LYP (Becke, 3-parameter, Lee–Yang–Parr), represents a well-established balance between computational efficiency and accuracy for organic molecules.[6][7] This functional effectively incorporates electron correlation, which is crucial for describing the electronic structure of π-conjugated systems. For simulating electronic absorption spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is the method of choice, as it provides reliable predictions of excitation energies and oscillator strengths.[6]

The selection of a basis set is equally critical. A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is essential for accurately describing the behavior of lone-pair electrons and potential non-covalent interactions, while the polarization functions (d,p) allow for greater flexibility in describing bond anisotropies.[7]

Experimental Protocol: Step-by-Step Computational Analysis

The following protocol outlines the systematic approach to the theoretical analysis.

  • Initial Structure Generation :

    • Construct the 3D structure of this compound using molecular modeling software such as GaussView.[7] The basic molecular formula is C₅H₅IN₂O.[8]

  • Geometry Optimization :

    • Perform a full geometry optimization without symmetry constraints using the DFT/B3LYP method and the 6-311++G(d,p) basis set.

    • Causality : This step is crucial to find the molecule's lowest energy conformation (ground state). All subsequent electronic property calculations must be performed on this optimized structure to be physically meaningful.[3]

  • Vibrational Frequency Analysis :

    • Calculate the harmonic vibrational frequencies at the same level of theory used for optimization.

    • Trustworthiness : The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also allow for the simulation of the IR spectrum.

  • Frontier Molecular Orbital (FMO) Analysis :

    • Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

    • Expertise : The HOMO energy correlates with the ability to donate electrons (ionization potential), while the LUMO energy relates to the ability to accept electrons (electron affinity). The energy gap is a critical indicator of chemical reactivity and kinetic stability.[3]

  • Molecular Electrostatic Potential (MEP) Mapping :

    • Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.

    • Expertise : The MEP is an invaluable tool for predicting reactivity. Red-colored regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue-colored regions (positive potential) denote electron-poor areas prone to nucleophilic attack.[6]

  • Natural Bond Orbital (NBO) Analysis :

    • Perform NBO analysis to investigate charge distributions and intramolecular charge transfer (ICT) interactions.

    • Expertise : NBO analysis provides insights into donor-acceptor interactions between filled and vacant orbitals within the molecule, quantifying the stabilizing effects of hyperconjugation and charge delocalization.[9]

  • Simulation of UV-Vis Spectrum :

    • Employ the TD-DFT method (with the B3LYP functional) on the optimized ground-state geometry to calculate the first 10-20 singlet excited states.

    • Causality : This calculation predicts the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This allows for direct comparison with experimental data and helps assign electronic transitions (e.g., n→π* or π→π*).[6]

G cluster_workflow Computational Workflow cluster_properties Calculated Properties A 1. Initial 3D Structure (this compound) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Confirm Energy Minimum) B->C Optimized Structure D 4. Ground State Electronic Properties Analysis C->D Validated Structure I Simulated IR Spectrum (Vibrational Modes) C->I E 5. Excited State Analysis (TD-DFT) D->E Input for TD-DFT F HOMO/LUMO Energies (Reactivity) D->F G MEP Surface (Reactive Sites) D->G H NBO Analysis (Charge Transfer) D->H J Simulated UV-Vis Spectrum (Electronic Transitions) E->J

Caption: A flowchart of the recommended computational workflow.

Predicted Electronic Properties & Data Interpretation

Executing the protocol described above will yield a rich dataset. This section details the expected results and their interpretation.

Frontier Molecular Orbitals and Chemical Reactivity

The FMOs (HOMO and LUMO) are central to understanding the molecule's electronic behavior. For this compound, it is expected that the HOMO will exhibit significant π-character with contributions from the methoxy group and the pyrazine ring, while the LUMO will likely be a π* orbital distributed across the heterocyclic ring.

The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. The introduction of the iodo and methoxy substituents is expected to decrease the gap compared to unsubstituted pyrazine, indicating enhanced reactivity.

ParameterPredicted Value (a.u.)Significance
HOMO Energy (E_HOMO)Calculated ValueElectron-donating ability; relates to ionization potential (I ≈ -E_HOMO)
LUMO Energy (E_LUMO)Calculated ValueElectron-accepting ability; relates to electron affinity (A ≈ -E_LUMO)
Energy Gap (ΔE)Calculated ValueChemical reactivity, kinetic stability, and optical properties
Electronegativity (χ)(I + A) / 2Global electronic character
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution

Caption: Table summarizing key electronic descriptors derived from FMO analysis.

G cluster_fmo Frontier Molecular Orbital Diagram LUMO LUMO (π*) Lowest Unoccupied MO HOMO HOMO (π) Highest Occupied MO LUMO->HOMO ΔE = E_LUMO - E_HOMO (Electronic Transition) HOMO->LUMO Energy Energy HOMO_level LUMO_level

Caption: A simplified Frontier Molecular Orbital (FMO) energy level diagram.

Molecular Electrostatic Potential (MEP)

The MEP surface will visually delineate the charge distribution. It is predicted that the most negative potential (red/yellow regions) will be localized around the two nitrogen atoms of the pyrazine ring due to their high electronegativity and lone pairs of electrons. These sites are the most probable centers for electrophilic attack and for forming hydrogen bonds. The region around the iodine atom may show a "sigma-hole," a region of positive electrostatic potential, making it a potential site for halogen bonding.

Simulated Spectroscopic Signatures
  • UV-Vis Spectrum : The TD-DFT calculations will predict the electronic absorption bands. For pyrazine derivatives, characteristic absorptions include π→π* transitions at shorter wavelengths (higher energy) and n→π* transitions at longer wavelengths (lower energy).[2][10] The calculated λmax values can be directly compared with experimental data to validate the theoretical model.[11]

  • IR Spectrum : The calculated vibrational frequencies will correspond to specific bond stretching, bending, and torsional modes. For instance, characteristic peaks for C-H stretching, C=N stretching within the pyrazine ring, and C-O stretching of the methoxy group can be identified. This provides a theoretical fingerprint of the molecule that can be used to confirm its synthesis and structure when compared with experimental FT-IR data.[12]

Conclusion: A Pathway to Predictive Drug Discovery

This technical guide provides a comprehensive and scientifically grounded theoretical framework for investigating the electronic properties of this compound. By systematically applying DFT and TD-DFT methods, researchers can gain deep insights into the molecule's geometric structure, electronic distribution, reactivity, and spectroscopic signatures before embarking on extensive synthetic and experimental work. This predictive-first approach embodies the principles of modern drug discovery and materials science, enabling a more targeted and efficient development process. The methodologies outlined here are not only applicable to the title compound but can also be adapted for a wide range of novel heterocyclic molecules, accelerating the discovery of next-generation therapeutics and functional materials.

References

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (n.d.).
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  • Wadt, W. R., & Goddard, W. A. (1975). Electronic structure of pyrazine. Valence bond model for lone pair interactions. Journal of the American Chemical Society.
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  • The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. (1976). The Journal of Chemical Physics.
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  • A DFT/TD-DFT Study on the Molecular Structure, FT-IR, and UV-Vis Spectra of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. (2020). Physical Chemistry Research.
  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. (2013). PubMed.
  • 2-Iodo-6-methoxypyrazine. (n.d.). Biosynth.
  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. (2025).
  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023). Durham e-Theses.
  • Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.
  • St. John, T. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.
  • The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. (n.d.). Max Planck Institute for Chemistry.
  • Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods.
  • Optical Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and UV/Visible Absorption. (2024). ChemRxiv.
  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
  • Burton, Mrs. (2018). Combining NMR and IR. YouTube.
  • Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods.

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An In-Depth Technical Guide to the Biosynthetic Pathway of Methoxypyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic compounds that serve as crucial aroma determinants in a variety of plants, insects, and microorganisms.[1] Renowned for their distinctive "green" and "vegetative" sensory profiles—such as bell pepper, asparagus, or earthy notes—they significantly influence the flavor and quality of numerous food products, most notably wine.[2] Despite their profound impact at exceptionally low sensory thresholds (often in the ng/L range), the complete biosynthetic pathway for these molecules has remained enigmatic for decades.[3][4] While the final O-methylation step is well-characterized, the upstream formation of the core pyrazine ring has been a subject of considerable scientific debate. This guide synthesizes current knowledge, critically evaluates competing biosynthetic hypotheses, and provides detailed experimental frameworks for researchers investigating this complex pathway. We will delve into the established enzymatic steps, explore the latest evidence for precursor molecules, and outline robust methodologies for pathway elucidation and validation.

The Chemical and Sensory Landscape of Methoxypyrazines

Methoxypyrazines are primarily 3-alkyl-2-methoxypyrazines. Their structure consists of a 1,4-diazine ring with a methoxy group at position 2 and a variable alkyl side chain at position 3. This side chain dictates the specific aroma profile. The most extensively studied MPs in viticulture and food science are:

  • 3-isobutyl-2-methoxypyrazine (IBMP): The dominant MP in many grape varieties, imparting a distinct bell pepper or vegetative aroma.[1][3]

  • 3-isopropyl-2-methoxypyrazine (IPMP): Contributes notes of peas, asparagus, and earthy aromas.[5][6]

  • 3-sec-butyl-2-methoxypyrazine (SBMP): Also associated with green pepper and grassy notes.[6]

These compounds are products of amino acid metabolism and are biosynthesized by plants to deter herbivores from consuming unripe fruit before the seeds achieve viability.[1][5] Consequently, MP concentrations naturally peak in grapes prior to veraison (the onset of ripening) and then decline as the fruit matures.[5]

Table 1: Key Methoxypyrazines and Their Sensory Attributes
Compound Name (Acronym)Common Sensory DescriptorsTypical Precursor Amino Acid (Hypothesized)Odor Detection Threshold (in Water, ng/L)
3-isobutyl-2-methoxypyrazine (IBMP)Bell pepper, herbaceous, leafy, vegetativeLeucine0.5–16[4]
3-isopropyl-2-methoxypyrazine (IPMP)Green pea, earthy, asparagusValine1–2[4]
3-sec-butyl-2-methoxypyrazine (SBMP)Green pepper, grassIsoleucine1–2[4]

Elucidating the Biosynthetic Pathway: From Hypothesis to Evidence

The investigation into MP biosynthesis reveals a pathway where only the final step is definitively confirmed, while the preceding steps of ring formation remain an area of active research.

The Confirmed Terminus: O-Methylation of Hydroxypyrazines

The single, universally accepted enzymatic step in MP biosynthesis is the O-methylation of a 3-alkyl-2-hydroxypyrazine (HP) intermediate to form the final, volatile methoxypyrazine.[1][2]

  • Reaction: 3-alkyl-2-hydroxypyrazine + S-adenosyl-L-methionine (SAM) → 3-alkyl-2-methoxypyrazine + S-adenosyl-L-homocysteine (SAHcy)

  • Enzyme Class: O-methyltransferases (OMTs)

  • Methyl Donor: S-adenosyl-L-methionine (SAM) is the universal methyl group donor for this reaction.[2]

In the grapevine (Vitis vinifera), four distinct OMT genes (VvOMT1, VvOMT2, VvOMT3, VvOMT4) have been identified as being involved in this process.[1] Extensive research has shown that VvOMT3 is the primary gene responsible for IBMP biosynthesis, with its expression levels correlating strongly with IBMP accumulation pre-veraison.[4][5] These enzymes exhibit catalytic potential for producing methoxypyrazines from their corresponding hydroxypyrazine substrates.[7]

O_Methylation Fig 1. The Final Step of Methoxypyrazine Biosynthesis HP 3-Alkyl-2-Hydroxypyrazine (HP) OMT O-Methyltransferase (e.g., VvOMT3) HP->OMT MP 3-Alkyl-2-Methoxypyrazine (MP) SAM S-adenosyl-L-methionine (SAM) SAM->OMT SAHcy S-adenosyl-L-homocysteine (SAHcy) OMT->MP O-methylation OMT->SAHcy

Caption: The confirmed O-methylation of hydroxypyrazines catalyzed by OMT enzymes.

The Unresolved Origin: Hypotheses on Pyrazine Ring Formation

The formation of the 3-alkyl-2-hydroxypyrazine precursor is the crux of the biosynthetic puzzle. Several pathways have been proposed, reflecting the complexity of elucidating intermediate metabolism.

Hypothesis A: Amino Acid Amide and Glyoxal Condensation This early hypothesis suggests that a branched-chain amino acid (e.g., leucine) is first amidated to form leucinamide. This intermediate then condenses with a dicarbonyl compound, such as glyoxal, to form the pyrazine ring.[1] While plausible, this pathway has been questioned due to the lack of direct evidence for the existence of free amino acid amides or glyoxal in plant tissues.[2][4]

Hypothesis B: Diketopiperazine Formation (Amino Acid Condensation) Based on studies in bacteria like Pseudomonas, an alternative pathway involves the condensation of two amino acids.[8] For instance, the biosynthesis of IPMP is proposed to start with the condensation of valine and glycine to yield a cyclic dipeptide intermediate (a diketopiperazine), which is then further modified.[2]

Hypothesis C: The L-Leucine and L-Serine Pathway (Recent Isotope-Labeling Evidence) The most significant recent advancement in this field came from in vivo stable isotope labeling experiments in 2022.[2] These studies provided compelling evidence that L-leucine and L-serine are key precursors for IBMP.[2] This discovery is particularly insightful as it suggests a metabolic link between methoxypyrazine biosynthesis and photorespiration, a core plant metabolic process.[2]

Biosynthesis_Hypotheses Fig 2. Proposed Biosynthetic Pathways for the Hydroxypyrazine Core cluster_A Hypothesis A cluster_B Hypothesis B cluster_C Hypothesis C (Recent Evidence) AA_A Amino Acid (e.g., Leucine) Amide Amino Acid Amide AA_A->Amide Amidation HP_A Hydroxypyrazine Amide->HP_A Condensation Glyoxal Glyoxal Glyoxal->HP_A AA1_B Amino Acid 1 (e.g., Valine) DKP Diketopiperazine (Cyclic Dipeptide) AA1_B->DKP Condensation AA2_B Amino Acid 2 (e.g., Glycine) AA2_B->DKP HP_B Hydroxypyrazine DKP->HP_B Modification Leu_C L-Leucine HP_C Hydroxypyrazine (IBHP) Leu_C->HP_C Incorporation Ser_C L-Serine Ser_C->HP_C

Caption: Competing hypotheses for the formation of the hydroxypyrazine ring.

Core Experimental Protocols for Pathway Investigation

To move from hypothesis to validated mechanism, a multi-faceted experimental approach is required. The following protocols represent the gold standard for elucidating biosynthetic pathways. Each is designed as a self-validating system, incorporating necessary controls to ensure scientific rigor.

Protocol: Stable Isotope Labeling and Precursor Feeding

Causality and Rationale: This is the definitive method for identifying precursor molecules. By introducing a potential precursor labeled with a heavy isotope (e.g., ¹³C, ¹⁵N), researchers can trace its atoms. If the label is incorporated into the final methoxypyrazine product, it provides direct proof of its role as a building block. The absence of incorporation definitively refutes its role as a direct precursor under the tested conditions.

Methodology:

  • Preparation of Labeled Precursor: Synthesize or procure a candidate precursor (e.g., L-leucine) labeled with a stable isotope (e.g., uniformly labeled ¹³C-Leucine or ¹⁵N-Leucine). Prepare a sterile solution in a suitable buffer.

  • Biological System Setup: Use a viable biological system capable of MP biosynthesis, such as detached grape berries cultured in vitro, plant cell suspension cultures, or a microorganism culture.

  • Administration: Introduce the labeled precursor solution to the biological system. For grape berries, this can be done via injection or incubation. A parallel control group must be administered an identical solution with an unlabeled precursor.

  • Incubation: Incubate the system under controlled conditions (light, temperature) that are known to support MP biosynthesis for a defined period (e.g., 24-72 hours).

  • Extraction: Harvest the biological material and perform a solvent extraction optimized for methoxypyrazines. Solid-Phase Microextraction (SPME) is a common and effective technique.

  • Analysis by Mass Spectrometry (GC-MS/MS):

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry. The chromatographic step separates the target MP from other matrix components.

    • The mass spectrometer will detect the molecular ion of the target MP. In the labeled sample, a shift in the mass-to-charge ratio (m/z) corresponding to the number of incorporated heavy isotopes will be observed.

    • For example, if IBMP (C₉H₁₄N₂O) incorporates a fully labeled ¹³C₆-Leucine, its molecular weight will increase significantly, providing unambiguous evidence of incorporation.

  • Validation: The control sample (unlabeled precursor) must show the target MP at its natural isotopic abundance. The experimental sample must show a new, heavier molecular ion peak for the MP, confirming label incorporation.

Protocol: Recombinant Enzyme Expression and In Vitro Assay

Causality and Rationale: This method is essential for confirming the specific function of a candidate enzyme (e.g., an OMT). By expressing the gene in a heterologous system (like E. coli), the pure enzyme can be isolated from its native cellular environment. Its ability to catalyze the specific, hypothesized reaction can then be tested directly, proving its biochemical function and allowing for the determination of its kinetic properties.

Methodology:

  • Gene Cloning and Expression:

    • Isolate the target gene's coding sequence (e.g., VvOMT3) from the source organism's cDNA.

    • Clone the sequence into a suitable expression vector (e.g., pET vector system) with an affinity tag (e.g., 6x-His tag) for purification.

    • Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture.

  • Protein Purification:

    • Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Verify purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

  • Enzyme Assay Setup:

    • Prepare a reaction buffer at the optimal pH for OMT activity.

    • In a microcentrifuge tube, combine: the purified enzyme, the hydroxypyrazine substrate (e.g., IBHP), and the methyl-donor cofactor (SAM).

    • Crucial Controls:

      • No-Enzyme Control: Reaction mix without the purified OMT to check for non-enzymatic conversion.

      • No-Substrate Control: Reaction mix without the HP to check for any background products from the enzyme preparation.

      • Boiled-Enzyme Control: Reaction mix with heat-denatured enzyme to confirm that activity is dependent on the correct protein conformation.

  • Reaction and Quenching: Incubate the reactions at an optimal temperature (e.g., 30°C) for a set time. Stop the reaction by adding a quenching agent like a strong acid or by flash-freezing.

  • Product Analysis (HPLC or GC-MS):

    • Extract the product from the reaction mixture.

    • Analyze via HPLC or GC-MS to quantify the amount of methoxypyrazine formed.

  • Validation and Kinetic Analysis: Significant product formation should only be observed in the complete reaction tube, not in the controls. By varying substrate concentrations, key kinetic parameters like Kₘ, Vₘₐₓ, and k꜀ₐₜ can be determined to understand the enzyme's efficiency.

Experimental_Workflow Fig 3. Workflow for Recombinant Enzyme Functional Validation A 1. Clone Gene (e.g., VvOMT3) into Expression Vector B 2. Express Protein in E. coli A->B C 3. Purify Recombinant Protein via Affinity Chromatography B->C D 4. In Vitro Enzyme Assay C->D E Substrate (HP) + Cofactor (SAM) + Purified Enzyme D->E Experimental F Controls: - No Enzyme - No Substrate - Boiled Enzyme D->F Validation G 5. Incubate & Quench E->G F->G H 6. Analyze Product (MP) by HPLC or GC-MS G->H I 7. Validate Function & Determine Kinetics H->I

Caption: A self-validating workflow for confirming the function of a candidate enzyme.

Future Directions and Conclusion

The elucidation of the methoxypyrazine biosynthetic pathway is a prime example of the challenges and rewards of metabolic research. While the final O-methylation step is well-established, the recent identification of L-leucine and L-serine as precursors for IBMP has opened a new and exciting frontier, connecting this pathway to central plant metabolism.[2]

Future research must focus on:

  • Identifying the Intermediates: Pinpointing the intermediate molecules between the amino acid precursors and the hydroxypyrazine ring.

  • Discovering the Missing Enzymes: Identifying the genes and enzymes that catalyze these upstream condensation and ring-formation reactions.

  • Understanding Regulation: Investigating how environmental factors like light and temperature, and viticultural practices, regulate the expression of the key genes in this pathway to control MP levels in crops.[4][5]

By combining classic biochemical techniques with modern metabolomics and genetic tools, the scientific community is poised to finally map this entire pathway. A complete understanding will not only solve a long-standing biochemical puzzle but also provide powerful new tools for managing flavor profiles in agriculture and food production, enabling the targeted modulation of these potent aroma compounds from the field to the final product.

References

  • Title: Methoxypyrazines biosynthesis and metabolism in grape: A review Source: ResearchGate (Originally published in a peer-reviewed journal) URL: [Link]

  • Title: (PDF) Methoxypyrazines of Grapes and Wines Source: ResearchGate URL: [Link]

  • Title: Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavo Source: SciSpace URL: [Link]

  • Title: 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants Source: Wiley Online Library (ChemBioChem) URL: [Link]

  • Title: Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Methoxypyrazine Source: Wikipedia URL: [Link]

  • Title: Behavior of 3-isobutyl-2-methoxypyrazine biosynthesis related to proposed precursor and intermediate in wine grape Source: Sci-Hub URL: [Link]

  • Title: The “mean greenies”: Methoxypyrazines in wine Source: Gravity Wine House URL: [Link]

  • Title: Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The proposed biosynthesis pathways of pyrazines (A) and the... Source: ResearchGate URL: [Link]

  • Title: Methoxypyrazines biosynthesis and metabolism in grape: A review Source: PubMed URL: [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrazines

Pyrazine derivatives are a cornerstone in modern medicinal chemistry and materials science.[1] The pyrazine nucleus is a key pharmacophore found in numerous FDA-approved drugs, including the anti-cancer agent Bortezomib and the anti-tuberculosis medication Pyrazinamide.[2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design.[3] 3-Alkyl-2-methoxypyrazines, in particular, are also recognized for their significant role as aroma compounds and semiochemicals.[4][5]

The functionalization of the pyrazine ring is therefore of critical importance. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, functional group tolerance, and mild reaction conditions, enabling the formation of crucial carbon-carbon bonds.[6][7] This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 2-iodo-3-methoxypyrazine, a valuable building block for accessing novel 2-aryl-3-methoxypyrazine derivatives. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for such transformations.[8][9]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex in the presence of a base.[10] The catalytic cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][11] Understanding this mechanism is crucial for rational selection of reaction components and for troubleshooting.

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated palladium(0) species into the carbon-iodine bond of this compound. This is often the rate-determining step, particularly for less reactive halides like chlorides.[9] For iodo-derivatives, this step is generally facile.[11] The electron-deficient nature of the pyrazine ring further facilitates this process.

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by the base to form a more nucleophilic boronate complex.[12][13] This complex then transfers its organic moiety to the palladium(II) center, displacing the halide. The choice of base is critical for this step.[13]

  • Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated as the final biaryl product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (this compound) Transmetalation Transmetalation Oxidative_Addition->Transmetalation [R-Pd(II)-X]L2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [R-Pd(II)-R']L2 Reductive_Elimination->Pd(0)L2 R-R' (Product) Product 2-Aryl-3-methoxypyrazine ArylBoronicAcid Ar-B(OH)2 Boronate Ar-B(OH)3- ArylBoronicAcid->Boronate Activation Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Conditions for this compound

The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient pyrazine ring can coordinate with the palladium center, potentially inhibiting catalysis, which makes the choice of bulky, electron-rich ligands particularly important.[14]

ComponentRecommended Starting ConditionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) pre-catalysts that form the active Pd(0) species in situ.[15][16] Pd(PPh₃)₄ is a reliable Pd(0) source.[17] Catalyst loading is typically between 2-5 mol%.[8][15]
Ligand XPhos, SPhos, PPh₃ (Ligand:Pd ratio of 2:1 to 4:1)Bulky, electron-rich phosphine ligands like XPhos and SPhos are highly effective for cross-coupling of heteroaryl halides as they promote oxidative addition and reductive elimination.[18][19] PPh₃ is a classic, cost-effective option.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)The base activates the boronic acid for transmetalation.[13] K₂CO₃ is a common first choice.[19] K₃PO₄ is a stronger base that can be effective if deborylation is an issue.[19][20] Cs₂CO₃ is highly soluble and often very effective.[8][13]
Solvent System Dioxane/H₂O (4:1), Toluene/H₂O, DMFA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[8][21] Dioxane is a traditional choice, though MeTHF is a greener alternative.[19] DMF can be used for substrates with poor solubility.[17]
Temperature 80-110 °CThe reaction temperature is crucial and often requires optimization. A starting point of 90-100 °C is common for iodo-heterocycles.[8][15]

Detailed Experimental Protocol: General Procedure

This protocol provides a generalized method for the Suzuki coupling of this compound with a generic arylboronic acid. It should be regarded as a starting point for optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask or microwave vial

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble dry glassware under inert atmosphere (Ar/N2). Reagents 2. Add this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2-3 eq), and catalyst (3-5 mol%). Setup->Reagents Solvent 3. Add degassed solvent (e.g., Dioxane/H2O 4:1). Reagents->Solvent Heating 4. Heat the mixture (80-110 °C) with vigorous stirring. Solvent->Heating Monitoring 5. Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool to room temperature. Dilute with water. Monitoring->Cooling Extraction 7. Extract with organic solvent (e.g., Ethyl Acetate). Cooling->Extraction Drying 8. Wash organic layer with brine, dry over Na2SO4, and concentrate. Extraction->Drying Purification 9. Purify by column chromatography. Drying->Purification

Figure 2: General experimental workflow for Suzuki coupling.

Procedure:

  • Reaction Setup : To a dry round-bottom flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition : Add the degassed solvent mixture via syringe.

  • Reaction : Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[15]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[8][14]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).[14][22]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-methoxypyrazine.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive Catalyst: Catalyst degradation or inefficient generation of the active Pd(0) species.Use a pre-catalyst (e.g., XPhos Pd G2/G3) or a fresh bottle of Pd(PPh₃)₄. Ensure proper inert atmosphere.[19]
Incorrect Base: The chosen base may be too weak or poorly soluble.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[13][14]
Low Temperature: The reaction may require more thermal energy.Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or 110 °C).
Protodeboronation Presence of excess water or protic sources: The boronic acid is converted back to the corresponding arene.Use anhydrous conditions with a base like K₃PO₄. Minimize water in the solvent system. Consider using boronic esters (e.g., pinacol esters) which are more stable.[14][23]
Homocoupling Oxygen in the reaction mixture: Promotes homocoupling of the boronic acid.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[21]
High catalyst loading or temperature: Can sometimes lead to side reactions.Reduce catalyst loading or reaction temperature once optimal conditions are broadly established.
Catalyst Inhibition Coordination of pyrazine nitrogen: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[14]Use bulky, electron-rich ligands (e.g., Buchwald-type ligands like XPhos) to sterically disfavor coordination of the pyrazine nitrogen to the palladium center.[14][18]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful strategy for the synthesis of novel, highly functionalized pyrazine derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct valuable C-C bonds. This guide provides a robust framework and detailed protocols to facilitate the successful application of this reaction in drug discovery and materials science endeavors. Optimization of the presented conditions will likely be necessary for each specific substrate combination to achieve maximal yield and purity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
  • Various Authors. (2025). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Scribd. (n.d.). Suzuki Cross-Coupling Procedure.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • ResearchGate. (2025). Palladium Catalysts for Cross-Coupling Reaction.
  • Benchchem. (n.d.). The Crucial Role of the Base in 1-Iodocyclohexene Couplings: A Comparative Guide.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • Benchchem. (n.d.). Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.
  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Durham e-Theses. (2022).
  • Wiley Online Library. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.
  • PubMed. (2018). 2-Alkyl-3-methoxypyrazines are potent attractants of florivorous scarabs (Melolonthidae, Cyclocephalini) associated with economically exploitable Neotropical palms (Arecaceae).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • ResearchGate. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyrazines

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active compounds.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding interactions make them privileged structures in drug design. The strategic functionalization of the pyrazine ring is therefore a critical endeavor in the discovery and development of new therapeutic agents. Among the various methods for pyrazine modification, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-iodo-3-methoxypyrazine as a key building block. The presence of the methoxy group and the highly reactive C-I bond makes this substrate an excellent starting point for the synthesis of a diverse array of 2-substituted-3-methoxypyrazines. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings.

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

The remarkable success of palladium-catalyzed cross-coupling reactions lies in a well-defined catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is paramount for rationalizing experimental choices and troubleshooting reactions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) species. This step, often rate-limiting, results in the formation of a palladium(II) intermediate. The reactivity of the aryl halide is crucial here, with the C-I bond being significantly more susceptible to oxidative addition than C-Br or C-Cl bonds, often allowing for milder reaction conditions.[5]

  • Transmetalation: In this step, the organic group from an organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the new C-C or C-N bond and regenerating the catalytically active palladium(0) species.

The choice of ligands, bases, and solvents plays a critical role in modulating the efficiency of each step in the catalytic cycle, and these will be discussed in the context of the specific protocols.

Diagram of the General Palladium Cross-Coupling Catalytic Cycle

Palladium Cross-Coupling Cycle General Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition (Ar-X) OxAdd->PdII_ArX Transmetal Transmetalation (R-M) PdII_ArR Ar-Pd(II)Ln-R PdII_ArX->PdII_ArR Transmetalation (R-M) Transmetal->PdII_ArR PdII_ArR->Pd0 PdII_ArR->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R PdII_ArR->Product Product Formation Experimental Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Sources

Application Notes and Protocols for the Synthesis of Pyrazine-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the architecture of numerous pharmaceutical agents.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have established it as a "privileged scaffold" in drug discovery.[3] Pyrazine-containing compounds exhibit a broad spectrum of biological activities, including antiviral, anticancer, antidiabetic, and diuretic effects.[4][5] This guide provides an in-depth exploration of the synthetic methodologies employed to construct this vital heterocyclic core, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into both classical and contemporary synthetic strategies, elucidating the mechanistic underpinnings of each approach and providing detailed experimental procedures for the synthesis of key pyrazine-containing pharmaceuticals.

Core Synthetic Strategies for the Pyrazine Ring

The construction of the pyrazine nucleus can be achieved through a variety of synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Classical Named Reactions: The Foundation of Pyrazine Synthesis

Two historical methods, the Staedel-Rugheimer and Gutknecht pyrazine syntheses, remain fundamental to the understanding of pyrazine chemistry and are still utilized for the preparation of certain pyrazine derivatives.[6][7][8]

This classical method involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone. This intermediate then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[6][9][10]

Mechanism Rationale: The initial step is a nucleophilic substitution of the halide by ammonia. The resulting α-amino ketone can then dimerize through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. The oxidation is often spontaneous, driven by the formation of the stable aromatic ring.

A variation of the Staedel-Rugheimer synthesis, the Gutknecht method also relies on the self-condensation of an α-amino ketone.[6][9] However, it differs in the preparation of the α-amino ketone intermediate. This is typically achieved through the reduction of an α-oximino ketone, which is formed by the nitrosation of a ketone.[11][12] This approach offers more flexibility in the synthesis of unsymmetrically substituted pyrazines.

Mechanism Rationale: The reduction of the α-oximino ketone provides the crucial α-amino ketone. Two molecules of the α-amino ketone then condense to form a dihydropyrazine, which is subsequently oxidized to the final pyrazine product.[12] Common oxidizing agents include copper(II) sulfate or even atmospheric oxygen.[12]

Gutknecht_Synthesis Ketone Ketone Alpha_Oximino_Ketone α-Oximino Ketone Ketone->Alpha_Oximino_Ketone Nitrosation Nitrous_Acid Nitrous Acid Alpha_Amino_Ketone α-Amino Ketone Alpha_Oximino_Ketone->Alpha_Amino_Ketone Reduction Reduction Dihydropyrazine Dihydropyrazine Alpha_Amino_Ketone->Dihydropyrazine Self_Condensation Self-Condensation (Dimerization) Pyrazine Pyrazine Derivative Dihydropyrazine->Pyrazine Oxidation Oxidation

Caption: The Gutknecht Pyrazine Synthesis Workflow.

Modern Synthetic Methodologies: Expanding the Pyrazine Toolkit

While classical methods are valuable, modern organic synthesis has introduced more versatile and efficient strategies for constructing and functionalizing the pyrazine ring.

A straightforward and widely employed method for pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[13] This approach is highly modular, allowing for the synthesis of a wide variety of substituted pyrazines by simply varying the diketone and diamine starting materials.

Mechanism Rationale: The reaction proceeds through a double condensation, forming a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine. The oxidation can often be achieved in situ using mild oxidizing agents or by bubbling air through the reaction mixture.[13]

For the synthesis of highly functionalized and complex pyrazine derivatives, transition metal-catalyzed cross-coupling reactions are indispensable tools.[14][15][16] Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents onto a pre-formed pyrazine core.[14][15][16]

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. For instance, palladium catalysts are commonly used for Suzuki and Stille couplings, while copper co-catalysts are often employed in Sonogashira reactions. The ligand plays a crucial role in stabilizing the active metal center and facilitating the catalytic cycle. The base is required to activate the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

Cross_Coupling_Workflow cluster_reaction Cross-Coupling Reaction Halogenated_Pyrazine Halogenated Pyrazine Functionalized_Pyrazine Functionalized Pyrazine Derivative Halogenated_Pyrazine->Functionalized_Pyrazine Coupling_Partner Coupling Partner (e.g., Boronic Acid, Stannane, Alkyne) Coupling_Partner->Functionalized_Pyrazine Catalyst Transition Metal Catalyst (e.g., Palladium)

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The Strategic Application of 2-Iodo-3-methoxypyrazine in the Synthesis of Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core in Modern Medicinal Chemistry

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive building block for drug discovery. Among the various functionalized pyrazines, 2-iodo-3-methoxypyrazine stands out as a particularly versatile and powerful synthetic intermediate. The presence of an iodine atom at the 2-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular complexity. The adjacent methoxy group at the 3-position electronically modulates the pyrazine ring, influencing its reactivity and the physicochemical properties of its derivatives.

This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, focusing on its use in the synthesis of potent kinase inhibitors. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine Aurora Kinase Inhibitor

To illustrate the utility of this compound, we will focus on a synthetic strategy toward a representative pyrazolo[1,5-a]pyrimidine, a scaffold known to exhibit potent inhibition of protein kinases, such as Aurora kinases, which are critical regulators of cell division and are frequently dysregulated in cancer.[2][3] The overall synthetic workflow is designed to leverage the reactivity of the iodo-pyrazine for the sequential construction of the final bioactive molecule.

G cluster_0 Synthetic Workflow A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Pyrazole Boronic Ester, Pd Catalyst, Base C 2-(Pyrazol-4-yl)-3-methoxypyrazine Intermediate B->C D Functional Group Transformation (e.g., Amination) C->D E Key Aminopyrazine Precursor D->E F Cyclocondensation E->F β-Ketoester G Pyrazolo[1,5-a]pyrimidine Core (Aurora Kinase Inhibitor) F->G

Caption: High-level synthetic workflow from this compound.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] In our synthetic strategy, we utilize this reaction to couple this compound with a suitably substituted pyrazole boronic acid pinacol ester. The iodine atom at the C2 position of the pyrazine is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

G cluster_reactants Reactants pd0 Pd(0)Ln pd2_intermediate Pyrazine-Pd(II)(L)n-I pd0->pd2_intermediate Oxidative Addition pd2_transmetal Pyrazine-Pd(II)(L)n-Pyrazole pd2_intermediate->pd2_transmetal Transmetalation (Base-activated Boronic Ester) pd2_transmetal->pd0 Reductive Elimination product Coupled Product pd2_transmetal->product reactant1 This compound reactant2 Pyrazole Boronic Ester

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of halo-heterocycles with pyrazole boronic esters.[5][6][7]

Materials:

  • This compound (1.0 equiv)

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the pyrazole boronic ester, Pd(dppf)Cl₂, and cesium carbonate.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1002-685-95
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O908-1670-85
XPhos Pd G3K₃PO₄t-AmylOH1101-490-98

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9][10] This reaction can be employed in two ways in our general strategy: either directly on the this compound to install an amino group that is later elaborated, or on a subsequently modified intermediate. For this guide, we will detail the direct amination of this compound with a substituted aniline.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[10]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of this compound.

  • Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions.[8]

G cluster_reactants Reactants pd0 Pd(0)Ln pd2_intermediate Pyrazine-Pd(II)(L)n-I pd0->pd2_intermediate Oxidative Addition pd2_amido Pyrazine-Pd(II)(L)n-NR'R'' pd2_intermediate->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Coupled Product pd2_amido->product reactant1 This compound reactant2 Aniline (HNR'R'')

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Topic: Development of Novel Agrochemicals from Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold as a Privileged Structure in Agrochemical Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the development of biologically active molecules.[1] Its unique physicochemical properties, including its basic and slightly aromatic character, make it a versatile scaffold in medicinal and agrochemical research.[2] In agrochemistry, pyrazine derivatives have demonstrated a broad spectrum of activities, functioning as potent herbicides, fungicides, and insecticides.[3][4][5]

The success of the pyrazine core can be attributed to several factors:

  • Bioisosterism: The pyrazine ring can act as a bioisostere for naturally occurring compounds like pyrimidine nucleic bases, allowing it to interact with biological targets.[2]

  • Metabolic Stability: The aromatic nature of the ring often imparts metabolic stability, a desirable trait for agrochemicals that need to persist in the environment to exert their effect.

  • Synthetic Tractability: The pyrazine ring is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity, selectivity, and physicochemical properties.

This guide provides a comprehensive overview of the workflow for discovering and developing novel agrochemicals from key pyrazine intermediates. It details robust synthetic protocols, methodologies for biological screening, and the underlying logic that drives the lead optimization process.

Logical Workflow for Pyrazine-Based Agrochemical Development

The discovery process is a multi-stage funnel, beginning with broad chemical synthesis and progressively narrowing down to a few promising lead candidates through rigorous biological evaluation.

Agrochemical_Development_Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biology & Screening cluster_2 Phase 3: Optimization Intermediate_Synth Synthesis of Key Pyrazine Intermediates Library_Synth Derivatization & Combinatorial Library Synthesis Intermediate_Synth->Library_Synth Building Blocks Primary_Screen Primary Screening (High-Throughput) Library_Synth->Primary_Screen Test Compounds Secondary_Screen Secondary Screening (Dose-Response, Selectivity) Primary_Screen->Secondary_Screen 'Hits' SAR_Analysis SAR Analysis & Lead Optimization Secondary_Screen->SAR_Analysis Confirmed Hits (Potency & Selectivity Data) SAR_Analysis->Library_Synth Design New Analogs Lead_Candidate Lead Candidate Selection SAR_Analysis->Lead_Candidate Optimized Leads

Caption: Overall workflow for agrochemical discovery.

Part I: Synthesis of Key Pyrazine Intermediates

The strategic selection and synthesis of pyrazine intermediates are critical for the successful construction of a diverse chemical library. Intermediates possessing multiple, orthogonally reactive functional groups are highly valuable. Halogenated pyrazines, such as 2-chloropyrazine and 2-aminopyrazine derivatives, are particularly useful starting materials due to the reactivity of the C-Cl bond towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[6][7]

Protocol 1: Synthesis of 2-Amino-5-bromopyrazine

This protocol describes the synthesis of a versatile intermediate with two key functional groups for subsequent derivatization: a nucleophilic amino group and an electrophilic C-Br bond suitable for cross-coupling. The synthesis starts from the commercially available 2-aminopyrazine.

Rationale: Bromination of 2-aminopyrazine provides a crucial handle for introducing molecular diversity via cross-coupling reactions, while the amino group can be used for amidation or other modifications.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-aminopyrazine (1.0 eq) and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in DMF dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-5-bromopyrazine as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part II: Derivatization and Library Synthesis

With a versatile intermediate in hand, the next step is to generate a library of diverse analogs. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose due to their broad substrate scope and functional group tolerance.[8][9]

Synthetic Derivatization Pathways

Synthetic_Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_amide Amide Coupling Intermediate 2-Amino-5-bromopyrazine Suzuki_Reagents R-B(OH)₂ Pd(PPh₃)₄, Base Intermediate->Suzuki_Reagents Buchwald_Reagents R₂NH Pd Catalyst, Ligand, Base Intermediate->Buchwald_Reagents Amide_Reagents R-COCl or R-COOH Coupling Agent, Base Intermediate->Amide_Reagents Suzuki_Product 2-Amino-5-arylpyrazine (C-C bond formation) Suzuki_Reagents->Suzuki_Product Pd-catalyzed cross-coupling Buchwald_Product 2-Amino-5-(dialkylamino)pyrazine (C-N bond formation) Buchwald_Reagents->Buchwald_Product Pd-catalyzed cross-coupling Amide_Product N-(5-Bromopyrazin-2-yl)amide (Amide bond formation) Amide_Reagents->Amide_Product Acylation of -NH₂ group

Caption: Key derivatization reactions from a pyrazine intermediate.

Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 2-amino-5-bromopyrazine with an arylboronic acid to form a C-C bond, a common strategy to explore the impact of aryl substituents on biological activity.[10][11]

Rationale: The Suzuki-Miyaura reaction is chosen for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids, enabling rapid library generation.[8]

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk tube, combine 2-amino-5-bromopyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C (conventional heating) or 120-150°C (microwave heating) for the required time (typically 1-12 hours). Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to obtain the desired 2-amino-5-arylpyrazine derivative.

  • Characterization: Confirm the structure via NMR and MS analysis.

Part III: Biological Screening Protocols

Once a library of compounds is synthesized, it must be screened for biological activity. The choice of primary assay should be robust, reproducible, and suitable for a high-throughput format.

Protocol 3: In Vitro Antifungal Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a target fungal pathogen. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

Rationale: The broth microdilution method is a standardized technique (e.g., by CLSI) that allows for the quantitative assessment of antifungal activity against multiple compounds simultaneously in a 96-well plate format, making it ideal for primary screening.[12][13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Plate Preparation: In a sterile 96-well microtiter plate, add culture medium (e.g., RPMI 1640) to all wells. Perform a two-fold serial dilution of each test compound by transferring a small volume from the stock solution to the first well and then serially diluting across the plate. The final DMSO concentration should be kept low (≤1%) to avoid solvent toxicity.

  • Controls: Include a positive control (a known antifungal agent, e.g., Amphotericin B), a negative control (no compound, cells only), and a sterility control (no cells, medium only).

  • Inoculum Preparation: Prepare a standardized inoculum of the target fungus (e.g., Candida albicans, Fusarium oxysporum) from a fresh culture, adjusting the concentration to a final density of approximately 1-5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add the fungal inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Determine the MIC visually or by using a spectrophotometric plate reader. The MIC is the lowest concentration at which there is a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the negative control.[12]

Protocol 4: Primary Herbicidal Screening (In Vitro Seed Germination Assay)

This assay evaluates the effect of test compounds on the germination and early growth of a model plant species (e.g., Lolium rigidum (ryegrass) or Arabidopsis thaliana).

Rationale: Seed germination and seedling growth are critical stages in the plant life cycle and are sensitive indicators of phytotoxicity. This agar-based plate assay is a rapid and space-efficient method for primary screening of herbicidal activity.[15][16]

Step-by-Step Methodology:

  • Medium Preparation: Prepare a simple agar-based medium (e.g., 0.8% agar in water). Autoclave and cool to approximately 50°C.

  • Compound Incorporation: Add the test compound (dissolved in a minimal amount of a suitable solvent like acetone or DMSO) to the molten agar to achieve the desired final screening concentration (e.g., 100 µM). Mix well and pour into sterile petri dishes.

  • Controls: Prepare control plates containing only the solvent (solvent control) and plates with no additions (negative control). A known herbicide (e.g., Glyphosate) can be used as a positive control.

  • Seed Plating: Surface-sterilize seeds of the target plant species and place a defined number (e.g., 10-15) onto the surface of the solidified agar in each plate.

  • Incubation: Seal the plates with porous tape and place them in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 22°C) for 7-14 days.[17]

  • Assessment: Evaluate the compounds based on their effect on seed germination percentage, root length, and shoot length compared to the solvent control. Herbicidal activity is often expressed as a percentage of inhibition.[2]

Part IV: Data Interpretation and Lead Optimization

The data from primary screening identifies initial "hits." These compounds are then subjected to more rigorous testing to confirm their activity and assess their potential for further development.

Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating the chemical structure of the synthesized analogs with their biological activity.[18][19] By analyzing the screening data, researchers can identify which structural modifications lead to increased potency, improved selectivity, or better physicochemical properties.

Example Data Interpretation:

Consider a hypothetical screening of 2-amino-5-arylpyrazine derivatives against a fungal pathogen.

Compound IDR-Group (at position 5)MIC (µg/mL)
PZ-01 Phenyl64
PZ-02 4-Chlorophenyl16
PZ-03 4-Methoxyphenyl128
PZ-04 4-Trifluoromethylphenyl8
PZ-05 2-Thienyl32

SAR Insights:

  • Electronic Effects: The addition of an electron-withdrawing group (Cl, CF₃) at the 4-position of the phenyl ring (PZ-02, PZ-04) significantly increases potency compared to the unsubstituted phenyl ring (PZ-01).

  • Steric/Lipophilic Effects: The highly potent 4-trifluoromethylphenyl group (PZ-04) suggests that a lipophilic, electron-withdrawing substituent is favorable for activity.

  • Donor Groups: An electron-donating group (methoxy in PZ-03) is detrimental to activity.

This analysis guides the next round of synthesis. A medicinal chemist would use this information to design new analogs, perhaps exploring other electron-withdrawing groups or different substitution patterns on the phenyl ring to further enhance potency. This iterative cycle of design, synthesis, and testing is the core of the lead optimization process.

Conclusion

The development of novel agrochemicals from pyrazine intermediates is a systematic process that integrates synthetic chemistry with rigorous biological evaluation. By leveraging versatile intermediates and powerful synthetic methodologies like palladium-catalyzed cross-coupling, diverse libraries of candidate molecules can be efficiently generated. Subsequent screening through validated in vitro assays provides the crucial data needed to establish structure-activity relationships, guiding the iterative process of lead optimization. This structured approach maximizes the potential for discovering next-generation pyrazine-based agrochemicals that are effective, selective, and environmentally responsible.

References

  • Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen. [Link]

  • PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021). YouTube. [Link]

  • Paul, S., et al. (2014). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry. [Link]

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  • Gkoktsis, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]

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  • CN105622526A - Preparation method of 2-aminopyrazine derivatives. (n.d.).
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GC-MS Analysis of 2-Iodo-3-methoxypyrazine and its Derivatives: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a robust protocol for the analysis of 2-Iodo-3-methoxypyrazine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazine derivatives are significant scaffolds in pharmaceuticals and are key aroma compounds in the food and flavor industry. Their analysis is critical for quality control, impurity profiling, and research and development. This guide, designed for researchers and drug development professionals, details a validated methodology, from sample preparation to data interpretation, and explains the scientific rationale behind the procedural choices to ensure accuracy and reproducibility.

Introduction and Scientific Context

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and synthetically versatile.[1] The introduction of substituents, such as a methoxy group and a halogen like iodine, creates molecules such as this compound, a compound with potential applications as a building block in medicinal chemistry and as a specialty flavor or fragrance ingredient. The precise identification and quantification of such compounds are paramount for ensuring product quality, safety, and efficacy in regulated industries.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[2][3] It is ideally suited for the analysis of volatile and semi-volatile compounds like pyrazine derivatives.[4] The gas chromatograph provides high-resolution separation of analytes from a complex matrix, while the mass spectrometer offers unparalleled sensitivity and specificity for identification based on a molecule's unique mass-to-charge ratio and fragmentation pattern.[5]

A significant challenge in pyrazine analysis is the existence of numerous positional isomers that can exhibit very similar mass spectra.[1][4] Therefore, a successful analytical method must rely on both chromatographic separation (retention time) and mass spectral data for unambiguous identification. This application note presents a comprehensive, self-validating protocol designed to provide high confidence in analytical results.

Principles of the GC-MS Methodology

The power of GC-MS lies in its hyphenated nature, combining two powerful analytical techniques.

  • Gas Chromatography (GC): The fundamental principle of GC is the separation of compounds based on their partitioning between a stationary phase (a high-boiling liquid coated on the inside of a long, thin capillary column) and a mobile phase (an inert carrier gas, typically helium).[5] When a sample is injected, it is vaporized, and the carrier gas sweeps the volatile analytes onto the column. Compounds with higher volatility (lower boiling points) and less affinity for the stationary phase travel through the column faster, resulting in shorter retention times. The temperature of the column is precisely controlled and can be ramped up over time to facilitate the elution of less volatile compounds. For substituted pyrazines, a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often effective.[6]

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the ion source of the mass spectrometer. In this protocol, we utilize Electron Ionization (EI), the most common ionization technique for GC-MS.[7] In the EI source, a beam of high-energy electrons (typically 70 eV) bombards the analyte molecules.[7] This process is energetic enough to dislodge an electron from the molecule, forming a positively charged molecular ion (M•+).[7] The excess energy transferred during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[8] These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting plot of ion abundance versus m/z is the mass spectrum, which serves as a unique chemical "fingerprint" for definitive compound identification.[3] This identification is further confirmed by comparing the acquired spectrum to extensive, curated spectral libraries.[9][10][11][12][13][14]

Experimental Workflow and Protocols

The following diagram illustrates the complete analytical workflow, from sample receipt to final data reporting.

GC-MS Workflow Figure 1. GC-MS Analytical Workflow Diagram cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt SamplePrep Sample Preparation (Extraction/Dilution) Sample->SamplePrep StdPrep Standard Preparation (Stock & Calibration Curve) Injection GC-MS Injection StdPrep->Injection SamplePrep->Injection Separation GC Separation Injection->Separation Detection MS Detection & Ionization Separation->Detection Processing Data Acquisition & Processing Detection->Processing Identification Compound Identification (RT & Spectral Match) Processing->Identification Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Generation Identification->Report Quantification->Report

Caption: Figure 1. GC-MS Analytical Workflow Diagram

Materials and Reagents
  • Standards: this compound (purity ≥98%), and any relevant derivatives or internal standards.

  • Solvents: GC-grade or higher purity Dichloromethane (DCM), Hexane, and Methanol.[6][15] All solvents should be volatile and suitable for GC-MS.[16]

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL amber glass autosampler vials with PTFE-lined caps.[15][16]

  • Equipment: Analytical balance, vortex mixer, centrifuge.

Step-by-Step Protocol: Standard Preparation

Causality: Preparing a precise calibration curve is the foundation of accurate quantification. Using Class A glassware and a calibrated analytical balance minimizes measurement uncertainty.

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with Dichloromethane.

  • Intermediate Standard (100 µg/mL): Pipette 1 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with Dichloromethane.

  • Calibration Standards: Perform serial dilutions from the intermediate standard to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[6] Transfer each standard to a labeled 2 mL autosampler vial.

Step-by-Step Protocol: Sample Preparation

Causality: The goal of sample preparation is to isolate the analytes of interest from the sample matrix and present them in a suitable solvent at a concentration appropriate for the instrument.[15] Complex matrices can interfere with the analysis, so techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often necessary to "clean up" the sample.[15]

  • Liquid Sample (e.g., flavor solution):

    • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

    • Add 2 mL of Dichloromethane.

    • Vortex vigorously for 1 minute to extract the pyrazine derivatives into the organic layer.

    • Centrifuge for 5 minutes at 3000 rpm to break any emulsion.

    • Carefully transfer the bottom organic layer (DCM) to a clean tube.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.[17] Reconstitute the residue in a known volume of DCM.

    • Filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial.[16]

  • Solid Sample (e.g., pharmaceutical powder):

    • Accurately weigh approximately 100 mg of the solid sample into a 15 mL centrifuge tube.

    • Add 5 mL of Dichloromethane.

    • Vortex for 2 minutes to dissolve the analytes.

    • Centrifuge for 5 minutes at 3000 rpm to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

GC-MS Instrumental Parameters

Causality: The chosen parameters are optimized for the volatility and thermal stability of substituted pyrazines. The splitless injection mode ensures maximum sensitivity for trace analysis, while the oven temperature program is designed to provide good chromatographic resolution between potential isomers.

Parameter Setting Justification
GC System
Injector TypeSplitlessMaximizes transfer of analyte to the column for high sensitivity.
Injector Temp.250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Injection Volume1 µLA standard volume that balances sensitivity with column capacity.[6]
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing speed and resolution.
ColumnDB-5ms (30m x 0.25mm, 0.25µm) or equivalentA robust, low-bleed, non-polar column suitable for a wide range of volatile and semi-volatile compounds.
Oven Program60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minInitial temperature allows for good peak shape of volatile components. The ramp separates compounds by boiling point, and the final hold ensures all analytes elute.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization method that produces reproducible, library-searchable spectra.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Electron Energy70 eVIndustry-standard energy that provides consistent and extensive fragmentation for library matching.[7]
Mass Rangem/z 40 - 400Covers the expected mass of the parent molecule and its key fragments.
Scan ModeFull ScanAcquires complete mass spectra for definitive identification. For trace quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[18]
Method Validation

To ensure trustworthiness, this protocol should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[19] Key parameters to assess include:

  • Specificity: The ability to detect the analyte unambiguously in the presence of other components.[19]

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.995.[20]

  • Accuracy & Precision: Determined by analyzing replicate samples at multiple concentrations. Accuracy should be within 80-120%, and precision (RSD) should be <15%.[20][21]

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Data Analysis and Interpretation

Compound Identification

A compound is positively identified by a combination of two criteria:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram must match the RT of the authentic standard, typically within ±0.1 minutes.

  • Mass Spectrum: The mass spectrum of the sample peak must show a high similarity match (>85%) to the spectrum from the authentic standard and/or a reputable mass spectral library like the NIST or Wiley Registry.[9][12][14][22]

Predicted Mass Spectral Fragmentation

Causality: Understanding fragmentation pathways is key to confirming the structure of the analyte and identifying unknown related substances. Electron ionization is an energetic process that cleaves bonds in a predictable manner, generally favoring the formation of the most stable cations and radicals.[8]

For this compound (C₅H₅IN₂O, Molecular Weight: 235.99 g/mol ), the following fragmentation pathway is predicted:

Fragmentation Pathway Figure 2. Predicted EI Fragmentation of this compound M Molecular Ion (M•+) m/z 236 F1 [M - CH₃]⁺ m/z 221 M->F1 - •CH₃ F2 [M - I]⁺ m/z 109 M->F2 - •I F3 [M - OCH₃]⁺ m/z 205 M->F3 - •OCH₃ F4 [M - CH₃, -CO]⁺ m/z 193 F1->F4 - CO F5 [M - I, -HCN]⁺ m/z 82 F2->F5 - HCN

Caption: Figure 2. Predicted EI Fragmentation of this compound

  • Molecular Ion (m/z 236): The intact molecule with one electron removed. Its presence is crucial for confirming the molecular weight.

  • Loss of a Methyl Radical (m/z 221): A common fragmentation for methoxy compounds, resulting from the cleavage of the O-CH₃ bond.

  • Loss of an Iodine Radical (m/z 109): The C-I bond is relatively weak and prone to cleavage, leading to a prominent peak corresponding to the methoxypyrazine cation.

  • Loss of a Methoxy Radical (m/z 205): Cleavage of the C-O bond.

  • Further Fragmentation: The initial fragments can undergo further losses. For instance, the m/z 109 fragment can lose a molecule of hydrogen cyanide (HCN), characteristic of nitrogen-containing rings, to yield a fragment at m/z 82.

Hypothetical Results and Discussion

The following table presents example data for a calibration curve and validation assessment, demonstrating the expected performance of the method.

Parameter Result Acceptance Criteria
Linearity
Calibration Range0.1 - 10.0 µg/mL-
Correlation Coefficient (R²)0.9992> 0.995
Accuracy (Recovery)
Spiked at 0.5 µg/mL98.5%80 - 120%
Spiked at 5.0 µg/mL101.2%80 - 120%
Precision (RSD, n=6)
Repeatability at 1.0 µg/mL2.8%< 15%
Intermediate Precision4.1%< 15%
Sensitivity
Limit of Quantification (LOQ)0.1 µg/mLS/N ≥ 10
Discussion of Potential Challenges
  • Co-elution: Isomeric derivatives of this compound may have very similar retention times. If co-elution occurs, adjusting the GC oven's temperature ramp rate (e.g., slowing it down) can improve separation. The use of retention indices can also aid in distinguishing between isomers.[1]

  • Matrix Interference: Complex samples, particularly in pharmaceutical formulations or food extracts, can introduce non-volatile residues that contaminate the GC inlet and column, leading to poor peak shape and shifting retention times. A robust sample preparation procedure, such as Solid Phase Extraction (SPE), is the most effective way to mitigate these matrix effects.[15]

  • Analyte Adsorption: Active sites in the GC inlet liner or column can cause peak tailing, especially for polar compounds. Using deactivated liners and high-quality columns is essential for maintaining good chromatographic performance.

Conclusion

The GC-MS method detailed in this application note provides a specific, sensitive, and robust protocol for the analysis of this compound and its derivatives. By combining optimized sample preparation, high-resolution gas chromatography, and definitive mass spectrometric detection, this method is well-suited for quality control, stability testing, and research applications in the pharmaceutical and flavor industries. The explanation of the scientific principles behind the protocol empowers researchers to adapt the method for related compounds and troubleshoot potential issues, ensuring the generation of trustworthy and high-quality analytical data.

References

  • Wiley Registry of Mass Spectral Data 2023. (URL: [Link])

  • Wiley Registry of Mass Spectral Data 2023. (URL: [Link])

  • NIST Mass Spectral Library. (URL: [Link])

  • Sample preparation GC-MS - SCION Instruments. (URL: [Link])

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. (URL: [Link])

  • NIST Mass Spectral Library - Diablo Analytical. (URL: [Link])

  • Wiley Registry/NIST Mass Spectral Library 2023. (URL: [Link])

  • NIST MS and MS/MS Libraries - SpectralWorks. (URL: [Link])

  • Common Sample Preparation Techniques for GC-MS Analysis. (URL: [Link])

  • Mass Spectral Databases - Wiley Science Solutions. (URL: [Link])

  • Atygalle, A. et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. (URL: [Link])

  • Sample Preparation Guidelines for GC-MS. (URL: [Link])

  • Wiley Registry® / NIST Mass Spectral Library 2023. (URL: [Link])

  • Preparing Samples for GC-MS/MS Analysis - Organomation. (URL: [Link])

  • Lee, H. et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(10), 1079. (URL: [Link])

  • Pellizzari, E.D. (1979). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. In IARC Scientific Publications, (25), 165-180. (URL: [Link])

  • Al-fatlawi, A. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 1(1), 71-77. (URL: [Link])

  • Williams, R. H. et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 517-520. (URL: [Link])

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. (URL: [Link])

  • A Review on GC-MS and Method Development and Validation. (URL: [Link])

  • Gas Chromatography - Chemistry LibreTexts. (URL: [Link])

  • GC-MS applications in pharmaceutical analysis. (URL: [Link])

  • van der Fels-Klerx, H. J. et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25, 23077–23086. (URL: [Link])

  • Analytical Method Development and Validation in Pharmaceuticals. (URL: [Link])

  • Pozharitskaya, O. N. et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7178. (URL: [Link])

  • GC/GC-MS - Gas Chromatography - Advanced MicroAnalytical. (URL: [Link])

  • Analysis of Pyrazines by GC. (URL: [Link])

  • Electron Ionization - Chemistry LibreTexts. (URL: [Link])

  • Ryan, D. et al. (2005). Analysis of Methoxypyrazines in Wine Using Headspace Solid Phase Microextraction With Isotope Dilution and Comprehensive Two-Dimensional Gas Chromatography. Journal of Separation Science, 28(9-10), 1075-82. (URL: [Link])

  • Parker, M. et al. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Molecules, 26(1), 211. (URL: [Link])

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (URL: [Link])

  • Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography. (URL: [Link])

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. (URL: [Link])

  • Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. (URL: [Link])

  • Hansen, M. et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(3), 447-54. (URL: [Link])

  • Harris, R. L. N. et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 25, 231-237. (URL: [Link])

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Application Note: A Multi-dimensional NMR Approach for the Unambiguous Identification of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of substituted pyrazines is a critical task in drug development, food chemistry, and materials science. Distinguishing between constitutional isomers, which share the same molecular formula but differ in substituent placement, presents a significant analytical challenge. Trivial differences in connectivity can lead to vastly different chemical properties and biological activities.[1] This application note provides a comprehensive guide and detailed protocols for utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques to unambiguously identify pyrazine isomers. We will explore the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, explaining the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.

The Challenge of Pyrazine Isomerism

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. When substituted, multiple constitutional isomers are possible. For example, a dimethylpyrazine can exist as 2,3-, 2,5-, or 2,6-dimethylpyrazine. These isomers often have very similar physical properties, making their differentiation by methods like mass spectrometry or chromatography difficult without reference standards.[2] NMR spectroscopy, by probing the precise electronic environment and connectivity of each atom, emerges as the most powerful and definitive tool for this purpose.[1]

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

The initial step in structural analysis always begins with one-dimensional ¹H and ¹³C NMR. These experiments provide essential preliminary data on the molecule's symmetry, the number and types of protons and carbons, and the electronic effects of substituents.

¹H NMR Spectroscopy: A Window into Symmetry and Substitution

The ¹H NMR spectrum of a substituted pyrazine offers immediate clues. The number of signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponds to the number of non-equivalent protons on the pyrazine ring. The splitting patterns (multiplicity) reveal proton-proton (¹H-¹H) coupling relationships, and the integration gives the relative number of protons for each signal.

  • Symmetry is Key: For a disubstituted pyrazine, the pattern is highly informative:

    • 2,5-disubstitution: With identical substituents, the molecule has a C₂ axis of symmetry, resulting in a single signal (a singlet) for the two equivalent ring protons (H-3 and H-6).

    • 2,6-disubstitution: This pattern also possesses symmetry, leading to two singlets for the two non-equivalent protons (H-3 and H-5).

    • 2,3-disubstitution: The two adjacent ring protons (H-5 and H-6) are non-equivalent and will appear as two doublets due to mutual coupling.

The electron-withdrawing nature of the ring nitrogens deshields the ring protons, shifting them downfield.[3] The chemical shifts are further modulated by the electronic properties of the substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.[1] The chemical shifts of the pyrazine ring carbons (typically δ 125-160 ppm) are sensitive to the substitution pattern.[3][4] Carbons directly attached to the electronegative nitrogen atoms (C-2, C-3, C-5, C-6) are significantly deshielded and appear at a higher chemical shift compared to carbons in benzene.[5][6]

Atom TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Pyrazine Ring Protons8.0 - 9.0N/A
Pyrazine Ring CarbonsN/A130 - 160
Alkyl Substituent Protons2.2 - 2.8N/A
Alkyl Substituent CarbonsN/A20 - 30

Table 1: General chemical shift ranges for substituted pyrazines in CDCl₃. Actual values are highly dependent on the specific substituents and solvent.[3][4][7]

Advanced Analysis: 2D NMR for Unambiguous Connectivity

While 1D NMR provides a strong foundation, complex substitution patterns or non-obvious spectral features necessitate the use of 2D NMR. These experiments correlate different nuclei, providing an unambiguous map of the molecular structure.[8][9]

Logical Workflow for Isomer Elucidation

The process of identifying an unknown pyrazine isomer follows a logical progression, using each NMR experiment to build upon the knowledge gained from the last.

G cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Structure Confirmation Sample Dissolve 5-20 mg in 0.6 mL Deuterated Solvent H1_C13 Acquire ¹H and ¹³C Spectra Sample->H1_C13 Analyze_1D Analyze Symmetry, Chemical Shifts, & Multiplicity H1_C13->Analyze_1D HSQC HSQC: Assign Directly Bonded C-H Pairs Analyze_1D->HSQC COSY COSY: Identify ¹H-¹H Spin Systems Analyze_1D->COSY HMBC HMBC: Map Long-Range Connectivity (Key for Isomer ID) HSQC->HMBC COSY->HMBC NOESY NOESY (Optional): Confirm Through-Space Proximity HMBC->NOESY Elucidate Assemble Fragments & Confirm Isomeric Structure HMBC->Elucidate NOESY->Elucidate

Caption: Logical workflow for pyrazine isomer identification using NMR.

COSY (COrrelation SpectroscopY): Tracing Proton Networks

The COSY experiment is the workhorse for identifying which protons are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10][11][12] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are coupled.

  • Causality: For a 2,3-disubstituted pyrazine, a COSY cross-peak will be observed between the adjacent H-5 and H-6 protons. For 2,5- and 2,6-isomers, where the ring protons are separated by four bonds (a ⁴JHH 'meta' coupling), a cross-peak is typically weak or absent, providing a clear point of differentiation.[13][14]

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC (or HMQC) experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[15][16][17] Each cross-peak in the 2D map connects a specific proton to its corresponding carbon.

  • Causality: This experiment is essential for assigning the carbon signals of the pyrazine ring and any protonated carbons on the substituents. It simplifies complex spectra by spreading proton signals out in a second dimension based on the chemical shift of the attached carbon.[17] This allows for the confident assignment of ¹H and ¹³C resonances for all C-H fragments in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The Isomer Differentiator

The HMBC experiment is arguably the most powerful tool for distinguishing constitutional isomers. It reveals correlations between protons and carbons over two, three, and sometimes four bonds (ⁿJCH, where n=2-4).[1][15][18] These "long-range" correlations are used to piece the molecular fragments together.

  • Causality: By observing a correlation from a substituent's proton to a pyrazine ring carbon, one can definitively establish the point of attachment. The pattern of these long-range correlations is unique for each isomer. For instance, in 2-methyl-5-chloropyrazine, the methyl protons will show a ³JCH correlation to C-3 and a ²JCH correlation to C-2. In the isomeric 2-methyl-6-chloropyrazine, the methyl protons would instead show a ³JCH correlation to a different carbon, C-1 (which is C-3 in the other isomer). The presence or absence of specific long-range correlations provides irrefutable proof of the substitution pattern.[19]

Caption: Differentiating isomers via unique HMBC correlations.

NOESY (Nuclear Overhauser Effect SpectroscopY): Through-Space Correlations

While COSY, HSQC, and HMBC map through-bond connectivity, NOESY reveals through-space proximity. A NOESY cross-peak indicates that two protons are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds.[20]

  • Causality: This is particularly useful for confirming the relative orientation of substituents. For example, in a sterically crowded 2,3-disubstituted pyrazine, a NOESY correlation might be observed between a proton on the substituent at C-2 and a proton on the substituent at C-3, confirming their proximity. This technique is indispensable for distinguishing stereoisomers but can also provide compelling secondary evidence for constitutional isomer assignment.

Experimental Protocols

Obtaining high-quality, interpretable NMR spectra is contingent upon meticulous sample preparation and correctly set acquisition parameters.[21]

Protocol: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazine compound for ¹H and 2D NMR, or 20-50 mg for a standard ¹³C NMR experiment.[21]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Common choices for pyrazines include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[3][21] The choice of solvent can affect chemical shifts, so consistency is key when comparing data.[22][23]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[3]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

  • Referencing: Chemical shifts are typically referenced internally to the residual solvent signal or to Tetramethylsilane (TMS).[24][25][26]

Protocol: NMR Data Acquisition (500 MHz Spectrometer)

The following are general starting parameters. Optimization may be required based on the specific sample and instrument.

Experiment Parameter Recommended Value Justification
¹H NMR Pulse Programzg30Standard 30° pulse experiment for quantitative results.
Spectral Width~12 ppmCovers the typical range for organic molecules.
Acquisition Time2-4 sEnsures good digital resolution.
Relaxation Delay (d1)2 sAllows for sufficient relaxation of protons.
Number of Scans16-64Adjust based on sample concentration for good signal-to-noise (S/N).
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30° pulse.
Spectral Width~220 ppmCovers the full range of carbon chemical shifts.[4]
Acquisition Time1-2 sAdequate for typical carbon line widths.
Relaxation Delay (d1)2-5 sLonger delay needed for quaternary carbons to relax.
Number of Scans1024-4096Required due to the low natural abundance and sensitivity of ¹³C.[3]
COSY Pulse ProgramcosygpqfStandard gradient-selected COSY for clean spectra.
Data Points (F2 x F1)2048 x 256Balances resolution and experiment time.
Number of Scans2-8Typically sufficient for good S/N.
HSQC Pulse Programhsqcedetgpsisp2.2Standard gradient-selected, edited HSQC to differentiate CH/CH₃ from CH₂ signals.
Coupling Constant (¹JCH)145 HzAverage one-bond C-H coupling for aromatic/aliphatic systems.
Number of Scans2-8Provides good sensitivity.
HMBC Pulse ProgramhmbcgpndqfStandard gradient-selected HMBC.
Long-Range J Value8 HzOptimized for typical ²JCH and ³JCH couplings in aromatic systems.[19]
Number of Scans8-32Requires more scans than HSQC to detect weaker, long-range correlations.
Protocol: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase correct the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Calibration: Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[26]

  • Integration (¹H only): Integrate the signals in the ¹H spectrum to determine the relative number of protons represented by each peak.

  • Analysis (2D): Analyze the cross-peaks in the 2D spectra to establish correlations and build the molecular structure.

Conclusion

The unambiguous identification of pyrazine isomers is a task readily accomplished through the strategic and systematic application of NMR spectroscopy. While 1D ¹H and ¹³C NMR provide crucial initial insights into symmetry and chemical environments, it is the suite of 2D correlation experiments—COSY, HSQC, and particularly HMBC—that provides the definitive, bond-by-bond connectivity map required to distinguish between closely related constitutional isomers. By following the logical workflow and detailed protocols presented in this note, researchers can confidently elucidate the structures of novel pyrazine derivatives, a critical step in advancing pharmaceutical and chemical research.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Gil, V. M. S., & Pinto, A. J. L. (1965). H-H and 13C-H coupling constants in pyridazine. ResearchGate. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Nasution, M. R., et al. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Sommer, H., et al. (2000). Determination of the substitution pattern of di‐ and trisubstituted pyrazines by 15N, 13C and 1H NMR spectroscopy. Semantic Scholar. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

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  • León, L. G., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. PubMed Central. Retrieved from [Link]

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  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]

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  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

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  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Diazine isomers 1-Pyridazine, 2-Pyrimidine, 3-Pyrazine. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of Pyrazine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Pyrazine Scaffold - A Privileged Heterocycle in Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a valuable scaffold for designing molecules that can effectively interact with biological targets.[3] Several FDA-approved drugs, such as the kinase inhibitor Gleevec (Imatinib), incorporate a pyrazine moiety, highlighting its clinical significance. This document provides a comprehensive guide to the high-throughput screening (HTS) of pyrazine-based compound libraries, with a focus on identifying novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust assays, and outline a systematic approach to data analysis and hit validation.

Part 1: Assay Development - Laying the Foundation for a Successful HTS Campaign

The selection and development of a robust and reliable assay is the most critical step in any HTS campaign. The choice of assay technology should be guided by the specific biological question, the nature of the target, and the characteristics of the compound library. For screening pyrazine-based libraries against kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are highly recommended due to their sensitivity, low background, and resistance to interference from colored or fluorescent compounds.[4][5]

Principle of TR-FRET Kinase Assays

TR-FRET assays measure the inhibition of substrate phosphorylation by a kinase.[4] The assay relies on the proximity-dependent transfer of energy from a donor fluorophore (typically a lanthanide chelate like Europium or Terbium) to an acceptor fluorophore. In a typical kinase assay format, a biotinylated substrate peptide and a phosphospecific antibody labeled with the acceptor are used. When the kinase phosphorylates the substrate, the acceptor-labeled antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity and resulting in a high FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Diagram: TR-FRET Kinase Assay Principle

TR_FRET_Kinase_Assay cluster_0 Kinase Activity cluster_1 Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ADP ADP Biotin-Substrate Biotin-Substrate FRET_Signal FRET Phosphorylated_Substrate->FRET_Signal Binding Eu-Antibody Eu-Antibody Eu-Antibody->FRET_Signal Acceptor-SA Acceptor-SA Acceptor-SA->FRET_Signal Inhibitor Inhibitor Inhibitor->Kinase Inhibition

Caption: Principle of a TR-FRET kinase assay for HTS.

Part 2: High-Throughput Screening Workflow

A well-defined and validated workflow is essential for the efficient and reproducible screening of large compound libraries. The following diagram illustrates a typical HTS workflow for a pyrazine library against a kinase target.

Diagram: HTS Workflow for Pyrazine Library Screening

HTS_Workflow Library_Prep Pyrazine Library Preparation & Plating Assay_Setup Assay Component Dispensing Library_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection TR-FRET Reading Incubation->Detection Data_Analysis Primary Data Analysis (Normalization, Z') Detection->Data_Analysis Hit_Selection Hit Selection (Activity Threshold) Data_Analysis->Hit_Selection Confirmation Hit Confirmation (Dose-Response) Hit_Selection->Confirmation Validation Hit Validation (Orthogonal Assays) Confirmation->Validation Lead_Opt Lead Optimization Validation->Lead_Opt

Caption: A typical high-throughput screening workflow.

Part 3: Detailed Experimental Protocols

Protocol 1: Primary HTS using a TR-FRET Kinase Assay

This protocol is designed for a 384-well plate format and can be adapted for higher density formats with appropriate liquid handling automation.

Materials:

  • Pyrazine compound library (10 mM in 100% DMSO)

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each pyrazine compound from the 10 mM stock plate into the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

    • Include appropriate controls on each plate:

      • Negative Control: Wells with DMSO only (0% inhibition).

      • Positive Control: Wells with a known inhibitor of the kinase (100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP/acceptor solution in assay buffer. The final concentrations should be optimized for the specific kinase and substrate pair, typically at the Km for ATP and substrate.

  • Assay Reaction:

    • Add 2.5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP/acceptor solution to each well.

  • Incubation and Termination:

    • Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 5 µL of the stop solution containing the donor-labeled antibody.

  • Detection:

    • Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader using an appropriate excitation wavelength (e.g., 340 nm) and measuring emission at the donor and acceptor wavelengths (e.g., 615 nm and 665 nm for Europium and APC).[6][7]

Protocol 2: Hit Confirmation and Dose-Response Analysis

Procedure:

  • Cherry-Pick Hits: Identify primary hits from the HTS data based on a predefined activity threshold (e.g., >50% inhibition).

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the selected hit compounds in 100% DMSO, starting from 10 mM.[8]

  • Dose-Response Assay: Repeat the TR-FRET assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each confirmed hit.

Part 4: Data Analysis and Hit Prioritization

Robust data analysis is crucial for extracting meaningful results from HTS campaigns and for confidently identifying true hits while minimizing false positives.

Data Quality Control

The quality of each assay plate should be assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[9]

  • Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

    • Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls.

  • A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.

Data Normalization and Hit Selection
  • Normalization: Raw TR-FRET ratios should be normalized to the plate controls to calculate the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - [ (Sample Ratio - Average Negative Control) / (Average Positive Control - Average Negative Control) ])

  • Hit Selection: A common threshold for primary hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls. A more stringent cutoff, such as >50% inhibition, can also be applied.

Hit Prioritization and Triage

Confirmed hits should be prioritized for further investigation based on several criteria:

  • Potency (IC₅₀): Lower IC₅₀ values indicate higher potency.

  • Structure-Activity Relationship (SAR): Analyze the chemical structures of the hits to identify common scaffolds and preliminary SAR trends. Clustering of structurally similar active compounds increases confidence in the chemotype.[10]

  • Physicochemical Properties: Evaluate properties such as molecular weight, lipophilicity (logP), and solubility to assess the "drug-likeness" of the hits.

  • Pan-Assay Interference Compounds (PAINS) Filtration: Computationally flag and deprioritize compounds containing substructures known to cause assay interference. This is a critical step to eliminate false positives.[10]

Table 1: Example Hit Prioritization Matrix

Compound IDIC₅₀ (µM)Ligand EfficiencyPAINS AlertChemical ClusterPriority
PYR-0010.250.35No1High
PYR-0020.510.32No1High
PYR-0031.20.28Yes2Low
PYR-0045.60.21No3Medium
PYR-0050.80.30No1High

Part 5: Hit Validation - Ensuring the Biological Relevance of Your Hits

Hit validation is a crucial step to confirm that the identified compounds exert their biological effect through the intended mechanism of action and are not artifacts of the primary assay.[11][12]

Orthogonal Assays

An orthogonal assay measures the same biological activity as the primary assay but uses a different detection technology. This helps to eliminate technology-specific artifacts. For kinase inhibitors identified through a TR-FRET assay, a suitable orthogonal assay could be a radiometric filter-binding assay or a coupled-enzyme luminescence-based assay.[8]

Cell-Based Assays

To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are essential. For kinase inhibitors, this could involve:

  • Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to the target kinase within the cell.

  • Phenotypic Assays: Measuring downstream cellular effects of kinase inhibition, such as inhibition of cell proliferation, induction of apoptosis, or changes in phosphorylation of a known substrate of the target kinase via Western blotting.

Troubleshooting and Mitigating Assay Interference with Pyrazine Compounds

Pyrazine-containing compounds, like many other small molecules, can potentially interfere with HTS assays. Awareness of these potential issues is key to mitigating them.

  • Compound Fluorescence: Some pyrazine derivatives may be inherently fluorescent, which can interfere with fluorescence-based assays. The use of TR-FRET with a time-delay in signal reading significantly reduces this type of interference.[6][7]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent aggregation.

  • Reactivity: Certain functional groups on pyrazine derivatives could be reactive and lead to non-specific inhibition. A thorough understanding of the chemical properties of the library is important, and hits with potentially reactive moieties should be deprioritized.

Conclusion

The high-throughput screening of pyrazine-based compound libraries is a powerful approach for the discovery of novel drug candidates. A successful HTS campaign relies on a well-designed and validated assay, a systematic workflow, rigorous data analysis, and a comprehensive hit validation strategy. By following the principles and protocols outlined in this guide, researchers can increase the likelihood of identifying high-quality, biologically relevant hits for further development in their drug discovery programs.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Chen, B., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 53(5), 1047-1064. [Link]

  • Bax, B. D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

  • Charles River. (n.d.). Hit Identification (Hit ID). Retrieved from [Link]

  • Kuenemann, M. A., et al. (2023). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Journal of Chemical Information and Modeling, 63(19), 6047-6057. [Link]

  • Eurofins Discovery. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. [Link]

  • Zuo, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 6898. [Link]

  • Zitko, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(8), 3891-3904. [Link]

  • Hermawan, D., et al. (2023). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 6(3), 224-233. [Link]

  • Martin, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Qian, H., et al. (2009). Discovery of Potent and Orally Bioavailable Tetrasubstituted Pyrazole Inhibitors of Pim Kinases. Journal of Medicinal Chemistry, 52(7), 1814-1827. [Link]

  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 449. [Link]

  • Wunberg, T. (2006). Improving the hit-to-lead process: Data-driven assessment of drug-like and lead-like screening hits. Drug Discovery Today, 11(3-4), 175-180. [Link]

  • El-Damasy, D. A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 26(23), 7303. [Link]

  • de Maria, C. A. B., et al. (1999). 10 Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. [Link]

  • Eurofins Discovery. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. [Link]

  • Chen, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

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Application Note & Protocols: 2-Iodo-3-methoxypyrazine as a Versatile Precursor in Modern Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazines are a cornerstone of the flavor and fragrance industry, imparting sought-after nutty, roasted, toasted, and green notes to a vast array of consumer products.[1][2][3] While naturally occurring, their low concentrations often make extraction economically unviable, necessitating efficient synthetic routes.[1] This guide focuses on 2-iodo-3-methoxypyrazine, a highly versatile heterocyclic building block, and its application in creating high-value, complex pyrazine derivatives. We provide in-depth protocols and expert insights into palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which leverage the reactivity of the C-I bond to introduce diverse functionalities. These methodologies offer researchers and drug development professionals a robust and flexible platform for synthesizing novel flavor and fragrance compounds with precision and control.

The Strategic Importance of this compound

The pyrazine core is responsible for some of the most recognizable and desirable aromas, from the earthy scent of bell peppers to the roasted character of coffee and cocoa.[1][3][4] this compound is an ideal starting material for several reasons:

  • Activated Reaction Site: The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, particularly palladium. This makes it a prime electrophilic partner in cross-coupling reactions.

  • Modulating Methoxy Group: The methoxy group at the 3-position is a key structural feature in many potent aroma compounds, such as 2-isobutyl-3-methoxypyrazine (IBMP), known for its distinct bell pepper aroma.[5][6] Its presence in the starting material simplifies the synthesis of this important class of compounds.

  • Synthetic Versatility: The iodo group can be replaced by a wide range of alkyl, vinyl, and aryl groups, allowing for the systematic development of new molecules with unique olfactory profiles. This modular approach is invaluable for structure-activity relationship (SAR) studies in fragrance research.

This document will detail two powerful palladium-catalyzed methods for the functionalization of this compound.

Methodology I: Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp³) and C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis.[7][8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid and ester reagents.

Rationale and Mechanistic Overview

This reaction is ideal for introducing alkyl (e.g., isobutyl, isopropyl) and aryl groups onto the pyrazine ring. The catalytic cycle, a cornerstone of organometallic chemistry, proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

This efficient cycle allows for high product yields with only a small (catalytic) amount of palladium.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, boronic acid, and base to a Schlenk flask. B 2. Add Palladium Catalyst and Ligand. A->B C 3. Evacuate and backfill flask with an inert gas (N₂ or Ar) (repeat 3x). B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture (e.g., 80-100 °C) with stirring for specified time (2-24 h). D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to RT, dilute with water and ethyl acetate. F->G H 8. Separate organic layer, wash with brine, dry over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 2-Isobutyl-3-methoxypyrazine (IBMP)

This protocol details the synthesis of a key flavor compound known for its potent green bell pepper aroma.[4][10][11]

Materials:

  • This compound (1.0 eq)

  • Isobutylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)

  • Silica gel (for chromatography)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 250 mg, 1.0 mmol), isobutylboronic acid (153 mg, 1.5 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).

  • Add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The solvent mixture should be sparged with nitrogen for at least 20 minutes prior to use.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction's completion by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot from the reaction mixture.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-isobutyl-3-methoxypyrazine.

Trustworthiness - A Self-Validating System: The success of this protocol relies on several critical parameters. The choice of a phosphine ligand like dppf stabilizes the palladium catalyst. The base is crucial for the transmetalation step; K₂CO₃ is a common and effective choice. The reaction must be performed under an inert atmosphere as oxygen can deactivate the Pd(0) catalyst. Degassing the solvents is a critical step to remove dissolved oxygen.

Methodology II: Stille Cross-Coupling for Diverse C-C Bond Construction

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium.[12][13] While organotin reagents are toxic and require careful handling, the Stille reaction offers a broad scope and is particularly useful for creating bonds that can be challenging via other methods, such as those involving vinyl or complex aryl groups.[14][15]

Rationale and Mechanistic Overview

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[12] A key advantage is that organostannanes are often stable to air and moisture and do not require a base for the transmetalation step, simplifying reaction setup. However, the toxicity of tin byproducts necessitates meticulous purification.[12][15]

Experimental Workflow: Stille Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound and Palladium Catalyst to a Schlenk flask. B 2. Evacuate and backfill flask with an inert gas (N₂ or Ar) (repeat 3x). A->B C 3. Add degassed solvent (e.g., Toluene or DMF) via syringe. B->C D 4. Add the organostannane reagent via syringe. C->D E 5. Heat the reaction mixture (e.g., 90-110 °C) with stirring for specified time (4-18 h). D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to RT, add aqueous KF solution and stir for 1h. F->G H 8. Filter through Celite® to remove tin fluoride salts. G->H I 9. Extract filtrate with an organic solvent (e.g., Ether). H->I J 10. Wash, dry, concentrate, and purify by column chromatography. I->J

Sources

Application Notes & Protocols: Synthesis of Functional Materials Based on Pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazine Scaffold

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the 1 and 4 positions, serves as a uniquely versatile scaffold in the design of advanced functional materials.[1][2] Its inherent electron-deficient nature, a direct consequence of the two electronegative nitrogen atoms, makes it an exceptional building block for materials with meticulously tailored electronic and optical properties.[1] This fundamental characteristic has propelled pyrazine derivatives to the forefront of materials science research, with significant applications in organic electronics, the development of coordination polymers, advanced chemical sensors, and as a key structural motif in drug discovery.[1][3][4][5]

The applications of pyrazine-based materials are remarkably broad. In coordination chemistry, pyrazine and its functionalized derivatives act as crucial ligands, bridging metal centers to form robust Metal-Organic Frameworks (MOFs) with significant potential in gas storage, separation, and sensing.[1][6][7][8] Within the realm of organic electronics, their favorable charge transfer properties are harnessed to create high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (OFETs).[1] Furthermore, the pyrazine moiety is a privileged structure in medicinal chemistry, forming the core of numerous small-molecule kinase inhibitors and other therapeutic agents.[1][5]

This document serves as a comprehensive technical guide, offering detailed application notes and validated experimental protocols for the synthesis, characterization, and implementation of novel pyrazine-based functional materials. The methodologies presented are designed to provide researchers with the foundational knowledge and practical steps required to innovate in this exciting and rapidly advancing field.

Part 1: Strategic Synthesis of Functionalized Pyrazine Cores

The functionalization of the pyrazine ring is paramount to tuning its properties for specific applications. The choice of synthetic methodology dictates not only the achievable molecular complexity but also the scalability and environmental impact of the process. This section details robust and adaptable synthetic strategies.

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling: An Atom-Economical Approach

The synthesis of substituted pyrazines via dehydrogenative coupling represents a significant advancement in sustainable chemistry. This methodology leverages the self-coupling of readily available 2-amino alcohols, catalyzed by earth-abundant and low-toxicity manganese pincer complexes.[9][10]

Causality and Experimental Rationale: This approach is exceptionally atom-economical, as the formal byproducts are limited to hydrogen gas and water, eliminating the need for stoichiometric oxidants or pre-functionalized starting materials.[9][10] The manganese pincer catalyst is key; its specific ligand architecture facilitates the multi-step catalytic cycle of alcohol dehydrogenation, imine formation, tautomerization, and subsequent cyclization and aromatization. The use of a high-boiling solvent like toluene is critical to provide the thermal energy required to overcome the activation barriers of the C-H and N-H bond activations and to drive the reaction forward.

Table 1: Representative Yields for Dehydrogenative Self-Coupling of 2-Amino Alcohols

Entry Substrate (2-Amino Alcohol) Product (2,5-Disubstituted Pyrazine) Yield (%) Time (h) Reference
1 2-amino-1-phenylethanol 2,5-diphenylpyrazine 95 24 [9]
2 2-amino-1-propanol 2,5-dimethylpyrazine 85 24 [9]
3 2-amino-1-butanol 2,5-diethylpyrazine 88 24 [9]

| 4 | 2-amino-3-methyl-1-butanol | 2,5-diisopropylpyrazine | 82 | 24 |[9] |

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

This protocol is adapted from established manganese-catalyzed dehydrogenative coupling methods.[10]

Materials:

  • Manganese Pincer Catalyst (e.g., Mn-PNP complex) (2 mol%)

  • 2-amino-1-phenylethanol (1.0 mmol, 1.0 equiv)

  • Potassium Hydride (KH) (3 mol%)

  • Anhydrous Toluene (5 mL)

  • 25 mL Schlenk tube, magnetic stir bar, oil bath, Schlenk line

Procedure:

  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), add the manganese pincer catalyst (2 mol%), KH (3 mol%), and a magnetic stir bar to the 25 mL Schlenk tube.

  • Reagent Addition: Add 2-amino-1-phenylethanol (1.0 mmol) followed by anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 150 °C. Stir the reaction mixture vigorously for 24 hours. Self-Validation Note: The reaction progress can be monitored by TLC or GC-MS by periodically taking aliquots under an inert atmosphere.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 2 mL of methanol.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,5-diphenylpyrazine as a solid.

  • Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically high, around 95%.[9]

Visualization of Dehydrogenative Coupling Workflow

G Workflow for Mn-Catalyzed Pyrazine Synthesis cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 Add Mn Catalyst (2 mol%) to Schlenk Tube p2 Add Base (KH, 3 mol%) p1->p2 p3 Add 2-Amino Alcohol Substrate p2->p3 p4 Add Anhydrous Toluene p3->p4 r1 Seal Tube & Heat to 150 °C p4->r1 Execute Reaction r2 Stir for 24 hours r1->r2 r3 Monitor by TLC/GC-MS (Optional) r2->r3 w1 Cool to Room Temperature r2->w1 Reaction Complete w2 Quench with Methanol w1->w2 w3 Solvent Removal (Rotovap) w2->w3 w4 Column Chromatography w3->w4 a1 Characterize Product (NMR, MS) w4->a1 Purified Sample a2 Final Product: 2,5-Disubstituted Pyrazine a1->a2

Caption: Mn-Catalyzed Dehydrogenative Coupling Workflow.

Part 2: Pyrazine-Based Materials in Organic Electronics

The electron-accepting nature of the pyrazine core makes it an ideal component for donor-acceptor (D-A) type molecules used in organic electronics. By synthetically attaching electron-donating groups, a strong intramolecular charge transfer (ICT) character can be induced, which is essential for light emission and charge transport.

Emitters for Organic Light-Emitting Diodes (OLEDs)

Pyrazine derivatives have been successfully developed as highly efficient blue and sky-blue emitters for OLEDs.[11][12] Judicious molecular engineering, such as the introduction of bulky side groups like carbazole or indenyl moieties, allows for the tuning of photophysical properties, including achieving Thermally Activated Delayed Fluorescence (TADF) for 100% internal quantum efficiency.[12][13]

Causality and Experimental Rationale: The design of these emitters focuses on controlling the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). For TADF materials, a small ΔE_ST (< 0.3 eV) is required to allow for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state. Attaching multiple carbazole donors to the pyrazine acceptor core can create a twisted geometry that spatially separates the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, thereby reducing ΔE_ST.[12][13]

Table 2: Performance of Pyrazine-Based Emitters in OLEDs

Emitter Emission Color (λ_EL, nm) Max. External Quantum Efficiency (EQE_max, %) ΔE_ST (eV) Mechanism Reference
PY-EIP Blue (468) 5.4% (non-doped device) - Fluorescence [11]
4CzPyz Sky-Blue (486) 24.1% 0.23 TADF [12][13]
3CzBPz Blue (464) 9.6% 0.29 Hot Exciton/RISC [12][13]

| 2CzBPz | Deep Blue (446) | 3.2% | 0.34 | Fluorescence |[12][13] |

Protocol: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multilayer OLED using a pyrazine-based emitter via spin-coating, a common laboratory and industrial technique for producing uniform thin films from solution.[11][14][15]

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Emitting Layer (EML) solution: Host material (e.g., DPVBi, NPB) and pyrazine emitter (e.g., PY-EIP) dissolved in chlorobenzene[11]

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • LiF and Aluminum (Al) for thermal evaporation

  • Spin-coater, thermal evaporator, nitrogen-filled glovebox

Procedure:

  • Substrate Cleaning: Clean the patterned ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen and treat with UV-Ozone for 15 minutes to improve the ITO work function.

  • Hole Transport Layer (HTL) Deposition: Inside a nitrogen-filled glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 s) to form a ~40 nm film. Anneal the substrate at 120 °C for 15 minutes to remove residual water.

  • Emitting Layer (EML) Deposition: Prepare the EML solution by dissolving the host material(s) and the pyrazine emitter dopant in chlorobenzene. Spin-coat the EML solution on top of the HTL (e.g., at 2000 rpm for 60 s) to form a ~50 nm film. Anneal at 90 °C for 30 minutes. Self-Validation Note: The film thickness and uniformity should be checked using a profilometer.

  • ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi, 30 nm), a LiF electron injection layer (1 nm), and the Al cathode (200 nm) through a shadow mask.

  • Encapsulation and Characterization: Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from air and moisture. Characterize the device's current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and efficiency using a semiconductor parameter analyzer and a spectroradiometer.

Visualization of OLED Device Architecture

G Solution-Processed OLED Architecture anode Anode (ITO) htl Hole Transport Layer (HTL) (PEDOT:PSS, ~40 nm) eml Emitting Layer (EML) (Host + Pyrazine Emitter, ~50 nm) Light Light Emission etl Electron Transport Layer (ETL) (TPBi, ~30 nm) cathode Cathode (LiF/Al, ~201 nm)

Caption: Layered structure of a typical OLED device.

Part 3: Pyrazine-Based Metal-Organic Frameworks (MOFs)

The rigid, linear geometry of the pyrazine molecule and its ability to coordinate with metal ions through its two nitrogen atoms make it an exemplary building block for constructing porous MOFs.[6] The choice of co-ligands (such as carboxylates) and synthesis conditions (e.g., solvent, temperature) can direct the assembly into diverse 1D, 2D, or 3D architectures.[6] These materials are highly valued for applications in gas adsorption and chemical sensing.[6][7][16]

Causality and Experimental Rationale: In the synthesis of mixed-ligand MOFs, pyrazine often acts as a "pillar" or linear linker, connecting layers or chains formed by metal ions and other ligands (like succinate or terephthalate).[6][7] Hydrothermal or solvothermal synthesis is employed because the high temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the thermodynamically stable framework. The solvent system can play a crucial role in templating the final structure.[6]

Protocol: Hydrothermal Synthesis of a Cobalt(II)-Pyrazine MOF

This protocol is a representative example for synthesizing a 3D coordination polymer with applications in gas adsorption and sensing.[6][17]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Succinic acid

  • Pyrazine

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution: In a glass vial, dissolve Co(NO₃)₂·6H₂O (0.5 mmol), succinic acid (0.5 mmol), and pyrazine (0.5 mmol) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).

  • Homogenization: Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

  • Hydrothermal Reaction: Transfer the suspension to a 20 mL Teflon-lined autoclave. Seal the vessel and heat it in an oven at 120 °C for 72 hours.

  • Product Isolation: After 72 hours, cool the autoclave slowly to room temperature. The resulting crystalline product should be filtered, washed thoroughly with fresh DMF and ethanol to remove any unreacted starting materials, and then dried in air. Self-Validation Note: The formation of a crystalline product can be visually inspected. The phase purity should be confirmed by Powder X-Ray Diffraction (PXRD).

  • Activation: To remove guest solvent molecules from the pores, the as-synthesized MOF should be solvent-exchanged with a more volatile solvent (e.g., acetone) and then activated by heating under vacuum.

  • Characterization: The structure and properties of the MOF should be characterized using Single-Crystal X-ray Diffraction (if suitable crystals are obtained), PXRD, Thermogravimetric Analysis (TGA) to assess thermal stability, and FT-IR to confirm the coordination of the ligands. Porosity is analyzed via N₂ adsorption-desorption isotherms at 77 K.

Visualization of MOF Assembly

G Conceptual Assembly of a Pyrazine-Pillared MOF cluster_components Molecular Building Blocks cluster_assembly Self-Assembly Process cluster_product Final Structure M Metal Ion (e.g., Co²⁺) A1 Formation of 2D Layers (Metal + Carboxylate) M->A1 P Pyrazine Linker (Pillar) A2 Pillaring of Layers (via Pyrazine Linkers) P->A2 L Carboxylate Ligand (e.g., Succinate) L->A1 A1->A2 Coordination A1->A2 MOF 3D Porous Metal-Organic Framework A2->MOF

Caption: Assembly of a 3D MOF from metal ions and mixed organic linkers.

References

  • Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs [Invited]. Optica Publishing Group.
  • What are the applications of pyrazine deriv
  • Application Notes and Protocols for Novel Pyrazine-Based Compounds in M
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
  • Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes.
  • Tuning the Emission and Exciton Utilization Mechanisms of Pyrazine-Based Multi-Carbazole Emitters and their use in Organic Light-Emitting Diodes. ChemRxiv.
  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLIC
  • Novel Synthetic Routes for Pyrazine Derivatives: Applic
  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. PubMed Central.
  • Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions.
  • Use of Pyrimidine and Pyrazine Bridges as a Design Strategy To Improve the Performance of Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes.
  • A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion B
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and M
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Application of a Terephthalate and Pyrazine-Based MOF in Cr Adsorption. MDPI.
  • Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions (RSC Publishing).
  • Application of a terephthalate and pyrazine-based MOF in Cr adsorption Abstract. Sciforum.
  • Benchmarking Pyrazine-Based Materials in Organic Electronic Devices: A Compar
  • Solution‐Processable Components for Organic Electronic Devices.
  • Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process.
  • Pyrazine-based sensitizers for dye-sensitized solar cells. Materials Chemistry Frontiers (RSC Publishing).
  • The future of solution processing toward organic semiconductor devices: a substrate and integration perspective.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Iodo-3-methoxypyrazine. As a key heterocyclic building block, this compound is crucial for developing novel compounds in pharmaceutical and materials science, primarily through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Core Synthesis Protocols

Two primary, reliable methods for the synthesis of this compound are electrophilic iodination and directed ortho-metalation (DoM). The choice between them depends on available equipment, scale, and tolerance for specific reagents.

Experimental Protocol 1: Electrophilic Iodination with N-Iodosuccinimide (NIS)

This method leverages the activation of an electrophilic iodine source by a strong acid to iodinate the electron-deficient pyrazine ring.[4] It is generally considered operationally simpler than the DoM approach.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-methoxypyrazine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (NIS) (1.1-1.2 eq).

  • Acid Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1-0.2 eq).[4][5] For less reactive substrates, stronger acids like sulfuric acid may be required, but this increases the risk of side reactions.[6]

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Protocol 2: Directed ortho-Metalation (DoM) and Iodination

This pathway offers excellent regioselectivity by using a strong base to deprotonate the C2 position, which is activated by the adjacent methoxy group. This method requires strict anhydrous and inert conditions.[7]

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Deprotonation: Dissolve 3-methoxypyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.[7][8]

  • Iodination: In a separate flask, prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Reaction & Quench: Stir for an additional hour at -78 °C. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup and Purification: Allow the mixture to warm to room temperature. Follow steps 5 and 6 from the Electrophilic Iodination protocol for extraction and purification.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and I've recovered most of my starting material. What went wrong?

A1: This indicates a lack of reactivity or incomplete conversion. The cause depends on the method used.

  • For Electrophilic Iodination (NIS Method):

    • Insufficient Acid Activation: The pyrazine ring is electron-deficient due to its two nitrogen atoms, making it resistant to electrophilic attack.[9] An acid catalyst is essential to protonate the ring or activate the NIS, increasing the electrophilicity of the iodine source.[4][6] Consider increasing the amount of TFA or using a stronger acid if necessary, but monitor for decomposition.

    • Degraded NIS: N-Iodosuccinimide can degrade over time. Use a fresh bottle or test the activity of your current stock.

    • Insufficient Reaction Time/Temperature: Some reactions may require longer times or gentle heating to proceed to completion. Monitor the reaction by TLC to confirm it has stalled before increasing the temperature.

  • For Directed ortho-Metalation (DoM Method):

    • Presence of Moisture: This is the most common cause of failure. Water will quench your strong base (LDA/n-BuLi) and the lithiated intermediate. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere.

    • Inactive Base: The molarity of n-BuLi solutions can decrease with improper storage. It is best practice to titrate the n-BuLi solution before use to determine its exact concentration.

    • Incorrect Temperature: Adding the base at a temperature higher than -70 °C can lead to base decomposition and side reactions. Maintain cryogenic temperatures throughout the addition and lithiation steps.

Q2: My final product is contaminated with a significant amount of a di-iodinated species. How can I improve selectivity?

A2: The formation of di-iodinated byproducts suggests that the mono-iodinated product is reactive enough to undergo a second iodination.

  • For Electrophilic Iodination (NIS Method):

    • Stoichiometry Control: Reduce the equivalents of NIS to be closer to stoichiometric (e.g., 1.05 eq). An excess of the iodinating agent is a common cause of over-iodination.[5]

    • Lower Temperature: Perform the reaction at 0 °C or even lower to reduce the overall reaction rate, which can improve selectivity for the mono-iodinated product.

    • Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material has been consumed to prevent the subsequent iodination of the product.

Q3: The reaction produced a complex mixture of unidentified byproducts, making purification difficult. What are the likely side reactions?

A3: A complex mixture points to decomposition or undesired reactivity.

  • For Electrophilic Iodination (NIS Method):

    • Substrate Decomposition: Using excessively harsh acidic conditions (e.g., concentrated H₂SO₄) or high temperatures can cause the pyrazine ring to decompose.[6] Stick to milder catalysts like TFA where possible.

    • Oxidation: Electrophilic iodination reagents can sometimes act as oxidants, leading to undesired side products.[10] Ensure the workup effectively removes all reactive iodine species.

  • For Directed ortho-Metalation (DoM Method):

    • Thermal Decomposition: If the reaction temperature rises significantly after adding the organolithium reagent, it can lead to a host of side reactions.

    • Impure Reagents: Impurities in the starting material or solvents can react with the strong base to generate unwanted byproducts.

Q4: I am struggling to purify the this compound from the reaction byproducts. Any suggestions?

A4: Purification is typically achieved via column chromatography. If you are having trouble with separation:

  • Optimize Your Eluent System: Use TLC to test a variety of solvent systems (e.g., different ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol). A system that gives your product an Rf value of ~0.3 is often a good starting point for column chromatography.

  • Consider a Different Stationary Phase: If separation on silica gel is poor, consider using alumina (neutral or basic) or a reverse-phase column if available.

  • Recrystallization: If your product is a solid and you can get it to >90% purity after the column, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can be an excellent final purification step.

Visualized Workflows

Synthesis Pathways Overview

cluster_0 Synthesis of this compound cluster_A Method A: Electrophilic Iodination cluster_B Method B: Directed ortho-Metalation start 3-Methoxypyrazine A_reagents NIS, TFA (cat.) Acetonitrile, 0°C to RT start->A_reagents B_reagents_1 1. LDA or n-BuLi Anhydrous THF, -78°C start->B_reagents_1 product This compound A_reagents->product B_reagents_1->product B_reagents_2 2. Iodine (I₂)

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow: Low Product Yield

cluster_analysis Initial Analysis cluster_cause Potential Causes cluster_solution Corrective Actions start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC / LC-MS) start->check_tlc cause1 High SM Recovery check_tlc->cause1 cause2 Major Side Products check_tlc->cause2 cause3 Complex Mixture / Decomposition check_tlc->cause3 sol1a Method A: Increase Acid Catalyst / Time cause1->sol1a sol1b Method B: Check Base Molarity / Anhydrous Conditions cause1->sol1b sol2a Method A: Reduce NIS eq. / Lower Temp cause2->sol2a sol2b Method B: Re-evaluate Stoichiometry cause2->sol2b sol3a Method A: Use Milder Acid / Lower Temp cause3->sol3a sol3b Method B: Ensure Strict Temp Control (-78°C) cause3->sol3b

Caption: Decision tree for diagnosing and resolving low yield issues.

Data Summary and Method Comparison

FeatureMethod A: Electrophilic Iodination (NIS)Method B: Directed ortho-Metalation (DoM)
Primary Reagents 3-Methoxypyrazine, N-Iodosuccinimide (NIS), Acid Catalyst (TFA)3-Methoxypyrazine, n-BuLi or LDA, Iodine (I₂)
Key Conditions 0 °C to Room Temperature; Standard glassware-78 °C; Strict anhydrous/inert atmosphere
Regioselectivity Generally good, but can be influenced by steric/electronic factors.[4]Excellent, directed by the methoxy group to the C2 position.[8]
Typical Yields Moderate to Good (50-80%)Good to Excellent (65-90%)
Advantages Operationally simple, avoids pyrophoric reagents and cryogenic temperatures.High regioselectivity, generally higher yields.
Disadvantages Potential for over-iodination[5]; may require stronger acids for some substrates.[6]Requires specialized techniques (anhydrous/inert atmosphere), pyrophoric reagents.

Frequently Asked Questions (FAQs)

Q: Which synthesis method, Electrophilic Iodination or Directed ortho-Metalation, is better? A: Neither method is universally "better"; the best choice depends on your laboratory's capabilities and project requirements. Method A (NIS) is often preferred for its operational simplicity, making it suitable for rapid screening or labs not equipped for handling pyrophoric reagents. Method B (DoM) is superior when high regioselectivity and yield are critical, and the necessary equipment and expertise for handling air-sensitive reagents are available.

Q: How does the methoxy group control the position of iodination in each method? A: The methoxy group plays a crucial but different role in each pathway.

  • In Electrophilic Iodination , the methoxy group is an electron-donating group, which "activates" the ring for electrophilic attack. However, the two ring nitrogens are strongly deactivating. The final regioselectivity is a complex interplay of these competing electronic effects, but iodination typically occurs at the position ortho to the methoxy group (C2).[9]

  • In Directed ortho-Metalation , the methoxy group acts as a "directed metalation group" (DMG). The oxygen's lone pairs coordinate to the lithium cation of the strong base (LDA or n-BuLi), delivering the deprotonation event specifically to the adjacent C2 position. This chelation effect provides powerful and reliable regiocontrol.[8]

Q: How can I definitively confirm that I have synthesized the 2-iodo isomer and not another regioisomer? A: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton count and coupling patterns will change predictably. In the starting 3-methoxypyrazine, you will see three aromatic protons. In the this compound product, you will only see two aromatic protons, typically as doublets.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An advanced 2D NMR experiment can provide unambiguous proof. Irradiating the methoxy protons (-OCH₃) should show a spatial correlation (an NOE) to the proton at the 6-position, but not the proton at the 5-position. This confirms the iodine is at the C2 position.

Q: What are the most critical safety precautions for these syntheses? A:

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acid Handling: Trifluoroacetic acid and sulfuric acid are highly corrosive. Handle with extreme care.

  • Pyrophoric Reagents (Method B): n-Butyllithium (n-BuLi) is pyrophoric and will ignite on contact with air or moisture. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Iodine: Solid iodine can cause skin and respiratory irritation. Its vapors are harmful. Handle in a fume hood.

  • Quenching: Both reactions require a careful quenching procedure. Adding water or aqueous solutions too quickly to a reaction containing reactive reagents can cause a dangerous exotherm.

References

  • Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics (88th ed.). CRC Press. [Link: Not available directly, standard reference text]
  • Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides in trifluoromethanesulfonic acid and BF₃-H₂O: powerful halogenating systems for deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. [Link]

  • Olah, G. A., Qi, W., & Lee, C. S. (1993). Iodotrimethylsilane-N-iodosuccinimide, a new, convenient, and effective system for the monoiodination of aromatics. Journal of Organic Chemistry, 58(24), 6803-6805. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979. [Link]

  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link: Not available directly, book reference]
  • Gates, K. S., et al. (2011). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 76(15), 6094-6103. [Link]

  • Turton, M. D., & Moody, C. J. (2003). The Chemistry of Pyrazines and Related Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 84, pp. 1-89). Academic Press. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2016). Iodination Reagent Guide. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358. [Link]

Sources

Technical Support Center: Purification of Iodinated Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of iodinated pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often challenging heterocyclic compounds. Iodinated pyrazines are critical intermediates in medicinal chemistry, offering a reactive handle for cross-coupling reactions to build molecular complexity. However, their unique physicochemical properties—namely the basicity of the pyrazine ring and the reactivity of the carbon-iodine bond—present significant purification hurdles.

This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address common issues encountered in the lab. We will explore the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the purification of iodinated pyrazines, offering step-by-step solutions to overcome experimental roadblocks.

Q1: My iodinated pyrazine is streaking badly or appears to be decomposing on my silica gel column. What is causing this and how can I prevent it?

A1: This is the most frequently encountered issue and stems from the fundamental properties of the molecules involved. The nitrogen atoms in the pyrazine ring are basic, while standard silica gel has an acidic surface due to the presence of silanol (Si-OH) groups.[1][2] This acid-base interaction causes several problems:

  • Strong Adsorption: The basic nitrogens bind tightly to the acidic silica, leading to poor mobility and significant band tailing or streaking.

  • On-Column Decomposition: The acidic environment of the silica gel can catalyze the degradation of sensitive compounds. Iodinated aromatics can be particularly susceptible to protonolysis (deiodination), where the iodine atom is replaced by a hydrogen.[1]

Troubleshooting & Optimization:

  • Use a Deactivated Stationary Phase: The most effective solution is to switch to a less acidic or neutral stationary phase.

    • Neutral or Basic Alumina: Alumina is an excellent alternative to silica for purifying basic compounds.[1][2] Neutral alumina (pH ~7) is a good starting point.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it. This is done by slurrying the silica in your starting eluent that has been modified with a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). The triethylamine will neutralize the most acidic sites on the silica surface, allowing for much cleaner elution of your pyrazine.

  • Modify the Mobile Phase: If you must use silica, adding a small percentage of a basic modifier like triethylamine or ammonia (in methanol) to your eluent system can dramatically improve chromatography by competing for the acidic sites on the stationary phase.

Q2: I'm observing the loss of the iodine atom in my post-purification analysis (e.g., LC-MS or NMR). Why is this happening?

A2: The loss of the iodine substituent, known as deiodination, is a common degradation pathway for these compounds.[1] Several factors can promote this unwanted reaction:

  • Photostability: Aromatic iodides are often sensitive to light, particularly UV radiation.[1] Light can initiate radical reactions that cleave the C-I bond.

    • Solution: Protect your reaction and purification setup from light. Wrap your flasks and chromatography column in aluminum foil. Work in a dimly lit area when possible.

  • Residual Catalysts: If the iodinated pyrazine was synthesized using a transition metal catalyst (e.g., Palladium for cross-coupling), trace amounts of the metal can catalyze reductive dehalogenation during workup or purification.[1]

  • pH Instability: Both strongly acidic and basic conditions can promote deiodination, as mentioned in Q1.[1]

Q3: I'm attempting to purify my solid iodinated pyrazine by recrystallization, but it keeps "oiling out." How can I achieve good crystal formation?

A3: "Oiling out" occurs when a compound comes out of the solution as a liquid phase rather than a solid crystal.[2] This typically happens when the solution is too supersaturated or cooled too quickly, causing the solute to precipitate at a temperature above its melting point.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently reheat the mixture to re-dissolve the oil. Add a small amount (a few drops to a milliliter) of the "good" (high-solubility) solvent to slightly decrease the saturation level.[2]

  • Slow Cooling is Crucial: This is the most critical factor. Allow the flask to cool slowly and undisturbed to room temperature. Do not place it directly into an ice bath from a hot state.[3]

  • Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask at the liquid-air interface with a clean glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2] Adding a "seed crystal" from a previous successful batch is also highly effective.

Q4: What are the best methods for an initial crude workup before attempting chromatography or recrystallization?

A4: A proper initial workup can remove many impurities, simplifying the final purification step. Liquid-liquid extraction (LLE) is highly effective.[4][5]

  • Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.

  • Solvent Selection is Key: The choice of organic solvent can selectively remove certain classes of impurities. For pyrazine synthesis, imidazole derivatives are common byproducts.[4][5]

    • Using a non-polar solvent like hexane for extraction can often pull the desired pyrazine into the organic layer while leaving more polar impurities, like imidazoles, in the aqueous layer.[4][5]

    • More polar solvents like ethyl acetate or methyl-t-butyl ether (MTBE) will also extract the pyrazine but may co-extract impurities, requiring further cleanup.[4][5]

  • Execution: It is crucial to perform multiple extractions (e.g., 3x with fresh solvent) to ensure efficient recovery of your product from the aqueous phase.[4][5]

Purification Workflow & Decision Making

The choice of purification strategy depends on the physical properties of your specific iodinated pyrazine compound. The following decision tree can guide your approach.

G start Crude Iodinated Pyrazine Mixture lle Initial Cleanup: Liquid-Liquid Extraction (LLE) start->lle is_solid Is the compound a solid at RT? is_volatile Is the compound volatile & thermally stable? is_solid->is_volatile  No recrystallization Final Polishing: Recrystallization is_solid->recrystallization  Yes distillation Purification: Distillation / Sublimation is_volatile->distillation  Yes end_pure Pure Compound is_volatile->end_pure  No   chromatography Primary Purification: Column Chromatography (Neutral Alumina or Deactivated Silica) lle->chromatography chromatography->is_solid recrystallization->end_pure distillation->end_pure

Caption: Decision tree for selecting a purification strategy.

Data Summary Tables

Table 1: Troubleshooting Guide for Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Streaking/Tailing on Silica Column Strong interaction between basic pyrazine and acidic silica surface.[1][2]Switch to neutral alumina or add 0.1-1% triethylamine to the eluent.
Low or No Recovery from Column Compound irreversibly adsorbed or decomposed on the column.Use a less acidic stationary phase (alumina); ensure compound stability under chromatographic conditions.
Compound Decomposes During Storage Light sensitivity (photodecomposition) or presence of acidic/basic impurities.[1]Store in an amber vial, protected from light, in a cool, dry place. Consider storage under an inert atmosphere (N₂ or Ar).
"Oiling Out" During Recrystallization Solution is too supersaturated; cooling rate is too fast.[2]Re-heat to dissolve, add a minimal amount of the "good" solvent, and allow to cool very slowly.[2]
Co-eluting Impurities Impurities have similar polarity to the desired product.Optimize the solvent system (try different solvent mixtures or an isocratic vs. gradient elution); consider reverse-phase chromatography (C18).[4]

Table 2: Recommended Starting Solvent Systems for Column Chromatography

Stationary PhaseEluent System (Gradient)Target Compound PolarityNotes
Neutral Alumina Hexane -> Hexane/Ethyl Acetate (9:1 to 1:1)Low to MediumExcellent first choice for most iodinated pyrazines to avoid degradation.[1]
Silica Gel (+1% Et₃N) Hexane -> Hexane/Ethyl Acetate (9:1 to 1:1)Low to MediumUse when alumina is not available. The triethylamine is crucial.
Reverse-Phase (C18) Water/Acetonitrile or Water/MethanolMedium to HighUseful for highly polar pyrazines or when normal phase fails.[6]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Neutral Alumina

This protocol is a robust starting point for purifying moderately polar iodinated pyrazines.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (~0.5 cm) of sand.

    • In a separate beaker, create a slurry of neutral alumina in the initial, least polar eluent (e.g., 100% hexane).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand to the top of the packed alumina bed to prevent disruption during sample loading.

    • Drain the solvent until the level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively (for better resolution): Adsorb the crude product onto a small amount of alumina. To do this, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of alumina, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.

    • Carefully add the dissolved sample or the dry-loaded alumina to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate).[7] A stepwise gradient is often effective (e.g., 100% Hex, 5% EtOAc/Hex, 10% EtOAc/Hex, etc.).

    • Collect fractions in test tubes and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified iodinated pyrazine.

Workflow for Multi-Step Purification

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing (if needed) a Crude Reaction Mixture in Organic Solvent b Wash with Aqueous Solution (e.g., NaHCO₃, Brine) a->b c Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) b->c d Concentrate under Reduced Pressure c->d e Redissolve Crude Solid & Perform Column Chromatography d->e f Combine Pure Fractions & Evaporate Solvent e->f g Perform Recrystallization from appropriate solvent system f->g h Filter and Dry Crystals under Vacuum g->h end_product High Purity Iodinated Pyrazine h->end_product

Caption: A typical multi-step purification workflow.

Safety & Handling Precautions

Working with iodine and its organic derivatives requires strict adherence to safety protocols.

  • Engineering Controls: Always handle iodinated compounds, especially volatile ones, inside a certified chemical fume hood to prevent inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][10] Double-gloving is recommended when handling concentrated solutions.[8]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to your institution's hazardous waste guidelines. Aqueous waste containing iodine can often be quenched with a solution of sodium thiosulfate.[8]

  • Avoid Incompatibilities: Be aware of incompatible materials. Iodine can react vigorously with reducing agents.[10]

By understanding the chemical principles behind the purification challenges and applying these targeted troubleshooting strategies, you can significantly improve the efficiency, yield, and purity of your iodinated pyrazine compounds.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Chromatographic Science. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]

  • Safety Data Sheet: Iodine. Carl ROTH. [Link]

  • Safety Data Sheet: Iodine solution. Carl ROTH. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2023). Molecules. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of scaling up pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Pyrazines are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and the flavor and fragrance industries.[1][2] However, their synthesis at scale presents unique challenges that can impact yield, purity, and process efficiency.[2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered during the scale-up process. The information herein is grounded in established scientific principles and field-proven insights to ensure you can confidently optimize your synthetic routes.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific, common problems encountered during the scale-up of pyrazine synthesis in a question-and-answer format. Each solution is accompanied by an explanation of the underlying chemical principles to empower you to make informed decisions in your process development.

Problem 1: My large-scale pyrazine synthesis is resulting in a significantly lower yield than my bench-scale experiments. What are the likely causes?

Low yields are one of the most frequent and frustrating challenges in scaling up chemical reactions.[4] In pyrazine synthesis, several factors can contribute to this issue, often in combination.

Potential Causes & Solutions:

  • Suboptimal Thermal Management: The condensation and subsequent oxidation/dehydrogenation steps in many pyrazine syntheses are highly temperature-dependent.[4]

    • Causality: At a larger scale, achieving uniform heating and efficient heat dissipation becomes more challenging. Localized overheating can lead to the degradation of starting materials or the pyrazine product itself, while insufficient heat can result in incomplete reactions.[4] For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to piperazine byproducts, whereas exceeding 450°C can cause ring cleavage.[4]

    • Recommended Action:

      • Monitor and control the internal reaction temperature , not just the jacket temperature. Use multiple temperature probes for large reactors.

      • Ensure efficient stirring to maintain a homogeneous temperature profile.

      • Consider a gradual temperature ramp rather than rapid heating to prevent thermal shock and side reactions.

  • Inefficient Mixing and Mass Transfer: As the reactor volume increases, the efficiency of mixing can decrease, leading to concentration gradients.

    • Causality: Poor mixing can result in localized excesses of reactants or reagents, promoting side reactions. In reactions involving multiple phases (e.g., solid catalyst in a liquid medium), inefficient agitation can limit the contact between reactants and the catalyst surface.

    • Recommended Action:

      • Select an appropriate impeller design and stirring speed for the viscosity and volume of your reaction mixture.

      • For heterogeneous reactions, ensure the catalyst is fully suspended.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[2][5]

    • Causality: The efficiency of the oxidation step can be compromised at scale. If using air or oxygen, the gas dispersion may be inadequate. If using a chemical oxidant, its addition rate and dispersion are critical. An incomplete oxidation will leave you with a mixture of the desired pyrazine and the dihydropyrazine, lowering the isolated yield of the target compound.[5]

    • Recommended Action:

      • For air/oxygen oxidation: Use a sparging tube to introduce the gas below the liquid surface and ensure vigorous stirring to maximize the gas-liquid interface.

      • For chemical oxidants (e.g., MnO₂, copper(II) salts): Control the addition rate to manage the reaction exotherm. Ensure the oxidant is well-dispersed throughout the reaction mixture.[6]

      • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC) to confirm the complete disappearance of the dihydropyrazine intermediate.[7][8]

  • Suboptimal Choice of Base or Catalyst Loading: The type and amount of base or catalyst are critical parameters that may not scale linearly.[4]

    • Causality: In some dehydrogenative coupling reactions, for example, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[4] High catalyst loading, while effective at the bench, can become economically unviable and lead to purification challenges at scale.[3]

    • Recommended Action:

      • Screen different bases during your process optimization studies.

      • Optimize the catalyst loading to find the balance between reaction rate and cost/purification burden. For certain manganese-catalyzed reactions, a 2 mol% loading has been found to be optimal.[4]

Problem 2: The reaction mixture has turned dark brown or black, and I'm isolating a tar-like substance instead of my pyrazine product.

Dark coloration and polymerization are classic signs of reaction conditions that are too harsh or the presence of reactive impurities.[4]

Potential Causes & Solutions:

  • Excessive Heat: Overheating is a common culprit for decomposition and polymerization.[4]

    • Causality: Pyrazine rings and their precursors can be susceptible to thermal degradation, leading to complex, high-molecular-weight byproducts.

    • Recommended Action: As mentioned previously, carefully control the internal reaction temperature and avoid localized hotspots through efficient stirring.

  • Air Oxidation of Sensitive Intermediates: Some intermediates in pyrazine synthesis are sensitive to air oxidation, which can trigger polymerization pathways.[4]

    • Causality: Uncontrolled oxidation can lead to a cascade of side reactions, resulting in complex and often colored impurities.

    • Recommended Action:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during the initial condensation phase before the desired oxidation step.

      • Use degassed solvents.

  • Aldol Condensation Side Reactions: The presence of aldehydes or ketones with α-hydrogens in your starting materials or solvent can lead to aldol condensation.[4]

    • Causality: These condensation reactions produce highly conjugated, colored byproducts. For example, using denatured ethanol which may contain acetaldehyde can be problematic.

    • Recommended Action:

      • Use high-purity, well-characterized starting materials and solvents.

      • Avoid solvents that can participate in side reactions under the reaction conditions.

Problem 3: I'm struggling with the purification of my pyrazine product at scale. The work-up is inefficient, and I have persistent impurities.

Purification is often a major bottleneck in the scale-up of chemical syntheses.[3] For pyrazines, their basicity and polarity can present unique challenges.

Potential Causes & Solutions:

  • Inefficient Liquid-Liquid Extraction (LLE): Product loss during extraction is common.[4][9]

    • Causality: Pyrazines can have moderate water solubility, and a single extraction is often insufficient to fully recover the product from an aqueous phase.

    • Recommended Action:

      • Perform multiple extractions with a suitable organic solvent.[4][9][10]

      • Consider a continuous liquid-liquid extraction setup for large volumes.

      • Adjust the pH of the aqueous phase to suppress the protonation of the basic pyrazine nitrogen atoms, which can increase their partitioning into the organic layer.

  • Co-extraction of Polar Impurities: Impurities with similar polarity to the desired pyrazine can be difficult to separate.

    • Causality: For instance, in syntheses involving sugars and amino acids, imidazole derivatives are common byproducts that can be co-extracted with solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[9][10]

    • Recommended Action:

      • Solvent Selection: Use a less polar solvent like hexane for extraction if it is effective for your product, as it is less likely to extract highly polar impurities like imidazoles.[9][10]

      • Silica Gel Chromatography: If co-extraction is unavoidable, passing the organic extract through a silica gel plug can effectively remove more polar impurities.[9][10]

  • Difficulties with Crystallization or Distillation:

    • Causality: The presence of even small amounts of impurities can inhibit crystallization. For distillation, azeotrope formation or the presence of impurities with similar boiling points can make separation difficult.[11]

    • Recommended Action:

      • For Crystallization: Screen a variety of solvents and solvent mixtures. Consider using techniques like anti-solvent crystallization.

      • For Distillation: Fractional distillation under reduced pressure is often effective for purifying liquid pyrazines.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrazines, and what are their scale-up considerations?

The most prevalent methods include the condensation of 1,2-diamines with α-dicarbonyl compounds, the Gutknecht pyrazine synthesis, and the Staedel-Rugheimer pyrazine synthesis.[12]

  • Condensation of 1,2-Diketones with 1,2-Diamines: This is a straightforward and classical route.[2]

    • Scale-up Considerations: The key challenge is the subsequent oxidation of the dihydropyrazine intermediate, which needs to be efficient and controlled to avoid side reactions.[2][5] The purity of the starting dicarbonyl and diamine is crucial to prevent byproduct formation.[5]

  • Gutknecht Pyrazine Synthesis: This method involves the self-condensation of α-amino ketones.

    • Scale-up Considerations: The α-amino ketones are often generated in situ and can be unstable. Controlling the self-condensation and subsequent oxidation is critical for good yields.

  • Dehydrogenative Coupling Routes: Modern methods often involve the catalytic dehydrogenative coupling of substrates like β-amino alcohols.[1]

    • Scale-up Considerations: Catalyst cost, loading, and removal/recycling are primary concerns. The generation of hydrogen gas also necessitates appropriate safety measures for handling flammable gases at scale.[1]

Q2: How can I monitor the progress of my pyrazine synthesis reaction at scale?

Effective reaction monitoring is crucial for process control.

  • Chromatographic Methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for tracking the consumption of starting materials and the formation of intermediates and the final product.[7][8] They provide quantitative data on reaction kinetics and impurity profiling.

  • Spectroscopic Methods: In-situ monitoring with techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.

Q3: What are the key safety considerations when scaling up pyrazine synthesis?

Safety must be a top priority.

  • Handling of Reagents: Many reagents used in pyrazine synthesis are hazardous. For example, chlorosulfonic acid is highly corrosive and moisture-sensitive, and its use requires careful temperature control due to the exothermic nature of the reaction.[13] Chlorine gas is toxic and requires specialized handling equipment.[13]

  • Flammable Materials: The use of flammable solvents and the potential generation of hydrogen gas in some synthetic routes require a thorough safety assessment, proper grounding of equipment to prevent static discharge, and adequate ventilation.[1]

  • Exothermic Reactions: Many of the condensation and oxidation steps can be exothermic. Ensure that the reactor's cooling capacity is sufficient to handle the heat generated at the intended scale to prevent thermal runaways.

  • Product Hazards: Many pyrazine derivatives themselves can be irritating to the skin, eyes, and respiratory system.[14] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).

Data & Protocols

Table 1: Troubleshooting Summary for Low Pyrazine Yield
Symptom Potential Cause Suggested Solution Reference
Reaction stalls or is incompleteInsufficient temperatureVerify internal temperature is within the optimal range (e.g., 300-375°C for some dehydrogenations).[4]
Inactive or insufficient catalyst/baseScreen different bases (e.g., KH can be more effective than NaOEt). Optimize catalyst loading.[4]
Formation of piperazine byproductsIncomplete dehydrogenationIncrease reaction temperature or time. Ensure efficient oxidation.[4]
Low product recovery after work-upProduct loss during extractionPerform multiple extractions. Adjust pH to favor partitioning into the organic phase.[4][9][10]
Significant amount of side productsImpure starting materialsPurify starting materials before use. Check for and remove reactive impurities.[4][5]
Aldol condensation from solventUse a high-purity, non-reactive solvent.[4]
Protocol 1: General Procedure for Pyrazine Synthesis via Condensation and In-Situ Air Oxidation

This protocol describes a general method for the synthesis of a 2,5-disubstituted pyrazine from an α-amino ketone, which undergoes self-condensation followed by oxidation.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet tube, dissolve the α-amino ketone starting material in an appropriate solvent (e.g., ethanol, methanol).

  • Condensation: The self-condensation of the α-amino ketone to the dihydropyrazine intermediate may occur spontaneously upon dissolution or may require gentle heating.[4] Monitor the formation of the intermediate by TLC or GC-MS.

  • Oxidation: Once the formation of the dihydropyrazine is complete, begin bubbling a steady stream of air through the reaction mixture via the gas inlet tube.[4] This step is often accompanied by a color change.

  • Monitoring: Continue the air oxidation and monitor the disappearance of the dihydropyrazine and the formation of the aromatic pyrazine product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent and wash with water to remove any inorganic salts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield in Pyrazine Synthesis

This diagram outlines a logical decision-making process for diagnosing and resolving low-yield issues during scale-up.

TroubleshootingWorkflow start Low Yield in Scale-Up check_reaction Reaction Complete? start->check_reaction check_mass_balance Good Mass Balance? check_reaction->check_mass_balance Yes incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn No poor_recovery Poor Recovery / Product Loss check_mass_balance->poor_recovery No side_products Significant Side Products check_mass_balance->side_products Yes temp Optimize Temperature incomplete_rxn->temp catalyst Optimize Catalyst/Base incomplete_rxn->catalyst oxidation Improve Oxidation Step incomplete_rxn->oxidation extraction Optimize Extraction Protocol (Multiple Extractions, pH adjust) poor_recovery->extraction purification Refine Purification Method (Distillation, Crystallization) poor_recovery->purification impurities Analyze Starting Materials side_products->impurities conditions Modify Reaction Conditions (Inert atmosphere, solvent) side_products->conditions

Caption: A decision tree for troubleshooting low yields in pyrazine synthesis scale-up.

Diagram 2: General Pyrazine Synthesis Pathway

This diagram illustrates the common synthetic pathway involving the condensation of a 1,2-diamine with an α-dicarbonyl compound.

SynthesisPathway cluster_reactants Starting Materials Diamine 1,2-Diamine Condensation Condensation Diamine->Condensation Dicarbonyl α-Dicarbonyl Dicarbonyl->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Oxidation Oxidation [O] Dihydropyrazine->Oxidation Pyrazine Pyrazine Product Oxidation->Pyrazine

Caption: Condensation-oxidation pathway for pyrazine synthesis.

References

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.).
  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd.
  • Technical Support Center: Synthesis of Pyrazine Deriv
  • Synthesis and reactions of Pyrazine. (n.d.). SlideShare.
  • CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. (n.d.). UM Students' Repository.
  • Synthesis and reactions of Pyrazine. (2020, April 19). YouTube.
  • Identifying common pitfalls in pyrazine synthesis and purific
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, August 23). Oxford Academic.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, October 17). PubMed.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). BenchChem.
  • A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers. (n.d.). BenchChem.
  • What analytical methods are used for pyrazine detection? (2025, November 26). BIOSYNCE Blog.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). PubMed Central.
  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025, November 3).
  • Greener approach toward one pot route to pyrazine synthesis. (n.d.). Taylor & Francis Online.
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021, February 17).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2025, August 8).
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (n.d.). MDPI.
  • Navigating the Analytical Landscape for Pyrazine-d4 Detection: A Compar
  • (PDF) Greener approach toward one pot route to pyrazine synthesis. (2025, August 6).
  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2025, October 9).
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2025, August 6).
  • Analytical methods for pyrazine detection. (n.d.).
  • Guareschi-Thorpe Condens
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
  • Factors affecting the formation of pyrazine compounds in sugar-amine reactions. (n.d.).
  • Pyrazine Synthesis? (2020, July 28). Sciencemadness Discussion Board.
  • (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025, August 6).
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.).
  • Process of preparing pyrazines. (n.d.).
  • Pyrazine Synthesis? (2020, July 28). Sciencemadness.org.
  • Challenges in the scale-up synthesis of Pyrazine-2-sulfonyl chloride deriv
  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). PubMed Central.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021, September 1).
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (2026, January 4).
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (n.d.).
  • Icilio Guareschi and his amazing “1897 reaction”. (n.d.). PubMed Central.

Sources

Side-reaction products in the synthesis of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-iodo-3-methoxypyrazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and practical laboratory experience. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, ensuring a higher success rate and purity of the final product.

Introduction to the Synthesis Pathway

The synthesis of this compound is most effectively achieved via a directed ortho-metalation (DoM) of 3-methoxypyrazine, followed by quenching with an electrophilic iodine source. Direct electrophilic iodination is generally not feasible due to the electron-deficient nature of the pyrazine ring, which deactivates it towards electrophilic aromatic substitution.[1][2] The methoxy group in the starting material acts as a directed metalation group (DMG), facilitating deprotonation at the adjacent C2 position by a strong organolithium base.[3][4][5]

The following diagram illustrates the intended synthetic transformation:

G cluster_main_reaction Main Reaction Pathway 3-methoxypyrazine 3-Methoxypyrazine lithiated_intermediate 2-Lithio-3-methoxypyrazine (Intermediate) 3-methoxypyrazine->lithiated_intermediate 1. n-BuLi, THF, -78 °C product This compound lithiated_intermediate->product 2. I₂, -78 °C to rt

Caption: Intended reaction pathway for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My reaction yields are consistently low, and I recover a significant amount of unreacted 3-methoxypyrazine. What are the likely causes?

Answer:

Low conversion is a common issue in lithiation reactions and can be attributed to several factors. The primary suspects are incomplete deprotonation or premature quenching of the organolithium intermediate.

Potential Causes & Solutions:

CauseScientific RationaleRecommended Action
Insufficient Organolithium Reagent The organolithium reagent (e.g., n-BuLi) can be consumed by trace amounts of water or other electrophilic impurities in the solvent or on the glassware.Ensure all glassware is rigorously flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. It is also good practice to titrate the n-BuLi solution to determine its exact molarity before use.[6]
Reaction Temperature Too High While the initial deprotonation is typically fast even at -78 °C, if the temperature rises prematurely, the organolithium reagent may become unstable or undergo side reactions.Maintain a consistent low temperature (-78 °C, acetone/dry ice bath) throughout the addition of n-BuLi and for a sufficient period afterward to ensure complete lithiation.
Inadequate Reaction Time Although the deprotonation is often rapid, insufficient time for the reaction to go to completion can result in recovered starting material.After the addition of n-BuLi, allow the reaction to stir at -78 °C for at least one hour before adding the iodine solution.
Question 2: My crude NMR shows multiple iodinated products. How can I improve the regioselectivity?

Answer:

The formation of multiple iodinated species suggests either lithiation at positions other than C2 or di-iodination.

Potential Causes & Solutions:

  • Non-selective Lithiation: The methoxy group is a moderately strong DMG, and while it strongly directs to the C2 position, minor lithiation at other positions (C5 or C6) can occur, especially if the reaction conditions are not optimal. The use of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the rate and selectivity of ortho-lithiation by chelating the lithium cation and bringing the base into proximity of the target proton.[7]

  • Di-iodination: The formation of di-iodinated pyrazines can occur if an excess of both the organolithium reagent and iodine are used. This can happen through a second lithiation event on the mono-iodinated product, followed by quenching with iodine.

    • Mitigation Strategy: Use a stoichiometric amount of n-BuLi (typically 1.05-1.1 equivalents) relative to the 3-methoxypyrazine. Add the iodine solution slowly and ensure it is not in large excess (1.0-1.1 equivalents).

The following diagram illustrates potential side reactions:

G cluster_side_reactions Potential Side-Reaction Pathways 3-methoxypyrazine 3-Methoxypyrazine other_lithiated Other Lithiated Isomers (e.g., 5-lithio, 6-lithio) 3-methoxypyrazine->other_lithiated n-BuLi (minor pathway) other_iodinated Other Iodinated Isomers other_lithiated->other_iodinated I₂ product This compound di-lithiated Di-lithiated Species product->di-lithiated Excess n-BuLi di-iodinated Di-iodinated Pyrazine di-lithiated->di-iodinated I₂

Caption: Potential side-reaction pathways in the synthesis of this compound.

Question 3: The reaction mixture turns dark brown or black upon addition of n-BuLi, and I observe significant decomposition. What is happening?

Answer:

A dark coloration and decomposition are often signs of unstable organometallic intermediates or side reactions with the solvent.

Potential Causes & Solutions:

  • Decomposition of the Lithiated Intermediate: Lithiated pyrazines can be unstable, especially at higher temperatures. It is critical to maintain the reaction at -78 °C.

  • Reaction with Solvent: Tetrahydrofuran (THF), the common solvent for these reactions, can be deprotonated by strong bases, especially at temperatures above -40 °C. This can lead to complex side reactions and consumption of your organolithium reagent.

  • Nucleophilic Addition of n-BuLi: Organolithium reagents can, in some cases, add as nucleophiles to the electron-deficient pyrazine ring instead of acting as a base. Using a bulkier base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can favor deprotonation over nucleophilic addition.[8]

Troubleshooting Workflow:

G start Low Yield or Impure Product check_conversion Check for Unreacted Starting Material start->check_conversion check_impurities Analyze Byproducts (NMR, GC-MS) start->check_impurities incomplete_lithiation Incomplete Lithiation check_conversion->incomplete_lithiation Yes regioisomers Regioisomers Formed check_impurities->regioisomers Multiple Iodinated Species decomposition Decomposition Products check_impurities->decomposition Dark Coloration/ Complex Mixture action1 Titrate n-BuLi, Ensure Anhydrous Conditions, Increase Reaction Time incomplete_lithiation->action1 action2 Add TMEDA, Use Stoichiometric Reagents, Slow Addition of Iodine regioisomers->action2 action3 Strict Temperature Control (-78 °C), Consider Alternative Base (LDA/LiTMP) decomposition->action3

Caption: A troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, this compound?

A1: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: This is generally the most effective method. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point. The less polar di-iodinated byproducts and any unreacted starting material can often be separated from the desired product.[9]

  • Liquid-Liquid Extraction: An initial workup with an aqueous solution of sodium thiosulfate is recommended to quench any unreacted iodine. Subsequent extractions with an organic solvent (e.g., diethyl ether or dichloromethane) will isolate the organic components. Washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) should be performed before solvent removal.[10]

  • Distillation: If the impurities have significantly different boiling points from the product, distillation under reduced pressure may be a viable purification method.

Q2: Can I use other iodine sources besides elemental iodine (I₂)?

A2: Yes, other electrophilic iodine sources can be used, such as 1,2-diiodoethane or iodine monobromide. However, elemental iodine is readily available, inexpensive, and generally effective. When using I₂, it is advisable to use a solution of iodine in THF to ensure controlled addition.

Q3: How critical are anhydrous and inert atmosphere conditions?

A3: They are absolutely critical. Organolithium reagents react rapidly with water and oxygen. Failure to maintain strictly anhydrous and inert (e.g., argon or nitrogen) conditions will lead to the consumption of your base, resulting in low to no yield of the desired product.[6]

Q4: What is the expected appearance of the reaction at different stages?

A4:

  • Initial solution: A colorless to pale yellow solution of 3-methoxypyrazine in THF.

  • After n-BuLi addition: The solution may develop a yellow to orange or reddish-brown color, indicating the formation of the lithiated species. A clear solution is expected; the formation of a precipitate could indicate solubility issues with the organolithium intermediate.[11]

  • After iodine quench: The deep purple/brown color of the iodine solution should dissipate upon addition. The final reaction mixture after warming to room temperature may be a yellowish to brown solution.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxypyrazine

  • n-Butyllithium (solution in hexanes, titrated)

  • Iodine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and allow to cool under an inert atmosphere (argon or nitrogen).

  • To the flask, add 3-methoxypyrazine (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve iodine (1.1 eq) in a minimal amount of anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C via cannula or syringe.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

References

  • Gilman, H.; Morton, J. W. Jr. Org. React.1954 , 8, 258-304. [Link]

  • Snieckus, V. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Marsella, M. J.; Wang, Z.-Q.; Mitchell, R. H.; Swager, T. M. J. Am. Chem. Soc.1998 , 120 (44), 11632–11637. [Link]

  • Turk, C.; et al. Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. In Controlled Radical Polymerization; American Chemical Society, 1998; Vol. 685, pp 108–129. [Link]

  • Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM).[Link]

  • Senthilkumar, R.; et al. Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.RSC Adv.2023 , 13, 36949-36961. [Link]

  • Dotsenko, V. V.; et al. Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. [Link]

  • Senthilkumar, R.; et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.PubMed Central.2023 , 13(36949). [Link]

  • Google Patents. Process for preparing 2-halo-5-halomethylpyridines.
  • Gerus, I. I.; et al. Trifluoromethoxypyrazines: Preparation and Properties.Molecules.2019 , 24(1), 113. [Link]

  • Bori, I. D.; et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.Arkivoc.2021 , v, 57-72. [Link]

  • Jackson, M. C.; et al. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.J. Agric. Food Chem.2019 , 67(43), 12018-12025. [Link]

  • Senthilkumar, R.; et al. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.PubMed.2023 , 13(36949). [Link]

  • Reddit. No precipitate forming after lithiation reaction. r/OrganicChemistry. [Link]

  • Douglas, C. J.; et al. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.Org. Lett.2014 , 16(24), 6342–6345. [Link]

  • ResearchGate. Amination of 2-halopyridines.[Link]

  • Google Patents.
  • Hevia, E.; et al. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping.Angew. Chem. Int. Ed.2018 , 57(8), 2101-2105. [Link]

  • Organic Chemistry Portal. Pyridine synthesis.[Link]

  • Smith, K. A.; et al. Optimization of Organolithium Reactions.Org. Process Res. Dev.2009 , 13(2), 144-151. [Link]

  • Wikipedia. Pyrazine.[Link]

  • Wuest, W. M.; et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.J. Org. Chem.2022 , 87(3), 1493-1513. [Link]

  • ResearchGate. The reaction of pyrazines with alkyllithium reagents.[Link]

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Technical Support Center: Optimization of Suzuki Coupling Reactions with Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazine substrates. Pyrazines are a critical scaffold in medicinal chemistry and materials science, but their electron-deficient nature and the presence of coordinating nitrogen atoms present unique challenges for this otherwise robust C-C bond-forming reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered questions.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: Why is the yield of my pyrazine Suzuki coupling reaction extremely low or non-existent?

This is the most common issue, often stemming from a combination of factors related to the unique electronics of the pyrazine ring.

Possible Causes & Solutions:

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle or lead to the formation of inactive catalyst species.[1][2]

    • Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos). The steric bulk of these ligands helps prevent the pyrazine from coordinating to the palladium center, thereby protecting the catalyst's activity.[3] Modern palladium pre-catalysts, which are often more stable and efficient at generating the active Pd(0) species, are highly recommended.[4][5][6][7][8][9]

  • Poor Halide Reactivity (Especially Chlorides): The reactivity of halopyrazines in the rate-determining oxidative addition step follows the order: I > Br > Cl.[10][11] The C-Cl bond is significantly stronger and less reactive, often leading to reaction failure with standard catalysts.[12]

    • Solution: For challenging chloropyrazines, more active and specialized catalyst systems are required. Novel palladium(II) ONO pincer complexes have demonstrated superior activity for coupling 2-chloropyrazine, even at very low catalyst loadings (0.01 mol%).[10][13] Additionally, third-generation Buchwald-Hartwig catalysts are designed to facilitate the coupling of less reactive aryl chlorides.[10] Increasing the reaction temperature can also promote oxidative addition, but must be balanced against potential side reactions.

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which is necessary for the transmetalation step.[3][14] A base that is too weak may not facilitate transmetalation efficiently, while a base that is too strong can promote side reactions.

    • Solution: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and are a good starting point for optimization.[4][10] Stronger bases like NaOH may be required in some cases but can increase the risk of side reactions.[15][16] The choice of base is highly substrate-dependent and should be screened.[17]

  • Protodeboronation Side Reaction: The C-B bond of the boronic acid can be cleaved, replacing it with a hydrogen atom. This is a common side reaction, especially with electron-rich or unstable heteroaryl boronic acids at higher temperatures and in the presence of aqueous bases.[1][4][18][19]

    • Solution: To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][10] Running the reaction under anhydrous conditions or minimizing the amount of water can also help. If the side reaction persists, a slow addition of the boronic acid over the course of the reaction may be beneficial.

Question 2: My reaction is messy, with multiple side products. How can I improve selectivity?

Besides the desired product, several other species can form, complicating purification and reducing yield.

Possible Causes & Solutions:

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or high temperatures.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon). Lowering the reaction temperature, if possible, can also reduce the rate of homocoupling.

  • Dehalogenation of the Pyrazine: The starting halopyrazine can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This side reaction can be influenced by the choice of solvent and base. Screening different conditions is the best approach. Ensure your reagents, particularly the base, are free from impurities that could act as reducing agents.

  • Catalyst Decomposition (Palladium Black): The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[10] This inactive form of palladium has no catalytic activity and is a common cause of sluggish or incomplete reactions.

    • Solution: Catalyst decomposition can be caused by impurities, high temperatures, or an inappropriate ligand. Using stable palladium pre-catalysts with robust ligands can significantly improve catalyst lifetime.[9] Ensure solvents are properly degassed, as oxygen can accelerate decomposition.

Question 3: My reagents are not dissolving properly. What is the best solvent system?

Poor solubility can lead to slow reaction rates and inconsistent results.

Possible Causes & Solutions:

  • Suboptimal Solvent Choice: A single solvent may not be sufficient to dissolve both the organic substrates and the inorganic base.

    • Solution: Biphasic solvent systems are often ideal for Suzuki couplings.[20] Mixtures like 1,4-dioxane/water, toluene/water, or THF/water are excellent starting points.[12][15][21] The aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the pyrazine and boronic acid, allowing the reaction to proceed efficiently at the interface. The choice of solvent can significantly impact the reaction, and screening is recommended.[15][20]

Frequently Asked Questions (FAQs)

Q1: Which pyrazine halide is the most reactive in cross-coupling reactions? A1: The reactivity of pyrazine halides generally follows the order: Iodide > Bromide > Chloride.[10] This trend is governed by the carbon-halogen bond dissociation energy; the C-I bond is the weakest and therefore undergoes oxidative addition most readily.[11]

Q2: Can I perform a Suzuki coupling on a pyrazine that also has a primary amine (-NH₂) group without protection? A2: It is highly substrate-dependent. While compounds with labile protons are often considered unsuitable for Suzuki reactions, there are successful examples of coupling 2-amino-5-bromopyrazine in moderate yields.[10] However, the acidic proton can interfere with the base or the catalyst. In many cases, protection of the amine group (e.g., as a Boc carbamate) will be necessary to achieve a clean and high-yielding reaction.

Q3: Is it always necessary to run the reaction under an inert atmosphere? A3: For most Suzuki reactions, a rigorously inert atmosphere (Argon or Nitrogen) is critical to prevent oxidative degradation of the Pd(0) catalyst and homocoupling of the boronic acid. However, some modern, highly robust catalyst systems, such as certain palladium(II) ONO pincer complexes, have shown excellent activity even under open-flask conditions.[10][13] Unless you are using a catalyst specifically designed for air stability, an inert atmosphere is strongly recommended.

Data Summary: Condition Optimization

Optimizing a Suzuki coupling reaction involves screening multiple parameters.[22][23] The tables below summarize typical starting points and the effects of key variables.

Table 1: Comparison of Catalyst Systems for a Model Reaction (2-Chloropyrazine + Phenylboronic Acid)
Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100< 5[18]
Pd(dppf)Cl₂Cs₂CO₃Dioxane10085-100 (for bromopyrazines)[18]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100Good to Excellent[4][8]
Pd(II) ONO Pincer ComplexK₂CO₃Toluene/H₂O100> 95[10][13]

Yields are illustrative and highly dependent on the specific substrates and reaction time.

Table 2: Effect of Different Bases on Reaction Outcome
BaseStrengthCommon Use CasePotential Issues
K₃PO₄ Moderate-StrongGeneral purpose, good for many heteroaromatics.[4]Can be hygroscopic.
Cs₂CO₃ StrongOften effective for difficult couplings.[10]More expensive.
K₂CO₃ ModerateWidely used, cost-effective.[10][17]May not be strong enough for challenging substrates.
NaOH / KOH Very StrongCan be effective but increases risk of side reactions.[15]Can cause hydrolysis of ester groups or other base-sensitive functionalities.
KF WeakUsed for base-sensitive substrates.[14][24]May lead to slower reaction rates.

Experimental Protocols & Visual Workflows

General Protocol for Suzuki Coupling of 2-Bromopyrazine with an Arylboronic Acid

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • 2-Bromopyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas line (Argon or Nitrogen)

Methodology:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyrazine, arylboronic acid, palladium pre-catalyst, and K₃PO₄.

  • Solvent Addition: Add the 1,4-dioxane and water. The solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrazine.

Diagrams for Experimental Workflow & Catalytic Cycle

Troubleshooting_Workflow start Low or No Yield cat_check 1. Check Catalyst System - Using bulky ligand? - Pre-catalyst active? start->cat_check base_check 2. Evaluate Base - Is it strong enough? - Causing side reactions? cat_check->base_check If catalyst is appropriate halide_check 3. Consider Halide - Reactivity: I > Br > Cl - Using Cl? Need more active catalyst. base_check->halide_check If base is optimal boron_check 4. Check Boronic Acid Stability - Protodeboronation? - Homocoupling? halide_check->boron_check If halide is considered conditions_check 5. Review Conditions - Inert atmosphere? - Correct temperature? - Adequate stirring? boron_check->conditions_check If boron species is stable success High Yield Achieved conditions_check->success If conditions are correct

Caption: A logical workflow for troubleshooting a failed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Pyrazine-Ar (R¹-R²) RedElim->Product ArX Pyrazine-X (R¹-X) Boronic Ar-B(OH)₂ (R²-B(OH)₂) Base Base

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Retrieved from [Link]

  • Request PDF. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Retrieved from [Link]

  • Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3789-3813. Retrieved from [Link]

  • Request PDF. (n.d.). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. ResearchGate. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 110(2), 1082-1146. Retrieved from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Aronica, L. A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035. Retrieved from [Link]

  • Achelle, S., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(12), 2289. Retrieved from [Link]

  • MDPI. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Request PDF. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. Retrieved from [Link]

  • Xia, H., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(1), 183-191. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Analysis of Pyrazines by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazines. As nitrogen-containing heterocyclic compounds, pyrazines are fundamental to the flavor and aroma profiles of many foods and are key structural motifs in pharmaceuticals. However, their basicity, volatility, and potential for interaction with active sites in a GC system present unique analytical challenges.[1]

This guide is structured to provide direct, actionable solutions to common problems encountered during pyrazine analysis. It moves beyond a simple checklist to explain the underlying causes of these issues, empowering you to develop robust and reliable methods.

Section 1: Troubleshooting Chromatographic & Sensitivity Issues

This section addresses the most frequent challenges related to peak shape, retention time, and signal intensity. A systematic approach is often the most effective way to diagnose and resolve these problems.[2]

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazine peaks tailing? This is compromising my integration and accuracy.

A1: Peak tailing is a common issue when analyzing basic compounds like pyrazines and is almost always caused by unwanted secondary interactions with active sites within the GC system.[3] These active sites are typically acidic silanol (Si-OH) groups present on glass surfaces or metallic impurities.[4]

  • Causality & Solution:

    • Active Inlet Liner: The liner is the first point of contact for your sample in the hot inlet and a primary source of activity.[4] Silanol groups on undeactivated or poorly deactivated glass liners will strongly adsorb pyrazines, causing delayed elution and tailing peaks.[5]

      • Action: Use a liner specifically designed for active compounds, often featuring a base-deactivation treatment.[6] This chemical treatment masks the silanol groups, creating a more inert surface.[5] If performance degrades, replace the liner immediately; do not attempt to clean and reuse liners for trace analysis.[7]

    • Column Activity: The fused silica column itself can have active sites. This can be inherent to the column or develop over time as the stationary phase is stripped or contaminated at the inlet end.

      • Action: First, try trimming the column. Removing the first 15-20 cm can eliminate the most contaminated section.[8] If tailing persists, you may need a column specifically designed for volatile amines or basic compounds. These columns have stationary phases and deactivation technologies that provide sharp, symmetrical peaks for compounds like pyrazines.[9][10]

    • Contamination: Non-volatile matrix components accumulating in the liner or at the head of the column can create new active sites.[11]

      • Action: Implement a sample cleanup procedure if your matrix is complex ("dirty"). For volatile pyrazines, Headspace (HS) or Solid-Phase Microextraction (SPME) are excellent techniques to isolate analytes from the non-volatile matrix.[12] Additionally, ensure regular inlet maintenance, including replacing the septum and liner.[8]

Q2: I have poor sensitivity and cannot detect my low-level pyrazine targets. How can I improve the signal?

A2: Poor sensitivity can stem from analyte loss due to the activity issues described in Q1, inefficient sample introduction, or suboptimal MS parameters.

  • Causality & Solution:

    • Adsorption in the Flow Path: If your pyrazines are adsorbing to active sites, they are not reaching the detector, leading to a loss of signal.[11]

      • Action: Address all the points in A1 regarding system inertness (base-deactivated liner, appropriate column). An inert flow path is critical for trace-level analysis.[13]

    • Inefficient Extraction/Enrichment: Pyrazines are often present at very low concentrations. Direct injection of a liquid sample may not provide the necessary concentration for detection.

      • Action: Employ an enrichment technique. Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free method for extracting and concentrating volatile compounds like pyrazines from a sample matrix.[12][14] Optimizing SPME parameters such as fiber type, extraction time, and temperature is crucial for maximizing sensitivity.[15][16]

    • Suboptimal MS Parameters: The mass spectrometer settings directly impact signal intensity.

      • Action: Operate the MS in Selected Ion Monitoring (SIM) mode instead of full scan mode. SIM mode significantly increases sensitivity by monitoring only a few specific mass-to-charge (m/z) ions characteristic of your target pyrazines, increasing the dwell time on each ion of interest.[13][17] For example, for 2,6-dimethylpyrazine, you would monitor the molecular ion at m/z 108.[18]

Q3: My pyrazine isomers are co-eluting. How can I separate them?

A3: Co-elution of pyrazine isomers is a frequent challenge because their similar chemical structures lead to very similar retention times on many standard GC columns.[19] Their mass spectra are often nearly identical, making chromatographic separation essential for accurate identification and quantification.[20][21]

  • Causality & Solution:

    • Insufficient Column Selectivity: The stationary phase of your GC column is not providing enough differential interaction with the isomers to resolve them.

      • Action: The most effective solution is to change the column's stationary phase. A column with a different polarity will alter the elution order and improve separation. For pyrazines, a wax-type column (polyethylene glycol phase) or a mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) can offer different selectivity compared to a standard non-polar (5% phenyl-methylpolysiloxane) column.[22][23]

    • Inefficient Chromatography: Even with the right column, separation can be poor if the chromatographic conditions are not optimized.

      • Action: Optimize the oven temperature program. A slower temperature ramp rate (e.g., 2-5 °C/min) during the elution window of the pyrazines will increase the time they spend interacting with the stationary phase, which can significantly improve resolution.[14]

Section 2: Contamination, Carryover, and Mass Spectra Issues

This section focuses on problems related to extraneous peaks, sample-to-sample memory effects, and incorrect mass spectral data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing ghost peaks and high background noise in my chromatograms. What is the source?

A1: Ghost peaks and high background can originate from several sources, including the syringe, carrier gas, or the GC system itself.[24]

  • Causality & Solution:

    • Septum Bleed: Particles from the inlet septum can break off and fall into the hot liner, where they degrade and create broad, rolling peaks, often composed of siloxanes.[25]

      • Action: Use high-quality, low-bleed septa and replace them regularly as part of routine maintenance. Avoid overtightening the septum nut, which can accelerate degradation.

    • Contaminated Carrier Gas: Impurities like moisture and oxygen in the carrier gas can not only create background noise but also damage the column's stationary phase, leading to increased column bleed.[2]

      • Action: Always use high-purity carrier gas (99.999% or higher) and install purifying traps for moisture, oxygen, and hydrocarbons between the gas cylinder and the instrument.

    • Sample Carryover: Remnants from a previous, more concentrated sample can appear in subsequent blank or sample injections.[26]

      • Action: Implement a robust syringe cleaning protocol, using multiple solvent rinses after each injection.[25] If carryover persists, it may be occurring in the inlet. Develop a "bake-out" method with a high split flow and high temperature to run between samples to clean the inlet.[27]

Q2: My mass spectra for known pyrazine standards have poor library matches. Why?

A2: Incorrect mass spectra can be due to co-elution, ion source issues, or inappropriate spectral acquisition parameters.

  • Causality & Solution:

    • Co-elution: If another compound is co-eluting with your pyrazine, the resulting mass spectrum will be a composite of both molecules, leading to a poor library match.[19]

      • Action: Address this as a chromatographic issue first (see Section 1, Q3). Examine the mass spectra across the peak; a changing spectrum from the leading edge to the tailing edge is a clear sign of co-elution.[19]

    • Ion Source Contamination: A dirty ion source can lead to peak tailing in the mass spectrometer and altered fragmentation patterns due to unwanted surface interactions.[7]

      • Action: The ion source requires periodic cleaning. Follow the manufacturer's instructions for disassembly, cleaning (typically with abrasive polishing followed by sonication in solvents), and reassembly.

    • Incorrect Fragmentation: The energy used for electron ionization (EI) is typically standardized at 70 eV to ensure that fragmentation patterns are consistent and comparable to library spectra.[28]

      • Action: Verify that the ionization energy in your MS method is set to 70 eV. Deviations from this standard will significantly alter the fragmentation pattern.[29]

Section 3: Protocols & Visualizations

To provide a practical framework, this section includes recommended starting parameters, key experimental protocols, and visual troubleshooting guides.

Experimental Protocols

Protocol 1: Recommended GC-MS Starting Parameters for Pyrazine Analysis

This table provides a robust starting point for method development. Optimization will be required based on specific pyrazines and the sample matrix.

ParameterSettingRationale
Inlet Splitless Mode, 230-250 °CEnsures efficient transfer of analytes to the column while minimizing thermal degradation.[14]
Liner Ultra Inert, Base-Deactivated, Single Taper w/ WoolMinimizes analyte adsorption and aids in sample volatilization.[11][30]
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minProvides good efficiency and is inert. Constant flow ensures stable retention times with temperature programming.[14]
GC Column Mid-polarity (e.g., DB-624, Rtx-Volatile Amine) or WaxProvides selectivity for separating structurally similar pyrazine isomers.[1][22]
Oven Program 40 °C (2 min), ramp 5 °C/min to 180 °C, ramp 20 °C/min to 240 °C (5 min)The initial hold focuses analytes at the column head. The slow ramp separates volatile isomers, and the fast ramp elutes heavier compounds quickly.[14]
MS Transfer Line 250 °CPrevents condensation of analytes before they enter the ion source.
Ion Source Temp 230 °CA standard temperature that balances ionization efficiency with minimizing source contamination.
Acquisition Mode SIM (Selected Ion Monitoring)For target analysis, this mode provides the highest sensitivity by focusing on characteristic ions.[17]

Protocol 2: Solid-Phase Microextraction (SPME) for Pyrazine Enrichment

This protocol outlines a general procedure for extracting pyrazines from a liquid matrix (e.g., food or beverage sample).

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. If the sample is solid, a representative weight should be used and potentially mixed with a small amount of water. Add a salt (e.g., NaCl) to saturation to increase the partitioning of volatile pyrazines into the headspace.

  • Fiber Selection: Choose a fiber with appropriate polarity. A Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile and semi-volatile compounds, including pyrazines.[12][15]

  • Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to 60-70 °C. Allow the sample to equilibrate for 10-15 minutes to allow pyrazines to move into the headspace.[12]

  • Extraction: Expose the SPME fiber to the sample headspace for a defined period (e.g., 20-30 minutes) while maintaining the temperature and agitation.[12] This time should be optimized to ensure sufficient adsorption without necessarily reaching full equilibrium.

  • Desorption: Immediately transfer the fiber to the GC inlet, which has been pre-heated to 250 °C. Desorb for 3-5 minutes to ensure complete transfer of the pyrazines from the fiber to the GC column. Start the GC run at the beginning of the desorption period.

Visualizations & Diagrams

G

G

References

  • Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
  • Agilent Technologies. Ultra Inert Liners for GC.
  • Lee, J., et al. (n.d.). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. ACS Publications.
  • Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry.
  • Axial Scientific. GC Liners.
  • MDPI. (2021, April 26). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils.
  • ResearchGate. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS).
  • PubMed. (2019, July 5). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS).
  • Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness.
  • ResearchGate. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
  • Restek. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
  • TROUBLESHOOTING GUIDE.
  • Benchchem. Technical Support Center: Optimizing GC-MS Parameters for 2,6-Dimethylpyrazine-d6 Analysis.
  • Benchchem. Resolving Chromatographic Co-elution of Pyrazine Isomers: A Technical Support Guide.
  • Agilent. CP-Volamine | GC Columns.
  • Agilent Technologies. (2010, October 8). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Journal of Chromatography A. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations.
  • Phenomenex. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide.
  • Separation Science. Get your GC-MS troubleshooting guide now!.
  • Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
  • Chemistry For Everyone. (2025, February 1). What Can Be Used To Reduce Tailing In Gas Chromatography?.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Chromatography Forum. (2011, April 12). Troubleshooting tips to prevent carry over contaminants.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Thermo Fisher Scientific. Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.

Sources

Enhancing the stability of 2-Iodo-3-methoxypyrazine for storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to its chemical structure—an electron-rich pyrazine ring substituted with a methoxy group and a labile iodine atom—this compound requires specific storage and handling procedures to prevent degradation. This document provides in-depth troubleshooting advice and validated protocols to maximize its shelf-life and ensure experimental reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common user inquiries regarding the stability of this compound.

Q1: My vial of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

A: The development of a yellow or brown color is a primary indicator of decomposition. This is most commonly caused by two factors: photo-decomposition and oxidation. The carbon-iodine bond is susceptible to cleavage upon exposure to light (specifically UV radiation), which can generate radical species and colored byproducts.[1] Additionally, like many electron-rich aromatic compounds, this compound can be sensitive to atmospheric oxygen, leading to oxidative degradation pathways.[2]

Q2: What are the likely degradation products, and how do they affect my experiments?

A: Based on the chemistry of iodoaromatics and methoxypyrazines, two main degradation pathways are probable:

  • De-iodination: The cleavage of the C-I bond can lead to the formation of 2-methoxypyrazine. This is often mediated by light or trace acid/base catalysts.

  • Demethylation: The methoxy group can be cleaved to form 2-iodo-3-hydroxypyrazine, a reaction that can be accelerated by moisture and acidic impurities. A similar demethylation pathway has been hypothesized for other methoxypyrazines in different contexts.[3]

The presence of these impurities can lead to significantly lower yields, unexpected side products, and difficulty in purification. The non-iodinated impurity will be unreactive in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the hydroxyl-containing impurity will have vastly different reactivity and solubility.

Q3: My compound is stored in the freezer, but I still see signs of degradation. Why?

A: While low temperature storage is crucial for slowing degradation kinetics, it does not prevent it entirely, especially if other factors are not controlled. Frequent temperature cycling from opening and closing the freezer can introduce atmospheric moisture, which condenses inside the cold vial and can accelerate hydrolysis or other reactions.[4] Furthermore, if the compound was not properly aliquoted and sealed under an inert atmosphere, the oxygen and moisture trapped in the vial will continue to react, albeit at a slower rate.

Q4: Can I use a partially degraded sample of this compound?

A: We strongly advise against it. Using a degraded sample introduces impurities that can interfere with your reaction, leading to reduced yields and complex purification challenges. More critically, it compromises stoichiometric calculations, making your results unreliable and difficult to reproduce. It is always best practice to verify the purity of the material before use if degradation is suspected.

Q5: What is the purpose of adding a copper chip or powder for storing iodoaromatic compounds?

A: The addition of a stabilizer, such as a copper chip, is a common practice for storing reactive iodoaromatic compounds.[5] Copper acts as a radical scavenger, quenching radical species that may be formed during photo-decomposition or autoxidation. This prevents the initiation and propagation of radical chain reactions that lead to bulk sample degradation.

Section 2: Visualizing Degradation & Troubleshooting

Understanding the potential chemical changes and having a clear workflow to diagnose problems are critical for effective troubleshooting.

Potential Degradation Pathways

The diagram below illustrates the primary hypothesized degradation routes for this compound. The formation of these products reduces the purity and compromises the integrity of the starting material.

G cluster_main This compound (Parent Compound) cluster_products Potential Degradation Products A This compound B 2-Methoxypyrazine A->B De-iodination (Light, Heat, Trace Acid/Base) C 2-Iodo-3-hydroxypyrazine A->C Demethylation (Moisture, Acid)

Caption: Primary degradation pathways of this compound.

Troubleshooting Workflow

If you suspect compound degradation, follow this logical workflow to identify the cause and determine the appropriate corrective actions.

G cluster_impure Troubleshooting Impure Sample cluster_pure Troubleshooting Pure Sample start Problem Observed (e.g., Color Change, Low Yield) check_purity Step 1: Verify Purity (TLC, GC/HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Step 2: Repurify Material (Recrystallization, Chromatography) is_pure->purify No review_reaction Review Reaction Conditions (Solvent, Reagents, Atmosphere) is_pure->review_reaction Yes recheck_purity Step 3: Re-verify Purity purify->recheck_purity implement_storage Step 4: Implement Best Storage Protocol recheck_purity->implement_storage proceed Proceed with Experiment review_reaction->proceed

Caption: A logical workflow for troubleshooting stability issues.

Section 3: Recommended Storage & Handling Protocols

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound.

Table 1: Comparison of Storage Conditions
ParameterPoor Practice (High Risk) Better Practice (Moderate Risk) Best Practice (Low Risk)
Container Clear glass vial, large headspaceAmber glass vialAmber glass vial, correctly sized to minimize headspace[2]
Atmosphere AirAir, container sealed with parafilmInert gas (Argon or Nitrogen) backfill[4]
Temperature Room Temperature (20-25°C)Refrigerated (2-8°C)Frozen (≤ -20°C)[4]
Light Exposure Ambient lab lightStored in a closed cabinetStored in a light-proof secondary container inside a freezer
Stabilizer NoneNot typically usedSmall copper chip or powder added to the vial[5]
Dispensing Opening vial on the open benchQuick opening and closing in a fume hoodDispensing inside an inert atmosphere glove box or using Schlenk techniques[6][7]
Protocol 3.1: Long-Term Storage (Best Practice)

This protocol is essential for preserving the integrity of the compound for periods longer than one month.

Objective: To prepare aliquots of this compound for long-term storage under optimal conditions.

Materials:

  • Stock vial of this compound

  • Small amber glass vials with PTFE-lined caps

  • Inert atmosphere glove box or Schlenk line

  • Spatula

  • Analytical balance

  • Copper chip or powder (optional, but recommended)

  • Parafilm or vial cap sealant

Procedure:

  • Prepare the Environment: Perform all manipulations within an inert atmosphere glove box with low oxygen and moisture levels (<1 ppm is ideal).[2] If using a Schlenk line, ensure all glassware is properly dried by heating under vacuum.[8]

  • Aliquot the Compound: Weigh the desired amount of this compound into pre-labeled amber glass vials. It is crucial to create multiple smaller aliquots rather than storing the entire stock in one large vial. This minimizes the exposure of the bulk material during each use.

  • Add Stabilizer (Optional): Add a small, clean copper chip or a minimal amount of copper powder to each vial.

  • Inert Gas Seal: Securely cap each vial inside the glove box to trap the inert atmosphere. If using a Schlenk line, backfill the vial with argon or nitrogen before capping.

  • Seal and Store: For extra protection, wrap the cap-vial interface with parafilm. Place the sealed vials into a labeled, light-proof secondary container (e.g., a small box).

  • Freeze: Store the secondary container in a freezer at ≤ -20°C.

Section 4: Purity & Stability Verification Protocols

Regularly verifying the purity of your stored compound is a cornerstone of producing reliable experimental data. A combination of chromatographic and thermal analysis provides a comprehensive assessment.[9]

Protocol 4.1: Purity Assessment by Gas Chromatography (GC)

GC is an excellent method for detecting volatile impurities and degradation products like 2-methoxypyrazine.[9]

Objective: To develop a baseline chromatogram for a pure sample and use it to monitor the stability of stored samples over time.

Method Parameters (Starting Point):

ParameterSuggested SettingRationale
Column DB-5 or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm)Good general-purpose column for separating aromatic compounds based on boiling point. Similar columns are effective for related compounds.[9]
Injector Temp. 250°CEnsures complete volatilization without thermal degradation.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust quantification. MS provides structural identification of impurities.[10]
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1 mL/min)Standard carrier gases for GC analysis.
Oven Program Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minAn initial hold separates volatile impurities, while the ramp elutes the main compound and any higher-boiling impurities.
Sample Prep Dissolve ~1 mg of compound in 1 mL of high-purity solvent (e.g., Dichloromethane, Ethyl Acetate).Choose a solvent that fully dissolves the compound and is compatible with the GC system.

Interpretation:

  • A pure sample should show a single major peak.

  • Degradation is indicated by a decrease in the area % of the main peak and the appearance of new peaks. The de-iodinated product (2-methoxypyrazine) would likely have a shorter retention time.

Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broad range of impurities, including less volatile ones like 2-iodo-3-hydroxypyrazine.[10]

Objective: To monitor the purity of this compound and detect non-volatile degradation products.

Method Parameters (Starting Point):

ParameterSuggested SettingRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately polar to non-polar organic molecules.
Mobile Phase Isocratic or gradient elution with Acetonitrile and WaterA typical starting point would be 60:40 Acetonitrile:Water. A gradient can improve separation of multiple impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV-Vis Diode Array Detector (DAD) at ~270-310 nmThe pyrazine ring system should have a strong UV absorbance in this range. A DAD allows for peak purity analysis.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Sample Prep Dissolve ~1 mg of compound in 10 mL of mobile phase. Filter through a 0.45 µm syringe filter.Ensures sample is free of particulates and is soluble in the mobile phase to prevent precipitation on the column.

Interpretation:

  • Compare the chromatogram of the stored sample to a reference standard or a freshly purified sample.

  • The demethylated product (2-iodo-3-hydroxypyrazine) would likely be more polar and have a shorter retention time on a reverse-phase column.

By implementing these robust storage, handling, and verification protocols, researchers can ensure the stability of their this compound, leading to more reliable and reproducible scientific outcomes.

References
  • RSC Publishing. (n.d.). The Manipulation of Air-Sensitive Compounds. In Laboratory Techniques of Organometallic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • ResearchGate. (2002). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. Retrieved from [Link]

  • Guillaumie, S., et al. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. PubMed. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Wikipedia. Retrieved from [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of iodoaromatic compounds. Google Patents.
  • Zhu, J., et al. (2022). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Cailly, T., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Cormica. Retrieved from [Link]

  • Antonopoulou, M., et al. (2015). TiO2 photocatalysis of 2-isopropyl-3-methoxy pyrazine taste and odor compound in aqueous phase: Kinetics, degradation pathways and toxicity evaluation. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). 2-Methoxy-3-isobutylpyrazine in grape berries and its dependence on genotype. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Storage of Halogen. Chemistry Stack Exchange. Retrieved from [Link]

  • MDPI. (2022). Mechanism and Pathway of Atrazine Degradation by Peroxymonosulfate Activated by CoNiFe-Layered Double Hydroxide. MDPI. Retrieved from [Link]

  • ResearchGate. (1983). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine. The Good Scents Company. Retrieved from [Link]

  • Kodavanti, P. R. S. (2023). Perspective on halogenated organic compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • FuseSchool - Global Education. (2015). Halogenation | Organic Chemistry | Chemistry | FuseSchool. YouTube. Retrieved from [Link]

Sources

Method development for the chiral separation of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method development and troubleshooting of chiral separations for pyrazine derivatives. Pyrazine and its analogs are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Their stereoisomeric composition is a critical quality attribute that can significantly impact pharmacological activity and patient safety, making robust enantioselective analysis essential.[2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into developing and troubleshooting chiral separation methods for these nitrogen-containing heterocycles, moving beyond simple procedural lists to explain the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs) - Method Development Strategy

This section addresses high-level strategic questions to consider before initiating method development.

Q1: Where should I start when developing a chiral separation method for a new pyrazine derivative?

A: The most effective starting point is a systematic screening process. Given the unpredictable nature of chiral recognition, a trial-and-error approach remains common.[3] An efficient strategy involves screening a diverse set of chiral stationary phases (CSPs) with a few standard mobile phases. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most successful and widely applied for chiral separations and are a logical first choice.[4][5] Combining High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) in an automated screening platform can rapidly identify promising starting conditions.[6][7]

Q2: What are the primary chromatographic modes for separating pyrazine derivatives?

A: The main techniques are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • HPLC (Normal-Phase): Often provides excellent selectivity using non-polar mobile phases like hexane/alkanol mixtures.

  • HPLC (Reversed-Phase): Uses aqueous-organic mobile phases. This mode is particularly advantageous for methods requiring LC-MS compatibility, as the solvents and buffers are more amenable to mass spectrometry sources.[8]

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase, often with a polar co-solvent (modifier). SFC is known for being faster, more efficient, and "greener" due to reduced organic solvent consumption.[3][9] It is often complementary to HPLC, sometimes providing better or different selectivity.[9]

Q3: How do the basic nitrogen atoms in the pyrazine ring affect method development?

A: The basic nitrogens are a critical consideration. These sites can engage in strong, undesirable interactions with acidic silanol groups present on the surface of silica-based CSPs.[4] This secondary interaction is a primary cause of severe peak tailing, which compromises resolution and quantification.[4][10] To counteract this, it is standard practice to add a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1% v/v).[11][12] The additive acts as a competing base, masking the active silanol sites and leading to improved peak symmetry.[4][13]

Q4: Should I choose a coated or immobilized polysaccharide CSP?

A: This choice depends on your mobile phase requirements.

  • Coated CSPs: The chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is physically adsorbed onto the silica support. These columns offer excellent chiral recognition but have restricted solvent compatibility. "Non-standard" solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) can strip the coating and irreversibly damage the column.[5][14]

  • Immobilized CSPs: The chiral selector is covalently bonded to the silica support. This provides superior robustness and allows for the use of a much wider range of organic solvents.[15] This expanded solvent compatibility can be crucial for optimizing selectivity or improving analyte solubility. If you anticipate needing aggressive column washing procedures or exploring a broad solvent space for optimization, an immobilized CSP is the safer and more versatile choice.[14]

Section 2: Core Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases

This protocol outlines a workflow for efficiently screening CSPs to find a suitable starting point for method development.

Objective: To identify the most promising combination of chiral stationary phase and mobile phase for the enantioseparation of a target pyrazine derivative.

Methodology:

  • Sample Preparation:

    • Dissolve the racemic pyrazine derivative in the initial mobile phase or a compatible solvent to a concentration of approximately 0.5 - 1.0 mg/mL.

    • Ensure the sample is fully dissolved to avoid peak fronting or splitting.[16] If solubility is an issue, especially for salts of basic compounds, adding a small amount (0.1%) of a basic additive like DEA to the sample solvent can improve solubility.[12]

  • Chromatographic System Setup:

    • Utilize an HPLC or SFC system equipped with a column switcher to automate the screening process.[6]

    • Detector: UV/Vis (PDA detector is preferred to monitor for peak purity).

  • Screening Conditions:

    • Columns: Select a set of 4-6 diverse polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF) covering both amylose and cellulose derivatives.

    • Mobile Phases (HPLC Normal Phase):

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% DEA

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) (85:15, v/v) + 0.1% DEA

    • Mobile Phases (SFC):

      • Mobile Phase A: CO2 / Methanol (MeOH) (80:20, v/v) + 0.1% DEA

      • Mobile Phase B: CO2 / Ethanol (EtOH) (75:25, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min for HPLC; 3.0 mL/min for SFC.

    • Temperature: 25 °C.

    • Back Pressure (SFC): 150 bar.

  • Execution and Evaluation:

    • Inject the sample onto each column with each mobile phase combination.

    • Evaluate the resulting chromatograms for any sign of separation (e.g., peak broadening, shoulder, or partial separation).

    • Calculate the resolution (Rs) for any separated peaks. A successful "hit" is generally considered any condition that provides Rs > 1.0.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during method development in a Q&A format.

Q: Why is my resolution poor or non-existent? (Rs < 1.5)

A: Poor resolution is the most common challenge and can stem from several factors.

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Explanation: The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. If the CSP's structure does not offer sufficient stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) for your specific pyrazine derivative, no separation will occur.[17]

    • Solution: The primary solution is to screen different CSPs. Polysaccharide-based columns are a strong starting point, but if they fail, consider other types like Pirkle-type, macrocyclic antibiotic, or cyclodextrin-based CSPs.[4][15][17]

  • Cause 2: Suboptimal Mobile Phase Composition.

    • Explanation: The mobile phase composition directly influences the interactions between the analyte and the CSP. The type and concentration of the organic modifier (alkanol) control retention time and can significantly impact selectivity.

    • Solution:

      • Change the Alkanol: Switch between methanol, ethanol, and isopropanol. These solvents have different hydrogen bonding capabilities and can alter the chiral recognition mechanism.

      • Adjust Modifier Percentage: Systematically vary the percentage of the organic modifier. Lowering the modifier concentration generally increases retention, providing more time for interaction with the CSP, which can improve resolution.[4]

      • Explore Additives: For basic pyrazines, a basic additive (like DEA) is crucial.[11] For acidic pyrazines, an acidic additive (like trifluoroacetic acid, TFA) may be required.[11][12]

  • Cause 3: Temperature Effects.

    • Explanation: Temperature affects the thermodynamics of chiral recognition.[4] The effect can be unpredictable; sometimes lower temperatures increase resolution by enhancing the stability of the diastereomeric complex, while other times higher temperatures may be beneficial.

    • Solution: Screen a range of temperatures (e.g., 15 °C, 25 °C, 40 °C). Note that lower temperatures often lead to higher viscosity and increased backpressure.

Q: What is causing my peaks to tail excessively? (Tailing Factor > 1.5)

A: Peak tailing is a frequent issue with basic compounds like pyrazines and severely impacts quantification and resolution.

  • Cause 1: Secondary Interactions with Silanols.

    • Explanation: This is the most common cause. The basic nitrogen atoms of the pyrazine ring interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to a secondary, non-ideal retention mechanism that causes tailing.[4][18]

    • Solution: Add a basic modifier to the mobile phase. Diethylamine (DEA) is highly effective at a concentration of 0.1-0.2%.[4][19] The DEA competes with the analyte for these active sites, effectively masking them and resulting in more symmetrical peaks.[13]

  • Cause 2: Column Overload.

    • Explanation: Injecting too much mass onto the column can saturate the stationary phase, leading to peak distortion. For chiral compounds, overload often manifests as tailing.[10][16]

    • Solution: Reduce the sample concentration or injection volume. Dilute your sample by a factor of 5 or 10 and re-inject to see if the peak shape improves.

  • Cause 3: Column Contamination.

    • Explanation: Strongly adsorbed impurities from previous injections can create active sites at the head of the column, causing tailing.[14][16]

    • Solution: If using an immobilized CSP, flush the column with a strong, compatible solvent like THF or DCM to wash away contaminants.[14] For coated columns, this is not possible; flushing with the strongest allowed solvent (often 2-propanol) is the only option. Using a guard column can help prevent contamination of the analytical column.

Q: My retention times are drifting and not reproducible. What should I do?

A: Drifting retention times point to an unstable chromatographic system.

  • Cause 1: Insufficient Column Equilibration.

    • Explanation: Chiral separations, particularly those using additives, can require extended equilibration times. Additives can adsorb to the stationary phase, and the column needs time to reach a steady state.[14] This is sometimes referred to as a "memory effect."[13]

    • Solution: Equilibrate the column with the mobile phase for a longer period. Flushing with at least 20-30 column volumes is a good starting point. When using a new column that has never been exposed to additives, conditioning it for several hours may be necessary.[14]

  • Cause 2: Mobile Phase Inconsistency.

    • Explanation: The mobile phase composition can change over time due to the evaporation of more volatile components (e.g., hexane).[4]

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure thorough mixing before use.[4] Using an online degasser is also critical to prevent bubble formation.

Section 4: Data & Visualization
Table 1: Chiral Stationary Phase (CSP) Selection Guide for Pyrazine Derivatives
CSP TypeChiral SelectorPrimary InteractionsBest For
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusionBroad applicability, often a good first choice for aromatic heterocycles.
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusionComplementary to cellulose phases; may offer different selectivity.[5]
Pirkle-Type (Brush-Type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipoleAnalytes with π-basic aromatic rings and hydrogen bond donors/acceptors.
Macrocyclic Antibiotic Vancomycin, TeicoplaninIonic interactions, hydrogen bonding, inclusion complexationPrimarily used in reversed-phase mode for polar and ionizable compounds.[17]
Diagrams and Workflows

The following diagrams illustrate the logical flow of method development and troubleshooting.

MethodDevelopmentWorkflow start Start: Define Analyte (Pyrazine Derivative) screen 1. CSP & Mobile Phase Screening (HPLC / SFC) start->screen eval1 Evaluate: Separation? (Rs > 0.5) screen->eval1 no_sep No Separation: Try Different CSP Class (e.g., Pirkle, Macrocyclic) eval1->no_sep No optimize 2. Method Optimization eval1->optimize Yes no_sep->screen opt_mp A. Mobile Phase (Modifier type & %) optimize->opt_mp opt_temp B. Temperature optimize->opt_temp opt_flow C. Flow Rate optimize->opt_flow eval2 Evaluate: Resolution? (Rs > 1.5) optimize->eval2 eval2->optimize No, re-optimize validate 3. Method Validation (ICH Q2(R2) Guidelines) eval2->validate Yes end End: Robust Method validate->end

Caption: A systematic workflow for chiral method development.

TroubleshootingPoorResolution start Problem: Poor Resolution (Rs < 1.5) check_shape Check Peak Shape: Is it Tailing? start->check_shape tailing_yes Yes, Tailing check_shape->tailing_yes Yes tailing_no No, Symmetrical Peaks check_shape->tailing_no No add_additive Action: Add/Increase Basic Additive (e.g., 0.1% DEA) tailing_yes->add_additive check_overload Action: Reduce Sample Concentration add_additive->check_overload change_mp Action: Change Mobile Phase Modifier (EtOH, IPA) tailing_no->change_mp change_temp Action: Optimize Temperature (e.g., 15-40°C) change_mp->change_temp change_csp Last Resort: Change CSP Type change_temp->change_csp

Caption: A decision tree for troubleshooting poor resolution.

Section 5: References
  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Retrieved from

  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Retrieved from

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from

  • Benchchem. (2025). A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. Retrieved from

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • Chromatography Forum. (2017). additives for chiral. Retrieved from

  • Ahuja, S. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from

  • Ye, Y. K., et al. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Retrieved from

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from

  • Benchchem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from

  • Supelco. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Retrieved from

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from

  • LabRulez LCMS. (n.d.). Chiral Separation Using SFC and HPLC. Retrieved from

  • SIELC Technologies. (n.d.). Pyrazine. Retrieved from

  • Sousa, M. E., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC - PubMed Central. Retrieved from

  • Le, T. T. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from

  • Raje, V. V., & Gawad, J. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from

  • Gonçalves, C., et al. (2022). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Retrieved from

  • Mangelings, D., & Vander Heyden, Y. (n.d.). Journal of Chromatography A. AFMPS. Retrieved from

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Technical Support Center: Strategies for the Regioselective Functionalization of the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of pyrazine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying the pyrazine ring. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to empower your experimental success. The pyrazine scaffold is a cornerstone in pharmaceuticals and functional materials, and mastering its regioselective functionalization is key to innovation.[1][2][3]

This resource is structured to anticipate and address the common and not-so-common challenges you may face at the bench. We will explore a range of synthetic strategies, from classical approaches to modern C-H activation techniques, with a focus on troubleshooting and rational design.

Section 1: Understanding Pyrazine Reactivity - The 'Why' Behind the Strategy

The pyrazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms in a 1,4-relationship.[2][3] This inherent electronic nature dictates its reactivity and is the root cause of many synthetic challenges. Unlike electron-rich aromatics, electrophilic aromatic substitution on an unsubstituted pyrazine ring is generally unsuccessful.[4][5] Conversely, the ring is activated towards nucleophilic attack and radical reactions. Understanding this electronic landscape is the first step in selecting an appropriate functionalization strategy.

FAQ 1.1: Why is my electrophilic aromatic substitution (e.g., Friedel-Crafts, nitration) on pyrazine failing?

Answer: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. The lone pairs on the nitrogen atoms also readily coordinate to Lewis acids, further deactivating the ring and potentially leading to complex decomposition. Electrophilic substitution is generally not a viable strategy for functionalizing the pyrazine core unless the ring is heavily substituted with electron-donating groups, which is a rare scenario.

Section 2: Navigating C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical approach to introduce complexity to the pyrazine core. Several methods have been developed, each with its own set of advantages and challenges.

The Minisci Reaction: A Radical Approach to Alkylation and Acylation

The Minisci reaction is a classic and effective method for the direct C-H alkylation and acylation of electron-deficient heterocycles like pyrazine.[6][7] It involves the generation of a nucleophilic radical, which then adds to the protonated, electron-deficient pyrazine ring.

Answer: Regioselectivity in Minisci reactions on pyrazine can be challenging. The selectivity is primarily governed by the stability of the resulting radical adduct intermediate. Here are some factors to consider and troubleshoot:

  • Steric Hindrance: Bulky radicals will preferentially add to the less sterically hindered positions of the pyrazine ring. If your pyrazine is substituted, the position of the existing substituent will play a major role.

  • Electronic Effects: While the reaction is radical in nature, electronic effects of existing substituents can influence the regioselectivity.

  • Reaction Conditions: Fine-tuning the reaction conditions can sometimes improve selectivity. This includes the choice of oxidant, solvent, and temperature. For instance, some protocols have found success using a two-phase system at elevated temperatures for certain radical precursors.[8]

Symptom Possible Cause Suggested Solution
No or low conversionInefficient radical generationEnsure your radical precursor (e.g., carboxylic acid) is appropriate. Check the quality and stoichiometry of your oxidant (e.g., ammonium persulfate) and silver nitrate catalyst.[7]
Pyrazine is not sufficiently protonatedThe reaction requires acidic conditions to activate the pyrazine ring. Ensure you are using a sufficient amount of acid (e.g., sulfuric acid).[7]
Radical instabilityFor longer chain alkyl radicals, instability can be an issue. Optimization of temperature and reaction time is crucial.[8] Some newer "green" Minisci-type reactions have been developed that may offer milder conditions.[9][10]
Product decompositionHarsh reaction conditionsConsider lowering the reaction temperature or using a slower addition of the oxidant.
Directed ortho-Metalation (DoM): A Precision Tool for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyrazines, by using a directing metalation group (DMG).[11][12] The DMG coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho-position.

Answer: The choice of a directing group is critical for successful DoM. For pyrazines, effective DMGs include:

  • Halo groups (Cl, Br, I): Halogens can act as DMGs, although their primary role is often as a handle for subsequent cross-coupling reactions.

  • Amine derivatives: tert-Butoxycarbonyl (Boc)-protected amines have been successfully used as directing groups.[4][5]

  • Carbamates: The aryl O-carbamate group is one of the most powerful DMGs in DoM chemistry.[13]

  • Neopentyl glycol acetals: These have also been shown to be effective directing groups on the pyrazine nucleus.[4][5]

The following workflow illustrates a general procedure for the DoM of a chloropyrazine derivative, a common starting point for further functionalization.

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Chloropyrazine Derivative setup Set up inert atmosphere (N2 or Ar) Dry glassware and solvents start->setup dissolve Dissolve Chloropyrazine in dry THF setup->dissolve cool Cool to low temperature (-78 °C to -40 °C) dissolve->cool add_base Slowly add TMPMgCl·LiCl or other hindered base cool->add_base metalate Stir for 30 min to 2h to allow for metalation add_base->metalate add_electrophile Add electrophile (e.g., I2, aldehyde, etc.) metalate->add_electrophile warm Warm to room temperature add_electrophile->warm quench Quench with saturated NH4Cl solution warm->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Characterize Functionalized Pyrazine purify->end CrossCoupling_Decision start Have Halogenated Pyrazine q1 What type of bond to form? start->q1 c_c C-C Bond q1->c_c C-C c_n C-N Bond q1->c_n C-N c_o C-O Bond q1->c_o C-O c_s C-S Bond q1->c_s C-S suzuki Suzuki-Miyaura (Boronic acid/ester) c_c->suzuki stille Stille (Organostannane) c_c->stille negishi Negishi (Organozinc) c_c->negishi heck Heck (Alkene) c_c->heck sonogashira Sonogashira (Terminal Alkyne) c_c->sonogashira buchwald Buchwald-Hartwig (Amine) c_n->buchwald ullmann_co Ullmann Condensation (Alcohol) c_o->ullmann_co ullmann_cs Ullmann Condensation (Thiol) c_s->ullmann_cs

Caption: Decision flowchart for selecting a cross-coupling reaction.

Symptom Possible Cause Suggested Solution
Low or no product formationCatalyst deactivationEnsure rigorous exclusion of oxygen. Use high-purity, degassed solvents. The choice of ligand is critical; screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; dppf for Negishi). [14]
Poor reactivity of the halopyrazineThe reactivity of halopyrazines follows the order I > Br > Cl. If using a chloropyrazine, a more active catalyst system (e.g., with a highly electron-donating ligand) may be required.
Homocoupling of the coupling partnerIncorrect stoichiometry or slow oxidative additionEnsure a slight excess of the pyrazine halide. Slower addition of the organometallic reagent can sometimes mitigate this side reaction.
Protodehalogenation (loss of halogen)Presence of water or other proton sourcesUse rigorously dried solvents and reagents. Add a dehydrating agent if necessary.

Section 4: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halogen) is present. [1][15][16]

FAQ 4.1: When should I consider SNAr over a cross-coupling reaction?

Answer: SNAr is often a simpler, cheaper, and more direct method for introducing nucleophiles like amines, alkoxides, and thiolates compared to transition-metal-catalyzed reactions. [15][17]If your desired substituent can act as a nucleophile, SNAr should be your first consideration. The reaction is typically favored when:

  • The pyrazine ring is further activated by other electron-withdrawing groups.

  • A good leaving group (F > Cl > Br > I) is present at the substitution site. [18]Note that this reactivity order is often the reverse of that in cross-coupling reactions.

Troubleshooting Guide 4.1.1: Inefficient SNAr Reaction
Symptom Possible Cause Suggested Solution
Slow or incomplete reactionInsufficient activation of the pyrazine ringIf possible, add an additional electron-withdrawing group to the ring.
Poor leaving groupIf using a bromo- or iodopyrazine, the reaction may be slow. Consider converting it to a chloro- or fluoro- derivative if synthetically feasible.
Nucleophile is too weakUse a stronger nucleophile or more forcing conditions (higher temperature, polar aprotic solvent like DMF or DMSO).
Side reactionsThe nucleophile is also a strong baseThis can lead to elimination or other side reactions. Use a non-nucleophilic base if a base is required, or use a salt of the nucleophile.

References

  • Singh, U. P., Samanta, S., & Singh, B. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639–2648. [Link]

  • Tour, J. M., & Lamba, J. J. S. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(36), 8369–8379. [Link]

  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3496–3507. [Link]

  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Bohman, B., Berntsson, B., Dixon, R. C. M., Stewart, C. D., & Barrow, R. A. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters, 16(11), 2950–2953. [Link]

  • Kumar, R., Kumar, A., Singh, A. K., & Singh, R. K. (2018). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 83(15), 8096–8106. [Link]

  • Yusof, N. S. M., & Rullah, K. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. [Link]

  • Tour, J. M., & Lamba, J. J. S. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Controlled Radical Polymerization. [Link]

  • Singh, U. P., Samanta, S., & Singh, B. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. PubMed. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Chemical Reviews, 90(6), 879-933. [Link]

  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Bohman, B., Berntsson, B., Dixon, R. C. M., Stewart, C. D., & Barrow, R. A. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters. [Link]

  • Dahl, A., & Kann, N. (2016). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 6(92), 89694–89702. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Li, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(3), 999. [Link]

  • Procter, D. J., & Jones, C. R. (2020). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 18(44), 8960–8978. [Link]

  • Macklin, T. K., & Snieckus, V. (2019). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Accounts of Chemical Research, 52(10), 2934–2948. [Link]

  • Minisci reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. [Link]

  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Chen, Q., & Knochel, P. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11103–11110. [Link]

  • Chen, Q., & Knochel, P. (2023). Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. ResearchGate. [Link]

  • Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? (2015). ResearchGate. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (2022). MDPI. [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). National Institutes of Health. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. [Link]

  • A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (2025). International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. (2024). ResearchGate. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). ACS. [Link]

  • Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ACS Publications. [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. (2016). PubMed. [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2023). PubMed Central. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]

  • Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. (n.d.). Chemistry Steps. [Link]

  • Investigating the potential of pyrazine dioxide based-compounds as organic electrodes for batteries. (n.d.). RSC Publishing. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (n.d.). RSC Publishing. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Profile of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this characterization. This guide provides a detailed analysis of the expected spectroscopic data for 2-Iodo-3-methoxypyrazine, a substituted pyrazine of interest in medicinal chemistry and materials science.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its electron-donating methoxy group and the electron-withdrawing, heavy iodine atom, presents an interesting case for spectroscopic analysis. The interplay of these substituents on the aromatic pyrazine ring is expected to give rise to a unique spectral fingerprint.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the methoxy group protons.

  • Aromatic Protons (H-5 and H-6): The chemical shifts of the pyrazine ring protons are influenced by the electronic effects of the substituents. The methoxy group is electron-donating, which should shield the ring protons, while the iodine atom has a more complex effect, including inductive withdrawal and anisotropic effects. In similar pyrazine systems, the aromatic protons typically resonate between δ 7.5 and 8.5 ppm. For this compound, we predict two doublets in this region, with a small coupling constant (J ≈ 2-3 Hz) characteristic of meta-like coupling in the pyrazine ring.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: The pyrazine ring carbons will exhibit distinct chemical shifts. The carbon bearing the iodine (C-2) will be significantly shielded due to the heavy atom effect, with a predicted chemical shift in the range of δ 90-110 ppm. The carbon attached to the methoxy group (C-3) will be deshielded, appearing around δ 155-165 ppm. The remaining aromatic carbons (C-5 and C-6) are expected to resonate in the typical aromatic region of δ 125-145 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will give a signal around δ 55-60 ppm.

Comparative NMR Data

To substantiate these predictions, Table 1 compares the expected chemical shifts for this compound with experimental data for related compounds.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundAromatic Protons (δ)Methoxy Protons (δ)Pyrazine Ring Carbons (δ)Methoxy Carbon (δ)
This compound (Predicted) 7.8 - 8.2 (2H, m)~4.0 (3H, s)C2: 90-110, C3: 155-165, C5/C6: 125-14555-60
2-Methoxy-3-methylpyrazine7.89 (1H, d), 7.73 (1H, d)3.96 (3H, s)--
2-Methoxy-3-isopropylpyrazine[1]7.95 (1H, d), 7.85 (1H, d)3.98 (3H, s)--
2-Isobutyl-3-methoxypyrazine[2]7.98 (1H, d), 7.88 (1H, d)4.00 (3H, s)--

Note: Experimental data for comparative compounds are sourced from various databases and may have been recorded in different solvents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by vibrations of the pyrazine ring, the C-O bonds of the methoxy group, and the C-I bond.

  • Aromatic C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the pyrazine ring.

  • C-H Stretching (Aliphatic): The C-H stretching of the methyl group in the methoxy substituent will appear as a medium to strong band in the 2850-3000 cm⁻¹ range.

  • Aromatic C=N and C=C Stretching: The pyrazine ring stretching vibrations will give rise to a series of sharp, medium-intensity bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretching: A strong band corresponding to the asymmetric C-O-C stretching of the methoxy group is expected around 1200-1300 cm⁻¹. A weaker symmetric stretching band may be observed around 1000-1100 cm⁻¹.

  • C-I Stretching: The C-I stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Key Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Weak to Medium
Aliphatic C-H Stretch2850 - 3000Medium to Strong
Aromatic C=N, C=C Stretch1400 - 1600Medium, Sharp
Asymmetric C-O-C Stretch1200 - 1300Strong
C-I Stretch500 - 600Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound (C₅H₅IN₂O), the predicted monoisotopic mass is 235.94466 Da[3].

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 236.

  • Key Fragmentation Patterns: The fragmentation of this compound is likely to proceed through several pathways:

    • Loss of a methyl radical (•CH₃): A significant peak at m/z 221, corresponding to the loss of the methyl group from the methoxy substituent.

    • Loss of CO: Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion could lead to a peak at m/z 193.

    • Loss of iodine radical (•I): A peak at m/z 109, resulting from the cleavage of the C-I bond. This would be a very stable pyrazinyl cation.

    • Iodine cation (I⁺): A peak at m/z 127 corresponding to the iodine cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
236[M]⁺
221[M - CH₃]⁺
193[M - CH₃ - CO]⁺
127[I]⁺
109[M - I]⁺

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field lock->shim acquire_H1 Acquire ¹H NMR spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C NMR spectrum acquire_H1->acquire_C13 ft Fourier transform the FID acquire_C13->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline calibrate Calibrate chemical shifts to the solvent residual peak baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Figure 2. Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width should be around 220-250 ppm.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a reproducible mass spectrum.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This guide provides a detailed, predictive, and comparative analysis of the spectroscopic data for this compound. By leveraging data from structurally similar compounds, we have established a robust framework for the interpretation of its NMR, IR, and MS spectra. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This comprehensive guide serves as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their identification, characterization, and further application in scientific research and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed. (2010). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Magn Reson Chem, 48(2), 134-50.
  • The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine, 24683-00-9. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxypyrazines of Grapes and Wines. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-3-methoxypyrazine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methoxy-3-(1-methylethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methoxy-3-methyl-. Retrieved from [Link]

  • PubMed. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant Physiol, 162(2), 604-15.
  • Gravity Wine House. (2019). The “mean greenies”: Methoxypyrazines in wine. Retrieved from [Link]

  • MDPI. (2021). Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethyl-3-methoxypyrazine. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Substituted Pyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to participate in a wide array of chemical transformations. When functionalizing this electron-deficient heterocycle, the choice of a halogen handle—typically iodine or bromine—is a critical decision that profoundly influences reaction outcomes. This guide provides an in-depth, data-driven comparison of the reactivity of iodo- and bromo-substituted pyrazines in pivotal palladium-catalyzed cross-coupling reactions, offering field-proven insights to guide substrate selection and optimize synthetic strategies.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between iodopyrazines and bromopyrazines lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] The weaker the bond, the lower the activation energy for this step, and the faster the reaction proceeds.

The trend in bond dissociation energy (BDE) for carbon-halogen bonds is C-I < C-Br < C-Cl < C-F.[3][4]

  • C-Br Bond Energy: ~276-285 kJ/mol[1][3]

  • C-I Bond Energy: ~213-240 kJ/mol[3][5]

This significant difference in bond strength dictates that iodopyrazines are inherently more reactive than their bromo-counterparts.[6] This allows them to undergo coupling under milder conditions, often at lower temperatures and with shorter reaction times, which can be crucial for the synthesis of complex molecules with sensitive functional groups.[6][7]

Visualizing the Catalytic Cycle

The efficiency of the entire cross-coupling process hinges on the initial oxidative addition step. The weaker C-I bond provides a more accessible entry point into the catalytic cycle compared to the more robust C-Br bond.

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of iodopyrazines is a consistent theme across the most common and synthetically valuable cross-coupling reactions.

Suzuki-Miyaura Coupling

A versatile method for C-C bond formation, the Suzuki-Miyaura reaction is a staple in drug discovery.[8] The choice between an iodo- or bromopyrazine directly impacts the required reaction conditions.

FeatureIodopyrazineBromopyrazineRationale & Causality
Typical Temperature Room Temp. to 80 °C80 °C to 120 °CThe lower C-I bond energy allows for oxidative addition at significantly lower temperatures.
Catalyst Loading Often lower (e.g., 1-2 mol%)Typically higher (e.g., 2-5 mol%)Less forcing conditions require less catalyst to achieve efficient turnover.
Ligand Choice Standard phosphines (e.g., PPh₃)Often requires bulky, electron-rich ligands (e.g., SPhos, XPhos)More robust ligands are needed to facilitate the oxidative addition of the stronger C-Br bond.[1]
Base Strength Milder bases (e.g., K₂CO₃, Na₂CO₃)Often requires stronger bases (e.g., Cs₂CO₃, K₃PO₄)The overall catalytic cycle is more facile, reducing the need for highly activating bases.

Supporting Experimental Data: While a direct side-by-side comparison is ideal, literature often shows bromopyrazines requiring more forcing conditions. For instance, the Suzuki coupling of 2,5-dibromo-3,6-dimethylpyrazine required Pd(PPh₃)₄ at reflux to achieve good yields.[9] In contrast, analogous couplings with iodo-substituted heterocycles often proceed efficiently at lower temperatures.

Sonogashira Coupling

Essential for installing alkyne moieties, the Sonogashira reaction is highly sensitive to the halide's identity.[10][11] The reactivity order is definitively I > OTf > Br > Cl.[7] This pronounced difference allows for selective reactions on poly-halogenated systems.

FeatureIodopyrazineBromopyrazineRationale & Causality
Reaction Temperature Room Temperature60-100 °CThe high reactivity of the C-I bond often allows the reaction to proceed without external heating.[11]
Copper Co-catalyst Can sometimes be run "copper-free"Almost always requires a Cu(I) co-catalyst (e.g., CuI)The C-I bond is sufficiently activated for oxidative addition, reducing reliance on the copper acetylide formation pathway.[12]
Selectivity HighModerateIn di-halogenated pyrazines (e.g., 2-bromo-5-iodopyrazine), coupling occurs selectively at the iodo-position.[7]
Homocoupling Less proneMore susceptibleHarsher conditions required for bromopyrazines can increase the rate of alkyne homocoupling (Glaser coupling).[7]
Buchwald-Hartwig Amination

The formation of C-N bonds is critical in pharmaceutical synthesis, and the Buchwald-Hartwig amination is a premier method for this transformation.[13][14] The reaction's success is heavily dependent on the catalyst system and the reactivity of the aryl halide.

FeatureIodopyrazineBromopyrazineRationale & Causality
Catalyst Generation First-generation ligands (e.g., P(o-tolyl)₃) can be effective.Often requires advanced, bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos).The sluggish oxidative addition of bromopyrazines necessitates highly active, specialized catalyst systems to achieve reasonable rates and yields.
Reaction Times Generally shorterCan be significantly longerThe faster rate of oxidative addition accelerates the entire catalytic cycle.
Functional Group Tolerance BroaderMore limitedMilder conditions compatible with iodopyrazines preserve sensitive functional groups that might not tolerate the higher temperatures needed for bromopyrazines.

Practical Considerations & Decision-Making

The choice between an iodo- or bromopyrazine is not merely academic; it has significant practical implications for cost, time, and synthetic strategy.

Decision_Workflow start Project Start: Functionalize Pyrazine Core cost Is cost the primary driver? start->cost reactivity Is speed, yield, or functional group tolerance critical? cost->reactivity No bromo Choose Bromopyrazine (Generally more economical) cost->bromo Yes reactivity->bromo No iodo Choose Iodopyrazine (Higher reactivity, milder conditions) reactivity->iodo Yes optimize Plan for more robust catalyst systems and potentially higher temperatures. bromo->optimize mild Utilize standard conditions, expect faster reaction times. iodo->mild

Sources

The Unseen Potential: A Comparative Guide to the Biological Activity of 2-Iodo-3-methoxypyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Niche Pyrazine Derivative

In the vast and ever-expanding universe of heterocyclic chemistry, the pyrazine scaffold stands as a privileged structure, a cornerstone in the edifice of modern drug discovery.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[2][3][4][5][6] This guide delves into a specific, lesser-explored member of this family: 2-iodo-3-methoxypyrazine. While direct, extensive biological data for this particular analog remains nascent, this guide will leverage established structure-activity relationships (SAR) of the pyrazine class to forecast its potential, compare it with well-documented analogs, and provide robust experimental frameworks for its empirical validation.

The Pyrazine Core: A Foundation of Diverse Bioactivity

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile pharmacophore.[2] Its unique electronic properties, including its weaker basicity compared to pyridine, and its ability to engage in hydrogen bonding, contribute to its promiscuous yet often potent interactions with biological targets.[3] Marketed drugs containing the pyrazine moiety underscore its therapeutic significance.[7]

The biological activity of pyrazine derivatives is profoundly influenced by the nature and position of their substituents. This guide will focus on three key areas of activity where pyrazines have shown significant promise: antimicrobial, anticancer, and neurological applications.

This compound: An Enigmatic Player

Direct experimental evidence for the biological activity of this compound is not extensively reported in publicly available literature. However, by dissecting its structure—a pyrazine ring functionalized with an iodine atom and a methoxy group—we can infer its potential activities based on the known contributions of these functional groups in other heterocyclic systems.

The Influence of Halogenation: The introduction of a halogen, such as iodine, into a bioactive molecule can significantly modulate its properties. Halogens can alter lipophilicity, which affects cell membrane permeability, and can participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins. In many drug candidates, halogenation leads to increased potency.

The Role of the Methoxy Group: The methoxy group (-OCH3) is a common substituent in medicinal chemistry. It is a hydrogen bond acceptor and can influence the electronic properties of the aromatic ring. Its presence can also impact the metabolic stability and pharmacokinetic profile of a compound. For instance, 2-methoxy-3-alkylpyrazines are known for their potent aroma and have been studied for their roles as semiochemicals.[8]

Based on these structural features, it is plausible that this compound could exhibit a range of biological activities, which we will explore in comparison to its better-known analogs.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, we will compare it to three classes of pyrazine analogs with established biological activities: alkylpyrazines, pyrazine carboxamides, and fused pyrazine systems.

Pyrazine Analog Class Key Examples Predominant Biological Activity Reported IC50/MIC Values Potential Role of this compound
Alkylpyrazines TetramethylpyrazineNeuroprotective, Anti-inflammatory[3]EC50 = 2.2-25 µM (neuroprotection)[3]The combination of iodo and methoxy groups may impart a different spectrum of activity, potentially with enhanced potency due to halogen bonding.
Pyrazine Carboxamides PyrazinamideAntitubercular[4]MIC against M. tuberculosis H37Rv can be as low as 3.13 µg/mL for some derivatives.[4]The iodo-methoxy substitution pattern could offer an alternative mechanism of action or efficacy against resistant strains.
Fused Pyrazine Systems Imidazo[1,5-a]pyrazinesAnticancer (c-Src inhibitors), Neuroprotective[9]IC50 for CDK9 inhibition as low as 0.16 µM.[6]While not a fused system, the electronic effects of the iodo and methoxy groups may mimic the properties of more complex structures, warranting investigation.
Chalcone-Pyrazine Hybrids Various DerivativesAnticancer[3]IC50 values ranging from 0.13 to 10.74 µM against various cancer cell lines.[3]The electron-withdrawing and lipophilic nature of iodine could enhance cytotoxicity in a manner analogous to other substitutions in these hybrids.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of standardized in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear path to generating reliable comparative data.

Antimicrobial Activity Assessment: Microbroth Dilution Assay

This method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[10]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) P2 Serially dilute this compound in Mueller-Hinton broth A1 Inoculate each well of a 96-well plate with bacterial suspension P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 AN1 Visually inspect for turbidity A2->AN1 AN2 Determine MIC (lowest concentration with no visible growth) AN1->AN2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[2]

  • Serial Dilution of Compounds: this compound and comparator pyrazine analogs are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[2] Controls should include wells with broth only (negative control), wells with bacteria and broth (positive growth control), and wells with a known antibiotic (positive inhibition control).

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[2]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

For antimycobacterial activity, the Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method.[2][4]

Workflow for Microplate Alamar Blue Assay (MABA)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare suspension of M. tuberculosis (e.g., H37Rv) P2 Serially dilute test compounds in Middlebrook 7H9 broth A1 Inoculate each well of a 96-well plate with mycobacterial suspension P2->A1 A2 Incubate at 37°C for 5-7 days A1->A2 A3 Add Alamar Blue reagent and re-incubate A2->A3 AN1 Observe color change (blue to pink) A3->AN1 AN2 Determine MIC (lowest concentration with no color change) AN1->AN2

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[11][12]

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis P1 Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate P2 Allow cells to adhere overnight T1 Treat cells with various concentrations of pyrazine derivatives P2->T1 T2 Incubate for 24-72 hours T1->T2 A1 Add MTT solution to each well and incubate T2->A1 A2 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals A1->A2 AN1 Measure absorbance at ~570 nm A2->AN1 AN2 Calculate cell viability and IC50 values AN1->AN2

Caption: Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[12]

  • Compound Treatment: The cells are then treated with various concentrations of this compound and other pyrazine analogs. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin) are also included.[2][12]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Neurological Activity Assessment: In Vitro Neuroprotection Assay

To assess potential neuroprotective effects, an in vitro model of oxidative stress-induced neuronal cell death can be utilized.

Step-by-Step Protocol:

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate medium.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or other pyrazine analogs for a specified time.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: The cells are incubated for a period sufficient to induce cell death in the control group.

  • Assessment of Cell Viability: Cell viability is assessed using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The neuroprotective effect is quantified by the ability of the compound to increase cell viability compared to the oxidative stress-induced control. EC50 values can be calculated.[3]

Conclusion and Future Directions

While this compound remains a relatively unexplored entity in the vast landscape of pyrazine derivatives, a systematic evaluation of its biological activities is warranted. Based on structure-activity relationship principles, it holds the potential to exhibit interesting antimicrobial, anticancer, or neurological properties. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to unlock this potential. Further investigations into its mechanism of action, in vivo efficacy, and safety profile will be crucial in determining its therapeutic relevance. The journey from a niche chemical entity to a potential therapeutic lead is long, but for this compound, the first steps are now clearly illuminated.

References

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules, 24(23), 4384. [Link]

  • Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023). Applied Sciences. [Link]

  • Chen, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. (2026). ACS Omega. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. [Link]

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  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37231-37241. [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (2012). Journal of Organic Chemistry, 77(24), 11134–11145. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Molecules, 27(13), 4234. [Link]

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. (1990). Journal of Medicinal Chemistry, 33(5), 1364-1369. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules, 27(14), 4488. [Link]

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  • Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. (2020). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

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A Comparative Guide to the Synthesis of 2-Iodo-3-methoxypyrazine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Iodo-3-methoxypyrazine stands as a valuable building block in medicinal chemistry and materials science, owing to the versatile reactivity of the pyrazine core and the utility of the iodo-substituent in cross-coupling reactions. This guide provides an in-depth comparison of a traditional and a novel synthetic methodology for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach.

Introduction to this compound

Pyrazines are a class of heterocyclic compounds that are integral to a wide array of applications, from flavor and fragrance to pharmaceuticals.[1] The introduction of a methoxy group and an iodine atom at the 2 and 3 positions, respectively, of the pyrazine ring creates a molecule with significant potential for further functionalization. The electron-deficient nature of the pyrazine ring, however, can present challenges for direct electrophilic substitution reactions.[2]

This guide will explore two distinct strategies to achieve the synthesis of this compound: a well-established lithiation-iodination protocol and a more recent, innovative approach utilizing sulfonyl hypoiodites for a direct C-H iodination.

Traditional Method: Ortho-Directed Lithiation and Iodination

The ortho-directed metalation, specifically lithiation, followed by quenching with an electrophile is a cornerstone of modern heterocyclic chemistry for achieving regioselective functionalization.[3] This method circumvents the challenges of direct electrophilic aromatic substitution on electron-poor systems like pyrazine.[2] The methoxy group in the starting material, 3-methoxypyrazine, serves as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-2 position by a strong lithium amide base. The resulting organolithium species is then trapped with molecular iodine to yield the desired this compound.

Experimental Protocol: Lithiation-Iodination

Materials:

  • 3-Methoxypyrazine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-methoxypyrazine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, prepare a solution of iodine (2.0 eq) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then gradually warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Workflow Diagram: Lithiation-Iodination

lithiation_iodination cluster_start Starting Material Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification cluster_product Final Product start 3-Methoxypyrazine in Anhydrous THF lithiation Addition of LDA at -78°C (Lithiation) start->lithiation Deprotonation iodination Addition of I₂ in THF (Iodination) lithiation->iodination Electrophilic Quench quench Quench with Na₂S₂O₃ iodination->quench extraction EtOAc Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via lithiation-iodination.

Novel Method: Sulfonyl Hypoiodite Mediated C-H Iodination

Recent advancements in synthetic methodology have focused on the development of more direct and selective C-H functionalization reactions. A promising strategy for the iodination of (hetero)arenes involves the in-situ generation of highly electrophilic sulfonyl hypoiodites.[4] This method offers the potential for direct C-H iodination without the need for pre-functionalization, such as lithiation, and can exhibit excellent regioselectivity. The reaction proceeds through the activation of molecular iodine with a silver salt in the presence of a sulfonyl source, creating a potent iodinating agent capable of reacting with even moderately deactivated heterocyclic systems.

Experimental Protocol: Sulfonyl Hypoiodite Iodination

Materials:

  • 3-Methoxypyrazine

  • Dichloromethane (DCM) or other suitable solvent

  • Iodine (I₂)

  • Silver Mesylate (AgOMs) or Silver Acetate (AgOAc)

  • Lithium Carbonate (Li₂CO₃) (optional, for acid-sensitive substrates)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-methoxypyrazine (1.0 eq), iodine (1.5 eq), and silver mesylate (1.5 eq).

  • Add anhydrous dichloromethane as the solvent.

  • For substrates sensitive to acid, lithium carbonate (2.0 eq) can be added as a base to neutralize the in-situ formed acid byproduct.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove silver salts.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow Diagram: Sulfonyl Hypoiodite Iodination

sulfonyl_hypoiodite_iodination cluster_reagents Reagent Combination cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 3-Methoxypyrazine, I₂, AgOMs in DCM reaction Stir at Room Temperature (Direct C-H Iodination) reagents->reaction In-situ generation of iodinating agent filtration Filtration (remove Ag salts) reaction->filtration wash Wash with Na₂S₂O₃ filtration->wash extraction EtOAc Extraction wash->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via sulfonyl hypoiodite mediated C-H iodination.

Comparative Analysis

FeatureTraditional Method (Lithiation-Iodination)Novel Method (Sulfonyl Hypoiodite Iodination)
Principle Directed ortho-metalation followed by electrophilic quench.Direct electrophilic C-H iodination via a highly reactive intermediate.
Reagents 3-Methoxypyrazine, LDA, I₂3-Methoxypyrazine, I₂, Silver Mesylate/Acetate
Temperature Cryogenic (-78 °C)Room Temperature
Reaction Time Typically 1-2 hoursTypically 12-24 hours
Regioselectivity High, directed by the methoxy group.Potentially high, but may be influenced by steric and electronic factors.
Substrate Scope Broad for substrates with directing groups.Broad functional group tolerance, including some acid-sensitive groups with the addition of a base.[4]
Safety/Handling Requires handling of pyrophoric n-BuLi (if used to generate LDA in situ) and cryogenic temperatures.Involves the use of silver salts, which can be light-sensitive and require proper disposal.
Atom Economy Lower, due to the use of a stoichiometric strong base.Potentially higher, as it's a direct C-H functionalization.
Cost LDA is a common but moderately expensive reagent.Silver salts can be costly.

Discussion and Conclusion

The choice between the traditional lithiation-iodination method and the novel sulfonyl hypoiodite mediated C-H iodination for the synthesis of this compound will depend on the specific needs and constraints of the researcher.

The lithiation-iodination route offers a well-established and highly regioselective pathway. Its primary drawbacks are the requirement for cryogenic temperatures and the handling of air- and moisture-sensitive organolithium reagents. However, for achieving predictable and high-yielding regioselective iodination, it remains a robust and reliable choice.

The sulfonyl hypoiodite mediated C-H iodination presents a more modern and operationally simpler alternative. The ability to perform the reaction at room temperature and its tolerance for a broader range of functional groups are significant advantages.[4] While the reaction times may be longer and the cost of silver reagents higher, the avoidance of cryogenic conditions and strong bases makes this method attractive, particularly for library synthesis and late-stage functionalization.

Ultimately, the validation of either method for a specific application will require experimental optimization. This guide serves as a foundational resource for researchers to make an informed decision based on the principles of chemical reactivity, practical considerations, and the desired scale of their synthesis.

References

  • Tour, J. M.; Lamba, J. S. Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. J. Am. Chem. Soc.1996, 118 (32), 7675–7684.
  • Common Organic Chemistry. Lithiation / Iodination. [Link]

  • PubChem. This compound. [Link]

  • Common Organic Chemistry. Iodination - Common Conditions. [Link]

  • Kraszkiewicz, L.; Sosnowski, M.; Skulski, L. A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synthesis2006, (7), 1195-1199.
  • Gerritsma, D. A.; Brindle, I. D.; Jones, T. R. B.; Capretta, A. Preparation of labelled 2‐methoxy‐3‐alkylpyrazines: synthesis and characterization of deuterated 2‐methoxy‐3‐isopropylyrazine and 2‐methoxy‐3‐isobutylpyrazine. J. Label. Compd. Radiopharm.2003, 46 (5), 433-441.
  • Lee, S.; Lee, J.; Lee, Y. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules2018, 23 (8), 1888.
  • Kumar, S.; Kumar, A.; Kumar, V. Diastereoselective Desymmetrization of p‑Quinamines through Regioselective Ring Opening of Epoxides and Aziridines. Org. Lett.2019, 21 (24), 10115–10119.
  • Kraszkiewicz, L.; Sosnowski, M.; Skulski, L. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis2006, (7), 1195-1199.
  • ResearchGate. Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • Singh, P.; Kaur, M.; Singh, G. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Sci. Rep.2023, 13, 22263.
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  • Ghaffari, M.; Ahrendt, K. A.; Hartwig, J. F. Selective C–H Iodination of (Hetero)arenes. Org. Lett.2021, 23 (13), 5134–5138.
  • Xiao, H.; Tao, Y. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Foods2021, 10 (10), 2378.
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A Senior Application Scientist's Guide to Catalyst Selection for Pyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyrazine core is a critical step in the synthesis of a vast array of bioactive molecules. The inherent electron-deficient nature of the pyrazine ring presents unique challenges and opportunities in cross-coupling catalysis. This guide provides an in-depth, head-to-head comparison of catalytic systems for the most common pyrazine cross-coupling reactions, supported by experimental data to inform your catalyst selection and reaction optimization.

The Landscape of Pyrazine Cross-Coupling: A Strategic Overview

The two nitrogen atoms in the pyrazine ring significantly influence its reactivity. They render the ring electron-deficient, making it a challenging substrate for oxidative addition in many catalytic cycles. Furthermore, the lone pairs on the nitrogen atoms can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or altered reactivity.[1] Understanding these electronic and steric factors is paramount in selecting an appropriate catalytic system.

This guide will dissect the performance of various catalysts in the following key cross-coupling reactions for pyrazine functionalization:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Stille Coupling: Formation of C-C bonds with organostannanes.

  • Direct C-H Arylation: A modern approach that avoids pre-functionalization of the pyrazine ring.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a workhorse in organic synthesis for creating biaryl and heteroaryl-aryl structures. The choice of catalyst is crucial, especially when dealing with less reactive chloropyrazines.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling of Halopyrazines
Catalyst System (Precatalyst/Ligand)Pyrazine SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-ChloropyrazinePhenylboronic acidNa₂CO₃DME/H₂O804828[2]
PdCl₂(dppf)2-ChloropyrazinePhenylboronic acidK₂CO₃DME802High[2]
Pd(OAc)₂ / SPhos2-ChloropyrazinePhenylboronic acidK₃PO₄Toluene10016High[2]
Novel Pd(II) ONO Pincer Complex2-ChloropyrazineVarious arylboronic acidsK₂CO₃H₂O/Toluene1003up to 98[3]
(A-taphos)₂PdCl₂2-Bromo-1H-imidazo[4,5-b]pyrazineVarious boronic acidsCsFDME/H₂O100 (MW)0.3-0.575-92[4]

Expertise & Experience: The data clearly indicates that for Suzuki-Miyaura coupling of chloropyrazines, moving from simple phosphine ligands like PPh₃ to more sophisticated, bulky, and electron-rich ligands such as SPhos, or specialized catalysts like pincer complexes, dramatically improves reaction efficiency.[2][3] The lower reactivity of the C-Cl bond necessitates a catalyst system that can facilitate the oxidative addition step. The nitrogen atoms of the pyrazine can coordinate to the palladium center, potentially hindering the catalytic cycle. Bulky ligands can mitigate this inhibition by sterically shielding the metal center.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine halopyrazine, boronic acid, base, and catalyst/ligand in a dry flask B Add degassed solvent under inert atmosphere A->B Degas C Heat to specified temperature with stirring B->C Heat D Monitor reaction by TLC/LC-MS C->D Monitor E Cool, quench with water, and extract with organic solvent D->E Completion F Dry organic layer, concentrate E->F G Purify by column chromatography F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a representative example for the Suzuki-Miyaura coupling of a challenging chloropyrazine substrate.

Materials:

  • 2-Chloropyrazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chloropyrazine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Crafting C–N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. The choice of ligand is critical for achieving high yields and broad substrate scope, especially with electron-deficient pyrazines.

Catalyst Performance Comparison for Buchwald-Hartwig Amination of 2-Bromopyrazine

| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |[5] | | Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |[5] | | Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |[5] | | Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |[6] | | Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 55 |[6] |

Expertise & Experience: For the amination of 2-bromopyrazine, bulky biarylphosphine ligands like RuPhos and SPhos generally provide superior results with a broader range of amines compared to older generation ligands like BINAP and dppp.[5][6] The increased steric bulk of these modern ligands facilitates the reductive elimination step, which is often rate-limiting, and can also prevent the formation of off-cycle catalyst species. The choice of base is also critical, with strong, non-nucleophilic bases like LiHMDS or NaOtBu being commonly employed.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)L_n-NR'R'' PdII_Aryl->PdII_Amide Ligand Exchange (HNR'R'', Base) PdII_Amide->Pd0 Product Ar-NR'R'' PdII_Amide->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine

This protocol provides a general procedure for the amination of 2-bromopyrazine using a modern catalyst system.

Materials:

  • 2-Bromopyrazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • RuPhos (0.02 mmol, 2 mol%)

  • LiHMDS (1.5 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and LiHMDS to an oven-dried Schlenk tube.

  • Add anhydrous toluene and stir for 5 minutes.

  • Add 2-bromopyrazine and the amine.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aromatic and heteroaromatic rings. It typically employs a dual catalytic system of palladium and copper.

Catalyst Performance Comparison for Sonogashira Coupling of Halopyrazines
Catalyst System (Pd/Cu)Pyrazine SubstrateAlkyneBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI2-ChloropyrazinePhenylacetyleneEt₃NDMF10095[7]
Pd(CF₃COO)₂ / CuI2-Amino-3-bromopyridinePhenylacetyleneEt₃NDMF10098[8]
Pd₂(dba)₃/P(t-Bu)₃ (Cu-free)p-Toluenesulfonyl chlorideTerminal alkyneK₂CO₃--Good[9]

Note: Data for closely related N-heterocycles are included to provide a broader comparative context.

Expertise & Experience: The classic Pd/Cu co-catalytic system is highly effective for the Sonogashira coupling of halopyrazines.[7] The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These often require more specialized ligands on the palladium catalyst.

Detailed Protocol: Sonogashira Coupling of 2-Iodopyrazine

Materials:

  • 2-Iodopyrazine (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk tube, add 2-iodopyrazine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Stille Coupling: Versatility with Organostannanes

The Stille coupling offers a broad substrate scope and is tolerant of a wide variety of functional groups. However, the toxicity of organotin reagents is a significant drawback.

Catalyst Performance in Stille Coupling with Pyrazines
Catalyst SystemPyrazine SubstrateCoupling PartnerSolventYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIDistannylated pyrazinesDiiododiketopyrazinesTHF-NMP65-82[7]
Pd(PPh₃)₄Stannylated chloropyrazineChloroiodopyrazine-95[7]

Expertise & Experience: The Stille reaction is highly effective for pyrazine functionalization, often proceeding with high yields. The choice of palladium catalyst can influence the reaction outcome, with Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ being common choices.[7] The reaction is generally tolerant of air and moisture, which simplifies the experimental setup compared to other cross-coupling reactions.

Direct C-H Arylation: An Atom-Economical Approach

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials.

Catalyst Performance in Direct C-H Arylation of Pyrazines
Catalyst SystemPyrazine SubstrateCoupling PartnerAdditiveSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / X-PhosThieno[3,4-b]pyrazineAryl bromidesK₂CO₃Toluene110Moderate[10]
Pd(OAc)₂ / PCy₃·HBF₄Thieno[2,3-b]pyrazineAryl bromidesPivOH, K₂CO₃DMF100Moderate[10]

Expertise & Experience: Palladium catalysts, often in combination with phosphine ligands and a carboxylic acid additive like pivalic acid, are commonly used for the direct C-H arylation of electron-deficient heterocycles like pyrazine.[10] The carboxylic acid is believed to act as a proton shuttle in the concerted metalation-deprotonation step, which is a key part of the catalytic cycle. Regioselectivity can be a challenge in C-H functionalization, and the outcome is often influenced by the electronic and steric properties of the pyrazine substrate and the directing group, if any.

Conclusion: A Roadmap for Catalyst Selection

The successful cross-coupling of pyrazines is a nuanced endeavor that requires careful consideration of the reaction type, the nature of the coupling partners, and, most critically, the catalyst system. This guide provides a comparative framework to aid in this selection process.

  • For Suzuki-Miyaura reactions , particularly with challenging chloropyrazines, modern bulky, electron-rich phosphine ligands or specialized pincer complexes are highly recommended.

  • In Buchwald-Hartwig aminations , bulky biarylphosphine ligands such as RuPhos and SPhos have demonstrated superior performance.

  • The classic Sonogashira coupling with a Pd/Cu system remains a robust method, while copper-free alternatives offer advantages in specific cases.

  • Stille coupling provides high yields and functional group tolerance but is hampered by the toxicity of the tin reagents.

  • Direct C-H arylation represents a modern, atom-economical approach, with palladium catalysts in combination with phosphine ligands and carboxylic acid additives showing promise.

It is imperative for researchers to consult the primary literature for the most up-to-date and specific protocols for their desired transformation. The experimental procedures provided herein serve as validated starting points for optimization.

References

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2025). ResearchGate. [Link]

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  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Center for Biotechnology Information. [Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (2008). ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. (n.d.). ResearchGate. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A).... (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2015). [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). ACS Publications. [Link]

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  • Transition metal-catalyzed functionalization of pyrazines. (2013). Royal Society of Chemistry. [Link]

  • Stille reaction. (n.d.). Wikipedia. [Link]

  • Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). SCIRP. [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. (n.d.). Royal Society of Chemistry. [Link]

  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. (n.d.). Semantic Scholar. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). ACS Publications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Nickel catalyzed heteroarylation of pyridines and diazines. (n.d.). ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

  • ChemInform Abstract: Formation of 1,3-Diazocine by Palladium Catalyzed C-H Arylation. (2025). ResearchGate. [Link]

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  • The Stille Reaction. (n.d.). Chem 115 Myers. [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. (2019). ACS Publications. [Link]

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A Comparative Benchmark of 2-Iodo-3-methoxypyrazine-Derived Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of core molecular scaffolds is a critical decision that dictates the functional success of novel materials. Pyrazine derivatives, known for their unique electronic properties, have emerged as a versatile class of compounds. This guide provides an in-depth performance benchmark of materials derived from 2-Iodo-3-methoxypyrazine, a key building block, in the context of organic field-effect transistors (OFETs). We will objectively compare their projected performance with established high-performing organic semiconductors, supported by a synthesis of literature data and standardized experimental protocols.

The Strategic Advantage of the Pyrazine Core

Pyrazine, a diazine heterocycle, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property is highly advantageous in the design of organic semiconductors. By incorporating a pyrazine core into a π-conjugated system, it is possible to strategically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This is a key consideration for developing n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) materials.[1][2] The methoxy group in this compound acts as a weak electron-donating group, which can help to modulate the electronic properties and improve solubility, while the iodo-substituent provides a reactive handle for cross-coupling reactions, enabling the construction of extended π-conjugated systems.

Synthetic Pathways to Advanced Materials

The primary route to elaborate this compound into larger, functional molecules for organic electronics is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the pyrazine core and other aromatic systems, such as thiophenes, furans, or phenylenes, which are common components of organic semiconductors.

A generalized synthetic scheme is presented below. The choice of the boronic acid or ester coupling partner is crucial in determining the final properties of the material.

G cluster_start Starting Material cluster_reaction Suzuki-Miyaura Coupling cluster_product Target Material start This compound reaction Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) start->reaction Reactant product π-Conjugated Pyrazine Derivative reaction->product Yields boronic_acid Aryl Boronic Acid (e.g., Thiophene-boronic acid) boronic_acid->reaction Coupling Partner

Caption: Generalized Suzuki-Miyaura coupling for synthesizing pyrazine-based materials.

Performance Benchmarking: A Comparative Analysis

To contextualize the potential performance of this compound-derived materials, we compare their expected electronic properties and device performance with leading p-type, n-type, and ambipolar organic semiconductors. The data presented is a synthesis of values reported in the literature for materials with similar core structures.

Material ClassCore MoietyHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Charge Carrier Mobility (μ) (cm²/Vs)On/Off Ratio
P-Type Standard Pentacene-5.0-3.21-5 (hole)> 10⁶
N-Type Standard C60-6.2-4.51-6 (electron)> 10⁶
High-Mobility Pyrazine Derivative Pyrazine-fused π-system-5.52-3.45up to 9.6 (hole)[1][2]> 10⁶[1][2]
Benzothiadiazole (BT) Polymer Thieno[3,2-b]thiophene-Benzothiadiazole-5.4-3.6~0.1 (hole)[3]~10³[3]
Phenazine Derivative Dipyridophenazine-5.8-3.0Not reported for OFETs, strong luminescence-
Projected this compound Derivative Methoxy-Pyrazine-Thiophene Oligomer-5.2 to -5.6-3.3 to -3.8Potentially > 1 (ambipolar)> 10⁵

Experimental Protocols for Material Evaluation

To ensure scientific integrity and reproducibility, the following standardized protocols are recommended for the evaluation of newly synthesized this compound-derived materials.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental technique to determine the HOMO and LUMO energy levels of a new material.

Objective: To determine the oxidation and reduction potentials of the material, from which HOMO and LUMO levels can be estimated.

Materials and Equipment:

  • Potentiostat with a three-electrode cell (working electrode, reference electrode, counter electrode)

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Analyte (the synthesized pyrazine derivative) at a concentration of ~1-5 mM

  • Ferrocene (for internal calibration)

Step-by-Step Protocol:

  • Preparation: Dissolve the supporting electrolyte in the solvent and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen.[4][5]

  • Blank Scan: Run a CV scan of the electrolyte solution alone to establish the solvent window.

  • Analyte Measurement: Dissolve the synthesized material in the electrolyte solution and run a CV scan. The potential is swept in both the positive and negative directions to observe oxidation and reduction peaks.

  • Calibration: Add a small amount of ferrocene to the solution and record its CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.

  • Data Analysis:

    • The onset of the first oxidation peak (Eox) and the first reduction peak (Ered) are determined from the voltammogram.

    • The HOMO and LUMO energy levels are calculated using the following empirical formulas:

      • HOMO (eV) = -[Eox - EFc/Fc+ + 4.8]

      • LUMO (eV) = -[Ered - EFc/Fc+ + 4.8]

G cluster_setup Experimental Setup cluster_process Measurement Process cluster_analysis Data Analysis potentiostat Potentiostat cell Three-Electrode Cell (Working, Reference, Counter) potentiostat->cell Controls solution Analyte in Electrolyte Solution cell->solution Contains scan Potential Sweep solution->scan Subjected to voltammogram Current vs. Potential Plot (Voltammogram) scan->voltammogram Generates potentials Determine E_ox and E_red voltammogram->potentials Analyzed to calculation Calculate HOMO and LUMO potentials->calculation Input for

Caption: Workflow for Cyclic Voltammetry analysis of organic semiconductors.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

The ultimate test of a new organic semiconductor is its performance in a device. The following protocol outlines the fabrication and characterization of a bottom-gate, top-contact (BGTC) OFET.

Objective: To measure the charge carrier mobility and on/off ratio of the synthesized material.

Materials and Equipment:

  • Heavily doped silicon wafers with a thermally grown SiO₂ dielectric layer (Si/SiO₂)

  • The synthesized pyrazine derivative

  • High-purity solvent for spin-coating (e.g., chloroform, chlorobenzene)

  • Thermal evaporator for source-drain electrode deposition (e.g., gold)

  • Shadow mask for patterning the electrodes

  • Semiconductor parameter analyzer

Step-by-Step Protocol:

  • Substrate Cleaning: The Si/SiO₂ substrates are rigorously cleaned by sequential sonication in deionized water, acetone, and isopropanol, followed by drying with nitrogen gas.[6]

  • Dielectric Surface Treatment: Often, the SiO₂ surface is treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface with the organic semiconductor.

  • Active Layer Deposition: The synthesized pyrazine derivative is dissolved in a suitable solvent and spin-coated onto the treated substrate to form a thin film. The substrate is then annealed to improve film morphology.

  • Electrode Deposition: Using a shadow mask, source and drain electrodes (typically gold) are deposited onto the organic semiconductor film via thermal evaporation in a high-vacuum chamber.[6]

  • Device Characterization: The fabricated OFET is placed in a probe station connected to a semiconductor parameter analyzer.

    • Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS).

    • Transfer Characteristics: ID is measured as a function of VGS at a constant high VDS.

Data Analysis:

  • The charge carrier mobility (μ) is calculated from the saturation regime of the transfer curve using the following equation: ID = (W/2L) * Ci * μ * (VGS - VT)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the dielectric, and VT is the threshold voltage.

  • The on/off ratio is the ratio of the maximum ID (on state) to the minimum ID (off state) from the transfer curve.

G cluster_fab Fabrication cluster_char Characterization cluster_analysis Analysis substrate Si/SiO2 Substrate cleaning Substrate Cleaning substrate->cleaning treatment Surface Treatment cleaning->treatment spin_coating Spin-Coating Organic Semiconductor treatment->spin_coating annealing Annealing spin_coating->annealing evaporation Electrode Evaporation annealing->evaporation analyzer Semiconductor Parameter Analyzer evaporation->analyzer Connect to output_curve Output Characteristics (ID vs. VDS) analyzer->output_curve Measures transfer_curve Transfer Characteristics (ID vs. VGS) analyzer->transfer_curve Measures mobility Calculate Mobility (μ) transfer_curve->mobility on_off Calculate On/Off Ratio transfer_curve->on_off

Caption: Workflow for OFET fabrication and characterization.

Conclusion and Future Outlook

This compound serves as a promising and versatile building block for the synthesis of advanced organic semiconductors. The inherent electron-deficient nature of the pyrazine core allows for the tuning of LUMO energy levels, making these materials strong candidates for high-performance n-type and ambipolar OFETs. While direct experimental data for materials synthesized from this specific precursor is emerging, comparisons with structurally similar pyrazine-based materials suggest the potential for achieving high charge carrier mobilities. The synthetic accessibility via robust cross-coupling reactions, combined with the tunability of the electronic properties through judicious selection of coupling partners, positions this compound-derived materials as a compelling area for future research and development in organic electronics. The rigorous application of the standardized experimental protocols outlined in this guide will be essential for accurately benchmarking their performance and unlocking their full potential.

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  • Calculated normalized electron mobility n and normalized hole mobility... ResearchGate.

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From the Benchtop to the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a hydrogen bond acceptor have made it a cornerstone in the design of numerous therapeutic agents, from anticancer kinase inhibitors to potent antiviral and antibacterial drugs.[3][4][5] However, the journey of a pyrazine-based compound from a promising hit in a petri dish to an effective therapy in a living organism is fraught with challenges. A striking potency in vitro does not always translate to success in vivo.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of key pyrazine-based therapeutic agents. We will explore the experimental frameworks used to evaluate these compounds, dissect the underlying reasons for observed discrepancies between laboratory assays and whole-organism studies, and provide detailed protocols for foundational experiments. Our focus is on the causality behind experimental choices, offering insights for researchers, scientists, and drug development professionals navigating this complex translational path.

The Controlled Environment: Assessing Efficacy In Vitro

In vitro studies are the foundational step in drug discovery, offering a rapid, high-throughput, and cost-effective means to assess the biological activity of a compound against a specific target or cell line. These assays are conducted in a highly controlled environment, isolating the interaction between the drug and its intended biological target from the complexities of a whole organism.

For pyrazine-based agents, which span multiple therapeutic areas, a variety of in vitro assays are employed:

  • Enzymatic Assays: For agents targeting specific enzymes, such as the numerous pyrazine-based kinase inhibitors, biochemical assays are paramount.[5][6][7] These cell-free systems measure the direct inhibitory effect of the compound on the purified enzyme's activity. The resulting IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is a pure measure of target engagement and potency.

  • Cell-Based Assays: To understand a compound's effect in a more biologically relevant context, researchers use cell-based assays. These involve treating cultured human or animal cells with the compound and measuring various endpoints. For anticancer agents, cytotoxicity assays (e.g., MTT, MTS) determine the concentration that kills 50% of the cells (GI₅₀ or IC₅₀).[1][8] For antimicrobials, the Minimum Inhibitory Concentration (MIC) is determined by assessing the lowest drug concentration that prevents visible microbial growth.[9]

  • Antiviral Assays: For antiviral agents like Favipiravir, plaque reduction assays are used to quantify the inhibition of viral replication in cell culture, yielding an EC₅₀ value (the concentration required to achieve 50% of the maximum effect).[10][11]

The primary advantage of these methods is the direct attribution of an observed effect to the compound being tested, free from the confounding variables of metabolism and systemic distribution.

Table 1: Selected In Vitro Efficacy Data for Pyrazine-Based Agents
AgentTherapeutic ClassTarget/AssayCell Line / SystemEfficacy Metric (IC₅₀/EC₅₀/MIC)Reference(s)
Gilteritinib AnticancerFLT3 / AXL KinaseBiochemical Assay0.29 nM (FLT3), 0.73 nM (AXL)[6]
Bortezomib Anticancer26S ProteasomeMultiple Myeloma Cell Lines~7 nM (average GI₅₀)[8][12]
Ligustrazine-Chalcone Hybrid (Compound 57) AnticancerCytotoxicityMDA-MB-231 (Breast Cancer)1.60 µM[1]
Favipiravir AntiviralInfluenza Virus ReplicationMDCK Cells0.013-0.48 µg/mL[10]
Pyrazinamide Anti-tubercularM. tuberculosis GrowthStandard Neutral pH CultureLargely Inactive[13][14]
Erdafitinib AnticancerFGFR KinaseBiochemical Assay1.2-2.5 nM[2][6]

The Whole Organism: Validating Efficacy In Vivo

While in vitro data are essential for initial screening and mechanism-of-action studies, they cannot predict a drug's behavior in a complex, multicellular organism. In vivo studies, typically conducted in animal models, are indispensable for evaluating the trifecta of pharmacology: pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and toxicology.

Common in vivo models relevant to pyrazine-based drugs include:

  • Xenograft Models: For anticancer research, human cancer cells are implanted into immunocompromised mice.[15][16] The efficacy of a drug like Bortezomib or Gilteritinib is then measured by its ability to reduce tumor volume or prolong the survival of the animal.[6][15]

  • Infection Models: To test antimicrobials or antivirals, animals are infected with the target pathogen. The efficacy of Pyrazinamide, for instance, is demonstrated by its ability to reduce the bacterial load in the lungs and spleen of M. tuberculosis-infected mice.[14] Similarly, Favipiravir's efficacy can be assessed in influenza-infected mouse models by monitoring viral titers and survival rates.[17][18]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies measure drug concentrations in blood and tissues over time and correlate them with a biological response, such as the inhibition of a target enzyme in vivo.[6] This is crucial for establishing effective dosing regimens.

Table 2: Selected In Vivo Efficacy Data for Pyrazine-Based Agents
AgentTherapeutic ClassAnimal ModelKey Efficacy OutcomeReference(s)
Gilteritinib AnticancerFLT3-mutated AML XenograftSignificant tumor growth inhibition and increased survival[6]
NNU219 (active form of NNU546) AnticancerARH77 Myeloma Xenograft75.3% reduction in tumor volume (vs. 24.9% for Bortezomib)[15]
Ligustrazine-Chalcone Hybrid (Compound 57) AnticancerTriple-Negative Breast Cancer XenograftRemarkable potency against tumor growth with a wide safety window[1][2]
Favipiravir AntiviralRabies Virus-infected MouseEffective post-exposure prophylaxis[17]
Pyrazinamide Anti-tubercularM. tuberculosis-infected MouseHigh sterilizing activity, significantly reduces bacterial load[14]
Phenazinomycin AnticancerSarcoma 180 Tumor Model (Mouse)Increased life span by up to 140%[12]

Bridging the Divide: Why In Vitro and In Vivo Results Diverge

The transition from in vitro to in vivo is often called the "valley of death" in drug discovery, where many promising compounds fail. The disparity between the two sets of data arises because the living organism introduces layers of complexity absent in cell culture.

1. Metabolism: The Prodrug Phenomenon and Inactivation Many drugs are administered as inactive prodrugs that require metabolic activation in the body.

  • Pyrazinamide (PZA): This is the classic example. PZA is inactive in vitro under standard neutral pH conditions.[13] Its remarkable in vivo efficacy stems from its conversion to the active form, pyrazinoic acid (POA), by the bacterial enzyme PZase. This process is effective only in the acidic environment found within tuberculous lesions (granulomas) in the host, a condition not replicated in standard lab cultures.[14][19][20]

  • Favipiravir: This antiviral is also a prodrug that is converted intracellularly to its active phosphoribosylated form, which then inhibits the viral RNA polymerase.[12][17] Its efficacy depends entirely on the host cell's metabolic machinery.

G cluster_extracellular Extracellular (Acidic pH) cluster_bacillus M. tuberculosis Bacillus (Neutral pH) PZA Pyrazinamide (PZA) (Prodrug) PZA_in PZA PZA->PZA_in Passive Diffusion POA_H Protonated POA (HPOA) (Lipophilic) POA Pyrazinoic Acid (POA) (Active Drug) POA_H->POA Re-entry & Trapping due to neutral cytoplasm PZase PZase Enzyme (pncA gene) PZA_in->PZase Substrate PZase->POA Conversion POA->POA_H Efflux & Protonation in acidic milieu Disruption Membrane Disruption & Energy Depletion POA->Disruption Accumulation Leads to

Mechanism of Pyrazinamide (PZA) activation.

2. Pharmacokinetics (ADME): The Journey of a Drug A compound's journey through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its efficacy.

  • Absorption & Bioavailability: An orally administered drug must survive the harsh GI tract and be absorbed into the bloodstream. Many compounds potent in vitro have poor oral bioavailability and never reach their target in sufficient concentrations.[6]

  • Distribution: The drug must travel to the site of action. For instance, a drug targeting a brain tumor must be able to cross the blood-brain barrier.

  • Metabolism & Clearance: The liver may rapidly metabolize and clear a drug, reducing its half-life and therapeutic window.[6]

3. The Host and Microenvironment The in vivo environment is a dynamic system that profoundly influences drug activity.

  • Tumor Microenvironment: In cancer, solid tumors often have regions of low oxygen (hypoxia) and acidic pH. Some pyrazine-based agents, such as iodinin, have shown increased potency against cancer cells under hypoxic conditions, a feature that can only be evaluated in vivo or with specialized in vitro setups.[12]

  • Host Immune System: The immune system can work synergistically with a drug to clear an infection or eliminate cancer cells. This contribution is entirely absent in standard in vitro assays.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, protocols must be detailed and include appropriate controls. Below are representative methodologies for assessing the in vitro and in vivo efficacy of a novel pyrazine-based anticancer agent.

In Vitro Workflow: From Screening to Validation

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A1 Primary Screen (e.g., Enzymatic Assay) A2 Secondary Screen (Cytotoxicity Assay - MTT) A1->A2 Identify Potent Hits A3 Mechanism of Action (e.g., Western Blot, Apoptosis Assay) A2->A3 Confirm Cellular Activity B1 Pharmacokinetics (PK) Study A3->B1 Advance Lead Candidate B2 Efficacy Study (Xenograft Model) B1->B2 Determine Dosing B3 Toxicology Study B2->B3 Evaluate Safety & Efficacy

Drug discovery workflow from in vitro to in vivo.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a pyrazine-based agent required to inhibit the metabolic activity of cancer cells, serving as a proxy for cytotoxicity.

  • Cell Culture:

    • Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of the pyrazine-based compound in growth medium. Concentrations should span a wide range (e.g., 0.1 nM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

    • Incubate for 72 hours under the same conditions.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the GI₅₀ value.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol assesses the ability of a pyrazine-based agent to inhibit tumor growth in a living animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization:

    • Acclimate 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude) for at least one week before the study begins.

  • Tumor Implantation:

    • Harvest cancer cells (e.g., MM.1S multiple myeloma cells) during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the pyrazine-based compound in a suitable vehicle (e.g., saline, 5% DMSO in corn oil).

    • Administer the drug to the treatment group at a predetermined dose and schedule (e.g., 30 mg/kg, orally, once daily).

    • Administer only the vehicle to the control group following the same schedule. A positive control group treated with a standard-of-care drug (e.g., Bortezomib) is highly recommended.[15]

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Calculate the average tumor volume for each group over time.

    • Determine the Tumor Growth Inhibition (TGI) percentage.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between the treatment and control groups is statistically significant.

Conclusion

The pyrazine scaffold remains a remarkably fruitful starting point for the development of novel therapeutics.[3] A comprehensive evaluation, however, demands a deep appreciation for the distinct yet complementary roles of in vitro and in vivo testing. In vitro assays provide invaluable data on direct target engagement and cellular potency, while in vivo studies are the ultimate arbiters of a drug's true therapeutic potential, accounting for the complex interplay of metabolism, distribution, and host factors. The frequent disparities observed between these two realms are not failures of the preclinical process but rather critical data points that illuminate the complex biology governing a drug's action. By understanding the causality behind these differences—be it metabolic activation, pharmacokinetic limitations, or microenvironmental influences—researchers can more effectively design and advance the next generation of pyrazine-based agents from the laboratory bench to clinical success.

References

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  • Pitala, V.R., et al. (2021). Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Kieffer, C.M., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]

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Navigating Structure-Activity Landscapes: A Comparative Guide to QSAR Studies of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of therapeutic activities. From anticancer and antiviral to antitubercular and kinase inhibition, the versatility of pyrazine derivatives has made them a focal point of medicinal chemistry research.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable tool in this endeavor, providing a mathematical framework to correlate the physicochemical properties of these molecules with their biological activities. This guide offers an in-depth, comparative analysis of various QSAR methodologies applied to pyrazine derivatives, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The Rationale Behind QSAR in Pyrazine Drug Discovery

The core principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure and properties. By quantifying these properties, known as molecular descriptors, and applying statistical methods, we can develop predictive models that not only estimate the activity of novel compounds but also provide crucial insights into the structural requirements for a desired biological effect. For pyrazine derivatives, QSAR studies are instrumental in navigating the vast chemical space of possible substitutions on the pyrazine ring to identify candidates with enhanced potency and selectivity.

A Comparative Overview of QSAR Methodologies

QSAR studies can be broadly categorized into two main approaches: 2D-QSAR and 3D-QSAR. The choice between these methodologies is often dictated by the nature of the available data and the specific research question at hand.

  • 2D-QSAR: These models utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and electronic properties.[4] Common 2D-QSAR methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

  • 3D-QSAR: These more computationally intensive models consider the three-dimensional conformation of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around a molecule to derive descriptors.[5][6]

The following sections will delve into the practical application of these methods for pyrazine derivatives, providing detailed protocols and comparative data to guide your research.

Comparative Analysis of QSAR Models for Pyrazine Derivatives

The predictive power of a QSAR model is paramount. The following tables summarize key statistical parameters from various QSAR studies on pyrazine derivatives, offering a quantitative comparison of the developed models across different biological activities. The key parameters are:

  • r² (Coefficient of Determination): A measure of the goodness of fit of the model to the training data.

  • q² (Cross-validated r²): A measure of the internal predictive ability of the model.

  • pred_r² (Predictive r² for the external test set): A measure of the model's ability to predict the activity of new, unseen compounds.

Antitubercular Activity
QSAR ModelKey Statistical ParametersImportant Descriptors/FieldsReference
2D-QSAR (MLR)r² = 0.87, q² > 0.62Electronic, Topology, Hydrophobicity[4]
Anticancer & Antiproliferative Activity
QSAR ModelKey Statistical ParametersImportant Descriptors/FieldsReference
2D-QSAR (MLR)r² = 0.955 (internal), r² = 0.930 (external)V, HE, MR, SAG, MAG, Pol, EHOMO, ELUMO, µ[7][8]
2D-QSAR (ANN)More significant than MLR model (specific stats not provided)NBO charges, dipole moments, electron affinities, heats of formation[7]
3D-QSAR (PIM-1 Kinase)r² = 0.922, q² = 0.8629Pharmacophore-based[9]
Kinase Inhibition (BTK)
QSAR ModelKey Statistical ParametersImportant Descriptors/FieldsReference
3D-QSAR (Gaussian-based)r² = 0.93, q² = 0.67Steric and Hydrophobic interactions[10][11][12]
3D-QSAR (Field-based)r² = 0.92, q² = 0.60Steric and Electrostatic interactions[10][11][12]
Antiviral Activity (SARS-CoV-2)
QSAR ModelKey Statistical ParametersImportant Descriptors/FieldsReference
2D/3D QSAR & Molecular Modeling(Statistical parameters not detailed)Supported observed biological properties[3][13]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for conducting 2D and 3D-QSAR studies on pyrazine derivatives. These protocols are designed to be a practical guide for researchers.

2D-QSAR Workflow for Pyrazine Derivatives

This workflow outlines the key stages in developing a robust 2D-QSAR model.

2D-QSAR Workflow Data_Collection Data Collection & Curation (Pyrazine Derivatives & Activity Data) Descriptor_Calculation 2D Descriptor Calculation (Topological, Electronic, etc.) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (MLR / ANN) Data_Splitting->Model_Building Model_Validation Model Validation (Internal & External) Model_Building->Model_Validation Model_Interpretation Model Interpretation & Application Model_Validation->Model_Interpretation

Caption: A generalized workflow for a 2D-QSAR study.

Step 1: Data Collection and Curation

  • Assemble a Dataset: Compile a set of pyrazine derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₀). Ensure that the activity data is consistent and measured under uniform experimental conditions.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.

  • Structure Curation: Draw the 2D structures of all pyrazine derivatives using a chemical drawing software and save them in a suitable format (e.g., SDF).

Step 2: Molecular Descriptor Calculation

  • Select Descriptor Software: Utilize software capable of calculating a wide range of 2D descriptors (e.g., PaDEL-Descriptor, Dragon).

  • Calculate Descriptors: Calculate various classes of descriptors, including:

    • Constitutional: Molecular weight, number of atoms, etc.

    • Topological: Connectivity indices, shape indices.

    • Electronic: Partial charges, polarizability.[4]

    • Quantum Chemical: HOMO/LUMO energies, dipole moment, calculated using methods like DFT.[7][8][14]

  • Data Preprocessing: Remove descriptors that are constant or have very low variance across the dataset.

Step 3: Data Splitting

  • Divide the Dataset: Split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).[4]

  • Rationale: The training set is used to build the model, while the test set is used for external validation to assess its predictive performance on unseen data. Random selection is a common method for splitting the data.[15]

Step 4: Model Building

  • For Multiple Linear Regression (MLR):

    • Variable Selection: Use a feature selection method (e.g., stepwise regression, genetic algorithm) to identify a subset of descriptors that have the most significant correlation with the biological activity.

    • Model Generation: Develop the MLR equation that best describes the relationship between the selected descriptors and the activity.

  • For Artificial Neural Networks (ANN):

    • Network Architecture: Define the architecture of the neural network, including the number of hidden layers and neurons. A common architecture is a three-layered network with an input layer, a hidden layer, and an output layer.[14]

    • Training: Train the network using the training set data, adjusting the weights of the connections between neurons to minimize the error between the predicted and experimental activity values.

Step 5: Model Validation

A rigorous validation process is crucial to ensure the reliability and predictive power of the QSAR model.

QSAR Model Validation Internal_Validation Internal Validation (on Training Set) LOO_CV Leave-One-Out Cross-Validation (q²) Internal_Validation->LOO_CV Y_Randomization Y-Randomization Internal_Validation->Y_Randomization External_Validation External Validation (on Test Set) Predictive_r2 Predictive r² External_Validation->Predictive_r2 Model_Validation Validated QSAR Model LOO_CV->Model_Validation Y_Randomization->Model_Validation Predictive_r2->Model_Validation Applicability_Domain Applicability Domain Definition Model_Validation->Applicability_Domain

Caption: Key steps in the validation of a QSAR model.

  • Internal Validation:

    • Leave-One-Out Cross-Validation (LOO-CV): Iteratively remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. The overall performance is measured by the cross-validated correlation coefficient (q²).[16]

    • Y-Randomization: Randomly shuffle the biological activity data and rebuild the QSAR model. A valid model should have a significantly lower r² and q² for the randomized data compared to the original model, ensuring the original correlation is not due to chance.[17]

  • External Validation:

    • Prediction on Test Set: Use the developed QSAR model to predict the biological activity of the compounds in the test set.

    • Calculate Predictive r²: Determine the predictive ability of the model by calculating the correlation between the predicted and experimental activities for the test set (pred_r²). A pred_r² value greater than 0.6 is generally considered indicative of a good predictive model.[18]

Step 6: Model Interpretation and Application

  • Descriptor Analysis: Analyze the descriptors present in the final QSAR model to understand the key structural features of pyrazine derivatives that influence their biological activity.

  • Virtual Screening: Use the validated model to predict the activity of a virtual library of novel pyrazine derivatives to prioritize compounds for synthesis and biological testing.

3D-QSAR Workflow for Pyrazine Derivatives

This workflow details the process for developing 3D-QSAR models, which provide a more nuanced understanding of the structure-activity relationship.

3D-QSAR Workflow Data_Preparation Data Preparation (3D Structures & Activity) Molecular_Alignment Molecular Alignment (Ligand- or Receptor-based) Data_Preparation->Molecular_Alignment Field_Calculation CoMFA/CoMSIA Field Calculation (Steric, Electrostatic, etc.) Molecular_Alignment->Field_Calculation PLS_Analysis Partial Least Squares (PLS) Analysis Field_Calculation->PLS_Analysis Model_Validation_3D Model Validation (Internal & External) PLS_Analysis->Model_Validation_3D Contour_Map_Analysis Contour Map Analysis & Interpretation Model_Validation_3D->Contour_Map_Analysis

Caption: A generalized workflow for a 3D-QSAR study.

Step 1: Data Preparation

  • Dataset Assembly: As with 2D-QSAR, compile a dataset of pyrazine derivatives with their biological activities.

  • 3D Structure Generation: Generate the 3D structures of all molecules and perform energy minimization to obtain their low-energy conformations.

Step 2: Molecular Alignment

This is a critical step in 3D-QSAR. All molecules in the dataset must be superimposed in a common orientation.[6]

  • Alignment Method Selection:

    • Ligand-based alignment: Align the molecules based on a common substructure or a pharmacophore model.

    • Receptor-based alignment (Docking): If the 3D structure of the biological target is known, dock each pyrazine derivative into the active site and use the docked poses for alignment.[11][12]

Step 3: CoMFA and CoMSIA Field Calculation

  • Grid Box Generation: Define a 3D grid box that encompasses all the aligned molecules.

  • Field Calculation:

    • CoMFA: Calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., a sp³ carbon with a +1 charge) and each molecule at each grid point.[5][19]

    • CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. CoMSIA uses a Gaussian function, which can provide a smoother and more interpretable field distribution.[5]

Step 4: Partial Least Squares (PLS) Analysis

  • Data Matrix: The calculated field values for all molecules form a large data matrix, where the rows represent the compounds and the columns represent the field values at each grid point.

  • PLS Regression: Use PLS analysis to correlate the 3D field data with the biological activity data. PLS is well-suited for handling datasets with a large number of variables and potential collinearity.

Step 5: Model Validation

The validation procedures for 3D-QSAR models are similar to those for 2D-QSAR, including internal validation (LOO-CV to obtain q²) and external validation using a test set to calculate pred_r².[10][11]

Step 6: Contour Map Analysis and Interpretation

  • Generate Contour Maps: Visualize the results of the CoMFA or CoMSIA analysis as 3D contour maps.

  • Interpret the Maps:

    • Steric Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours indicate regions where bulky groups are unfavorable.

    • Electrostatic Maps: Blue contours indicate regions where electropositive groups enhance activity, while red contours indicate regions where electronegative groups are favorable.

    • Hydrophobic, H-bond Donor/Acceptor Maps (CoMSIA): These maps provide further insights into the specific types of interactions that are important for biological activity.

  • Guide Drug Design: Use the information from the contour maps to guide the design of new pyrazine derivatives with improved potency by adding or modifying substituents in the favorable regions and avoiding unfavorable regions.[12]

Conclusion and Future Perspectives

QSAR modeling has proven to be a powerful and cost-effective strategy in the discovery and optimization of pyrazine derivatives for a multitude of therapeutic applications. As this guide demonstrates, the choice of QSAR methodology, from the more straightforward 2D approaches to the intricate 3D field-based methods, offers a range of tools to suit different stages of the drug discovery pipeline. The comparative data presented herein underscores that no single method is universally superior; the optimal approach is contingent on the specific biological target and the structural diversity of the pyrazine derivatives under investigation.

The future of QSAR in this field will likely involve the integration of machine learning and artificial intelligence to develop more sophisticated and predictive models. Furthermore, the application of QSAR in predicting pharmacokinetic and toxicological properties (ADMET) will be crucial for the development of safer and more effective pyrazine-based drugs. By adhering to rigorous validation protocols and leveraging the insights gained from these computational models, researchers can significantly accelerate the journey from a pyrazine scaffold to a life-saving therapeutic.

References

  • Karthikeyan, M., & Perumal, P. T. (2008). Impact of Topological and Electronic Descriptors in the QSAR of Pyrazine Containing Thiazolines and Thiazolidinones as Antitubercular and Antibacterial Agents. Letters in Drug Design & Discovery, 5(2), 124-132.
  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. (2023). Journal of Applied Pharmaceutical Science, 13(9), 1-11.
  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. (2023). ScienceOpen Preprints.
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  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. (2023). Journal of Applied Pharmaceutical Science, 13(9), 1-11.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of pyrazines, focusing on the critical process of cross-validation. Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal not only as key contributors to the flavor and aroma profiles of roasted and cooked foods but also as structural motifs in many pharmaceutical agents.[1][2] Consequently, the ability to produce consistent and reliable quantitative data, regardless of the analytical method or laboratory, is paramount for quality control, regulatory submission, and product development.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides a framework for establishing self-validating systems, and is grounded in authoritative regulatory guidelines. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to ensure their analytical data is interchangeable and trustworthy.

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its fitness for a specific, intended purpose.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a comprehensive framework for this process, outlining key performance characteristics that must be evaluated.[5][6][7][8]

Cross-validation extends this principle. It is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against another validated method.[9] This becomes essential in several common scenarios:

  • Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.

  • Inter-Laboratory Studies: When data from multiple sites, potentially using different equipment, must be pooled or compared.[10][11]

  • Technology Modernization: When replacing a legacy method (e.g., Gas Chromatography) with a newer one (e.g., Ultra-Performance Liquid Chromatography).

Failure to perform a rigorous cross-validation can lead to out-of-specification results, failed batch releases, and costly project delays, all stemming from an inability to discern true product variation from analytical method bias.

Part 1: Foundational Method — Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile compounds like many key food and flavor pyrazines, Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the gold standard.[1][12][13] Its high resolving power and the specificity of mass spectrometric detection provide excellent sensitivity and selectivity. A significant challenge, however, is that many positional isomers of alkylpyrazines produce very similar mass spectra, making unambiguous identification reliant on chromatographic retention indices.[14][15]

Experimental Protocol: Validation of a Headspace SPME-GC-MS Method

This protocol outlines the validation of a quantitative method for 2,3,5-trimethylpyrazine in a food matrix (e.g., coffee).

1. Materials & Reagents:

  • 2,3,5-trimethylpyrazine certified reference standard.

  • 2,3,5-Trimethylpyrazine-d9 (or other suitable deuterated analog) as an internal standard (IS).

  • Methanol (HPLC grade).

  • Deionized water.

  • Blank coffee matrix.

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).[16]

2. Instrumentation (Typical Conditions):

  • GC-MS System: Agilent 8890 GC with 5977B MSD (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[17]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program: 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min.

  • Injector: 250°C, Splitless mode.

  • MSD: Transfer line 280°C, EI source 230°C, Quadrupole 150°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode. Target ions for 2,3,5-trimethylpyrazine (e.g., m/z 122, 121) and IS.

3. Validation Workflow:

  • Specificity: Analyze blank matrix, matrix spiked with IS, and matrix spiked with analyte and IS to demonstrate absence of interfering peaks at the retention times of the analyte and IS.

  • Linearity: Prepare a calibration curve by spiking blank matrix with the analyte at 5-7 concentration levels spanning the expected working range (e.g., 1-100 ng/g). Add a constant concentration of IS. Plot the response ratio (analyte area / IS area) vs. concentration and determine the correlation coefficient (R²).

  • Accuracy & Precision: Prepare Quality Control (QC) samples in blank matrix at low, medium, and high concentrations (n=5 at each level). Analyze on three separate days to assess repeatability (intra-day) and intermediate precision (inter-day). Accuracy is expressed as percent recovery, and precision as percent relative standard deviation (%RSD).

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., 80-120%) and precision (e.g., ≤20% RSD).

Data Presentation: GC-MS Method Validation Summary
Validation ParameterAcceptance CriterionHypothetical Result
Linearity (R²) ≥ 0.9950.998
Range 1 - 100 ng/gConfirmed
Accuracy (% Recovery) 80 - 120%95.2% - 104.5%
Precision (%RSD)
- Repeatability≤ 15%4.8%
- Intermediate Precision≤ 15%6.2%
Specificity No interferencePassed
LOQ S/N ≥ 101 ng/g

Part 2: Comparator Method — Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is excellent for volatile pyrazines, many pharmaceutical intermediates or less volatile derivatives are better suited for LC-MS/MS analysis.[13][18] This technique avoids the thermal degradation potential of a hot GC inlet and can often handle more complex matrices with less sample preparation.

Experimental Protocol: Validation of an LC-MS/MS Method

This protocol outlines the validation for the same analyte, 2,3,5-trimethylpyrazine, assuming a scenario where a higher-throughput, non-headspace method is desired.

1. Materials & Reagents:

  • Same as GC-MS method, except using LC-MS grade solvents (Acetonitrile, Formic Acid).

2. Instrumentation (Typical Conditions):

  • LC-MS/MS System: Waters ACQUITY UPLC I-Class with Xevo TQ-S micro (or equivalent).

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • MS Source: Electrospray Ionization (ESI), Positive Mode.

  • Acquisition: Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy for transitions (e.g., for 2,3,5-trimethylpyrazine: 123.1 > 82.1).[18]

3. Validation Workflow:

  • Follow the same validation workflow (Specificity, Linearity, Accuracy, Precision, LOQ) as described for the GC-MS method. Sample preparation would involve a simple protein precipitation or dilute-and-shoot approach after extraction from the matrix.

Data Presentation: LC-MS/MS Method Validation Summary
Validation ParameterAcceptance CriterionHypothetical Result
Linearity (R²) ≥ 0.9950.999
Range 0.5 - 100 ng/mLConfirmed
Accuracy (% Recovery) 80 - 120%98.1% - 102.7%
Precision (%RSD)
- Repeatability≤ 15%3.5%
- Intermediate Precision≤ 15%5.1%
Specificity No interferencePassed
LOQ S/N ≥ 100.5 ng/mL

Part 3: The Cross-Validation Study — Ensuring Method Concordance

With two independently validated methods, the crucial step is to demonstrate that they produce equivalent results for the same samples. This study is the ultimate test of data interchangeability.

Workflow for Inter-Method Cross-Validation

G cluster_prep Sample Set Preparation cluster_gcms Method A: GC-MS Analysis cluster_lcms Method B: LC-MS/MS Analysis cluster_analysis Comparative Analysis SampleSet Prepare One Set of Samples (n ≥ 30 Incurred Samples + QCs) PrepA Sample Prep for GC-MS (e.g., HS-SPME) SampleSet->PrepA PrepB Sample Prep for LC-MS/MS (e.g., Protein Precipitation) SampleSet->PrepB Gcms GC-MS Instrumental Analysis PrepA->Gcms DataA Process GC-MS Data Gcms->DataA Compare Tabulate Results (Method A vs. Method B) DataA->Compare Lcms LC-MS/MS Instrumental Analysis PrepB->Lcms DataB Process LC-MS/MS Data Lcms->DataB DataB->Compare Stats Statistical Evaluation (Equivalence Testing, Bland-Altman) Compare->Stats Report Assess Concordance (Acceptance Criteria Met?) Stats->Report

Caption: Workflow for cross-validating two analytical methods.

Experimental Protocol: Cross-Validation
  • Sample Selection: Prepare a single set of at least 3 QC samples (Low, Mid, High). If possible, also use a set of incurred study samples (n ≥ 30) that are representative of the sample matrix and cover the analytical range.

  • Analysis: Aliquot each sample for analysis by both the validated GC-MS method and the validated LC-MS/MS method.

  • Data Collation: Tabulate the quantitative results obtained from both methods for each individual sample.

Data Presentation: Comparative Results
Sample IDGC-MS Result (ng/g)LC-MS/MS Result (ng/g)% Difference
QC-Low1.61.5-6.3%
QC-Mid48.251.1+6.0%
QC-High91.588.7-3.1%
Study-00122.423.9+6.7%
Study-0025.85.5-5.2%
... (additional samples).........

Part 4: Statistical Interpretation — The Foundation of Trust

Visual inspection of a data table is insufficient. A robust statistical assessment is required to objectively declare the methods equivalent. The ICH M10 guideline recommends using tools like Bland-Altman plots or Deming regression to assess bias.[19][20]

Statistical Analysis Workflow

G Data Data Stats Statistical Tests Data->Stats Equiv Equivalence Test (e.g., Two One-Sided t-Tests) - Assesses mean bias Stats->Equiv BlandAltman Bland-Altman Plot - Visualizes agreement - Identifies concentration trends Stats->BlandAltman Conclusion Methods are Concordant Equiv->Conclusion BlandAltman->Conclusion

Caption: Logic for the statistical evaluation of method concordance.

  • Equivalence Testing: The goal is to demonstrate that the difference between the two methods is not meaningfully large. This is often done by calculating the 90% confidence interval (CI) for the mean difference between the methods.

    • Causality: We use a 90% CI because it is mathematically equivalent to two one-sided t-tests (TOST) at the 5% significance level, which is the standard for bioequivalence.

    • Acceptance Criterion: The 90% CI of the mean percent difference between the methods must fall entirely within a pre-defined equivalence margin (e.g., ±20%).[19]

  • Bland-Altman Plot: This plot provides a powerful visual assessment of agreement.[20][21] It graphs the difference between the two measurements for each sample against the average of the two measurements.

    • Interpretation:

      • Mean Bias: The mean of the differences should be close to zero.

      • Limits of Agreement: 95% of the data points should fall within the calculated limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

      • Concentration Dependence: The plot should be visually inspected to ensure there is no systematic trend (e.g., the difference increasing or decreasing as the concentration increases).

By successfully passing both equivalence testing and a Bland-Altman analysis, a laboratory can provide robust, statistically-sound evidence that the two methods are concordant and can be used interchangeably, ensuring the long-term integrity of the analytical data generated.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Iodo-3-methoxypyrazine. As a halogenated heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties and the regulatory landscape governing hazardous waste. This document moves beyond a simple checklist, offering causal explanations for each step to empower researchers with the knowledge to manage chemical waste responsibly.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the protocols outlined here are synthesized from the safety profiles of structurally similar pyrazine derivatives and the established best practices for managing iodinated organic compounds.[1][2][3][4]

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on analogous pyrazine compounds, we can infer a hazard profile that necessitates stringent safety measures.[5][6][7]

Inferred Hazard Profile:

  • Irritant: Likely to cause skin, eye, and respiratory tract irritation.[3][5][7]

  • Combustible: While not highly flammable, it may be a combustible liquid, requiring avoidance of heat, sparks, and open flames.[2][6]

  • Harmful if Swallowed: Ingestion may be toxic.[6]

  • Environmental Hazard: Halogenated organic compounds can pose long-term environmental risks if not disposed of correctly.[2]

Causality of Safety Protocols:

The necessity for robust engineering controls and Personal Protective Equipment (PPE) stems directly from this hazard profile. Working in a well-ventilated chemical fume hood mitigates the risk of inhaling vapors, while the prescribed PPE provides a direct barrier against skin and eye contact.

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[1]Protects against accidental splashes of the chemical.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact.[8]
Body Protection A fully fastened laboratory coat.[8]Protects skin and personal clothing from contamination.
Respiratory Use is mandated within a certified chemical fume hood.[8] For spills outside a hood, consult EHS.Prevents inhalation of potentially irritating or harmful vapors.

The Regulatory Imperative: Waste Classification

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] this compound must be classified as a hazardous waste due to its chemical nature as a halogenated organic compound.[11]

Why this classification matters:

  • Prohibits Sewer Disposal: It is illegal and environmentally damaging to dispose of this chemical down the drain.[9]

  • Mandates Segregation: This waste must be kept separate from non-hazardous and other types of chemical waste to ensure proper treatment.[11]

  • Requires Licensed Disposal: Only a certified hazardous waste contractor can transport and dispose of this material.[12]

The following diagram illustrates the decision-making process for handling waste generated from protocols involving this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal WasteGen Waste Generation (this compound) IsLiquid Liquid Waste? WasteGen->IsLiquid IsSolid Solid Waste? WasteGen->IsSolid LiquidWaste Collect in Halogenated Organic Liquid Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in Labeled, Sealed Bag for Contaminated Solids IsSolid->SolidWaste Yes Container Ensure Waste Container is: - Compatible Material (e.g., HDPE) - Securely Closed - Properly Labeled LiquidWaste->Container SolidWaste->Container SAA Store in Designated Satellite Accumulation Area (SAA) Container->SAA Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SAA->Pickup Disposal Transport to Licensed Hazardous Waste Facility (Typically via Incineration) Pickup->Disposal

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol

This protocol ensures that all waste streams containing this compound are managed safely and in compliance with regulations.

Step 1: Immediate Waste Segregation
  • Action: At the point of generation, immediately segregate all materials contaminated with this compound. This includes neat compound, solutions, contaminated gloves, pipette tips, and paper towels.

  • Causality: Segregation prevents unintentional and dangerous reactions that can occur from mixing incompatible chemicals and ensures the waste stream is correctly identified for disposal.[13] Halogenated organic wastes are typically incinerated at high temperatures, a different process than that used for non-halogenated solvents or aqueous waste.[11]

Step 2: Use of Designated Waste Containers
  • Action:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, closable, and chemically compatible container (e.g., high-density polyethylene, HDPE). The container must be clearly labeled "Hazardous Waste: Halogenated Organics" and list "this compound" as a constituent.[11]

    • Solid Waste: Collect contaminated solids (e.g., gloves, weigh boats, absorbent pads) in a durable, sealed plastic bag or a designated solid waste container. This container must also be labeled "Hazardous Waste" with the chemical constituents listed.[8]

  • Causality: Proper containment is crucial to prevent leaks and vapor release.[14] Federal and local regulations require explicit labeling of all hazardous waste containers with their contents to ensure safe handling, storage, and disposal.[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Action: Keep the sealed waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9] This area must be under the control of the laboratory personnel.

  • Causality: The SAA designation provides a regulatory framework for the short-term accumulation of hazardous waste within the lab without requiring a full-scale storage permit. It ensures the waste is managed safely in a known location, preventing it from being mistaken for regular trash or other chemicals.

Step 4: Arranging for Waste Disposal
  • Action: Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). This ensures the final disposal process, often high-temperature incineration for halogenated compounds, is performed in compliance with EPA regulations.[12][15]

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, pre-defined emergency plan is critical.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[9]

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][9]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

First Aid for Exposure
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

  • Skin: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the vital work of research and development does not come at the cost of personal or ecological well-being.

References

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  • Hazardous Waste Segregation. (n.d.). Bucknell University.
  • 2-Isobutyl-3-methoxypyrazine. (n.d.). PubChem, National Institutes of Health.

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A Comprehensive Guide to the Safe Handling of 2-Iodo-3-methoxypyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth safety and logistical information for the handling of 2-Iodo-3-methoxypyrazine, a key reagent in various synthetic applications. By understanding the inherent risks and adhering to proven safety protocols, you can mitigate hazards and ensure a secure laboratory environment.

Hazard Profile and Risk Assessment

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled.

Given these potential risks, a thorough understanding and implementation of appropriate personal protective equipment (PPE) are non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is critical and should be based on a comprehensive risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and subsequent irritation. Ensure gloves are of a suitable thickness and are inspected for defects before each use.[4]
Eyes/Face Safety goggles with side shields or a full-face shieldTo protect against splashes that could cause serious eye damage. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[4]
Body Laboratory coat or chemical-resistant coverallsTo protect skin and personal clothing from contamination. For procedures with a higher risk of splashing, chemical-resistant coveralls are advised.[5][6]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.To prevent the inhalation of dust or vapors that may cause respiratory irritation.[5]
Feet Closed-toe shoesTo protect feet from spills.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Assess_Quantity Assess Quantity (Small vs. Large) Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., weighing, dissolution, reaction quenching) Assess_Quantity->Assess_Procedure Small Quantity Enhanced_PPE Enhanced PPE: - Chemical-Resistant Gloves - Face Shield - Chemical-Resistant Apron/Coveralls Assess_Quantity->Enhanced_PPE Large Quantity Basic_PPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Assess_Procedure->Basic_PPE Low Splash/Aerosol Risk (e.g., weighing solid) Assess_Procedure->Enhanced_PPE High Splash/Aerosol Risk (e.g., dissolution, transfer) Respiratory_Protection Respiratory Protection: - Fume Hood - Respirator (if needed) Basic_PPE->Respiratory_Protection Enhanced_PPE->Respiratory_Protection

Caption: PPE Selection Workflow for this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk at every stage.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7] The container should be kept tightly closed.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, powder funnels) to avoid generating dust.

    • If transferring a solution, use a syringe or cannula to prevent splashing.

  • Dissolution and Reaction:

    • When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.

    • Ensure all reaction vessels are properly secured and that the reaction is monitored.

  • Post-Procedure:

    • Decontaminate all equipment and work surfaces thoroughly after use.

    • Remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if significant dust or vapor is present.

  • Cleanup:

    • For a solid spill, carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.

    • For a liquid spill, cover with an inert absorbent material, and then collect it into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Seek Medical Attention:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any associated contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[9]

  • Waste Segregation:

    • Collect all waste containing this compound, including excess reagent, contaminated labware, and used PPE, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Use a chemically compatible and sealable container for waste collection.

    • Keep the container closed except when adding waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area within the laboratory until it is collected by trained EHS personnel.[9]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Great Plains Center for Agricultural Health. (n.d.). Personal Protective Equipment (PPE).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (n.d.). 2-Iodo-6-methoxypyrazine 95%.
  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Synerzine. (2019, February 12). SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE.
  • PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-Isobutyl-3-methoxypyrazine 99%.
  • The Good Scents Company. (n.d.). 2-ethyl-3-methoxypyrazine.
  • PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.